molecular formula C6H14N2O2S B1271456 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide CAS No. 89937-52-0

4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Cat. No.: B1271456
CAS No.: 89937-52-0
M. Wt: 178.26 g/mol
InChI Key: NICIHZYGEQHDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide is a useful research compound. Its molecular formula is C6H14N2O2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c7-1-2-8-3-5-11(9,10)6-4-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICIHZYGEQHDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375265
Record name 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89937-52-0
Record name 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide (CAS No: 89937-52-0). This bifunctional molecule, incorporating a primary amine and a chemically stable sulfone within a thiomorpholine ring, serves as a valuable building block in medicinal chemistry and materials science. This document delves into its physicochemical characteristics, predicted spectral data, reactivity profile, and potential synthetic routes, offering insights for its strategic use in research and development.

Introduction

This compound is a heterocyclic compound featuring a thiomorpholine ring system where the sulfur atom is oxidized to a sulfone.[1][2] The presence of a primary aminoethyl side chain at the 4-position introduces a key nucleophilic center, making it a versatile intermediate for the synthesis of more complex molecules.[2] The sulfone group significantly influences the molecule's polarity, solubility, and metabolic stability, rendering the thiomorpholine dioxide moiety an attractive scaffold in drug design.[3][4] Its structural rigidity and the defined spatial orientation of its functional groups make it a subject of interest for constructing targeted ligands and novel polymers.

This guide aims to consolidate the available technical information on this compound, providing a foundational resource for scientists exploring its potential in their respective fields.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These have been compiled from various chemical supplier databases.[2][5]

PropertyValueSource(s)
IUPAC Name 2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine[6]
Synonyms 2-(1,1-Dioxothiomorpholino)ethylamine[5]
CAS Number 89937-52-0[5]
Molecular Formula C₆H₁₄N₂O₂S[5]
Molecular Weight 178.25 g/mol [5]
Appearance White to light yellow crystalline powder[2]
Melting Point 89 - 93 °C[2]
Boiling Point 182 °C @ 1 mmHg[2]

Structural Diagram

Caption: Structure of this compound.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the thiomorpholine ring and the ethylamine side chain. The protons alpha to the sulfone group are expected to be shifted downfield compared to those in thiomorpholine itself due to the electron-withdrawing nature of the SO₂ group.

  • δ ~3.0-3.4 ppm (multiplet, 4H): Protons on the carbons adjacent to the sulfone group (C-S-CH₂).

  • δ ~2.7-3.0 ppm (multiplet, 4H): Protons on the carbons adjacent to the ring nitrogen (C-N-CH₂).

  • δ ~2.8 ppm (triplet, 2H): Protons on the methylene group adjacent to the ring nitrogen (-N-CH₂-CH₂-NH₂).

  • δ ~2.6 ppm (triplet, 2H): Protons on the methylene group adjacent to the primary amine (-CH₂-NH₂).

  • δ ~1.5-2.0 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂). The chemical shift and appearance of this signal can vary significantly with solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would similarly reflect the electronic environment of each carbon atom.

  • δ ~50-55 ppm: Carbons adjacent to the sulfone group.

  • δ ~55-60 ppm: Carbons adjacent to the ring nitrogen.

  • δ ~58-62 ppm: Methylene carbon of the ethyl chain attached to the ring nitrogen.

  • δ ~40-45 ppm: Methylene carbon of the ethyl chain attached to the primary amine.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfone and amine functional groups.

  • ~3300-3400 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.

  • ~2800-3000 cm⁻¹: C-H stretching vibrations of the methylene groups.

  • ~1590-1650 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.

  • ~1280-1350 cm⁻¹ (strong): Asymmetric SO₂ stretching.

  • ~1120-1160 cm⁻¹ (strong): Symmetric SO₂ stretching.

Mass Spectrometry

In mass spectrometry, the molecule would be expected to show a molecular ion peak [M]⁺ or, more likely, a protonated molecular ion peak [M+H]⁺ in techniques like electrospray ionization (ESI).

  • Expected [M+H]⁺: m/z = 179.0852

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the nucleophilicity of the primary amine and the chemical inertness of the sulfone group.

Reactivity Profile
  • Amine Nucleophilicity: The primary amine is a strong nucleophile and will readily undergo reactions typical of aliphatic amines. These include acylation with acid chlorides and anhydrides, alkylation with alkyl halides, reductive amination with aldehydes and ketones, and Michael additions.

  • Sulfone Group Inertness: The sulfone group is highly stable and generally unreactive under common synthetic conditions. It is resistant to both oxidation and reduction. Its strong electron-withdrawing nature deactivates the adjacent methylene groups towards deprotonation.

  • Basicity: The primary amine is basic and will form salts with acids. The dihydrochloride salt is a common form of this compound.[6]

G cluster_reactions Reactions of the Primary Amine AETD 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide Acylation Acylation (e.g., with RCOCl) AETD->Acylation Forms Amide Alkylation Alkylation (e.g., with R'X) AETD->Alkylation Forms Secondary Amine ReductiveAmination Reductive Amination (e.g., with R''CHO, NaBH3CN) AETD->ReductiveAmination Forms Secondary Amine SaltFormation Salt Formation (e.g., with HCl) AETD->SaltFormation Forms Ammonium Salt

Caption: Reactivity workflow of the primary amine group.

Synthesis

A likely synthetic route to this compound involves the N-alkylation of the parent heterocycle, thiomorpholine 1,1-dioxide.

Step 1: Synthesis of Thiomorpholine 1,1-Dioxide

Thiomorpholine 1,1-dioxide is typically prepared by the oxidation of thiomorpholine.[4] A common and effective oxidizing agent for this transformation is hydrogen peroxide.

G cluster_reagents Reagents Thiomorpholine Thiomorpholine Oxidation [Oxidation] Thiomorpholine->Oxidation ThiomorpholineDioxide Thiomorpholine 1,1-Dioxide Oxidation->ThiomorpholineDioxide Reagents H₂O₂ Reagents->Oxidation

Caption: Synthesis of the thiomorpholine 1,1-dioxide core.

Step 2: N-Alkylation with a Protected Aminoethyl Group

The resulting thiomorpholine 1,1-dioxide can then be N-alkylated. A common strategy involves using a 2-haloethylamine derivative where the amine is protected, for example, as a phthalimide. This is followed by deprotection to reveal the primary amine. A more direct, albeit potentially less clean, approach could involve direct alkylation with 2-chloroethylamine hydrochloride under basic conditions.[7]

Illustrative Protocol (based on general alkylation procedures):

  • Alkylation: To a solution of thiomorpholine 1,1-dioxide in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate. Add N-(2-bromoethyl)phthalimide and heat the mixture to drive the reaction to completion.

  • Work-up and Isolation: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The crude product is then purified, often by recrystallization or chromatography.

  • Deprotection: The phthalimide protecting group is commonly removed by treatment with hydrazine hydrate in a protic solvent like ethanol, followed by an acidic workup to yield the desired primary amine.

Applications in Research and Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[2]

  • Pharmaceutical Development: The thiomorpholine 1,1-dioxide scaffold is a bioisostere of the morpholine ring, which is a common motif in many approved drugs. The sulfone group can act as a hydrogen bond acceptor and can improve physicochemical properties such as solubility and metabolic stability. The aminoethyl side chain provides a convenient handle for introducing the scaffold into a target molecule. It has been described as a key intermediate for compounds targeting neurological disorders and for use in antibacterial agents.[2] For instance, the thiomorpholine dioxide ring is a key component of the antibiotic sutezolid.[8][9][10]

  • Materials Science: The bifunctional nature of this compound allows it to be incorporated into polymers. The primary amine can react with monomers such as epoxides or isocyanates, while the polar sulfone group can impart desirable properties to the resulting polymer, such as increased thermal stability or altered solubility.[2]

Safety and Handling

The dihydrochloride salt of 4-(2-Aminoethyl)thiomorpholine is reported to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique combination of a reactive primary amine and a stable, polar sulfone group. Its utility as a building block in the synthesis of pharmaceuticals and advanced materials is well-recognized. This guide provides a foundational understanding of its chemical and physical properties, offering a starting point for researchers and scientists looking to leverage its unique structural features in their synthetic endeavors. Further research to fully characterize its spectral properties and explore its reactivity in greater detail would be a valuable contribution to the field.

References

A Comprehensive Guide to the Synthesis and Characterization of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a thiomorpholine sulfone ring and a primary amine, imparts unique properties of stability, reactivity, and polarity.[1][2] This guide provides a detailed technical overview for researchers and drug development professionals, covering a robust synthetic pathway and a comprehensive characterization workflow. As a key intermediate in the development of bioactive compounds, particularly for neurological disorders and oncology, a thorough understanding of its preparation and analytical validation is paramount.[1][2] This document emphasizes the causality behind experimental choices, ensuring a reproducible and self-validating methodology.

Introduction: The Scientific Rationale

The thiomorpholine 1,1-dioxide moiety is a privileged scaffold in modern drug discovery. The sulfone group is a bioisostere of sulfoxides and ethers but offers increased polarity and metabolic stability. It acts as a strong hydrogen bond acceptor, enhancing solubility and potentially modulating interactions with biological targets. The incorporation of an aminoethyl side chain provides a key nucleophilic handle for further chemical elaboration, making this compound an essential precursor for constructing more complex pharmaceutical agents and agrochemicals.[1]

This guide moves beyond a simple recitation of protocols. It aims to provide the "why" behind the "how," grounding each step in established principles of organic chemistry and analytical science. By understanding the rationale for reagent selection, reaction conditions, and characterization techniques, the scientist can troubleshoot effectively and adapt these methods to new challenges.

Synthesis of this compound

The synthesis of the target compound is most effectively approached through a two-step sequence starting from commercially available thiomorpholine. This strategy involves:

  • N-Alkylation: Introduction of the protected aminoethyl side chain onto the thiomorpholine nitrogen.

  • Oxidation: Conversion of the sulfide to the corresponding sulfone.

  • Deprotection: Removal of the protecting group to yield the final primary amine.

This sequence is often preferred over direct alkylation with 2-bromoethylamine, as the free amine can lead to side reactions. An alternative, which will be detailed here, involves the alkylation of the pre-formed thiomorpholine 1,1-dioxide, a robust and high-yielding precursor.

The selected pathway involves the initial oxidation of thiomorpholine to thiomorpholine 1,1-dioxide, followed by N-alkylation with 2-(Boc-amino)ethyl bromide. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability under the alkylation conditions and its facile removal under acidic conditions.

Synthetic_Pathway Thiomorpholine Thiomorpholine Dioxide Thiomorpholine 1,1-Dioxide Thiomorpholine->Dioxide H₂O₂ / Na₂WO₄ AcOH, H₂O BocProtected tert-butyl (2-(1,1-dioxidothiomorpholino)ethyl)carbamate Dioxide->BocProtected 1. Br(CH₂)₂NHBoc 2. K₂CO₃, MeCN FinalProduct This compound BocProtected->FinalProduct HCl / Dioxane

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Thiomorpholine 1,1-Dioxide

  • Rationale: The oxidation of a sulfide to a sulfone requires a strong oxidizing agent. Hydrogen peroxide is an economical and environmentally benign choice.[3] The reaction is catalyzed by sodium tungstate (Na₂WO₄), which forms a peroxotungstate species in situ, a highly effective oxygen transfer agent. Acetic acid is used as a solvent to ensure miscibility and to activate the peroxide.

  • Procedure:

    • To a solution of thiomorpholine (1.0 eq) in acetic acid and water (3:1 v/v), add sodium tungstate dihydrate (0.02 eq).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add 30% hydrogen peroxide (2.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.

    • Concentrate the mixture under reduced pressure to remove the acetic acid and water. The resulting solid can be recrystallized from ethanol to yield pure thiomorpholine 1,1-dioxide.[2][3]

Step 2: Synthesis of tert-butyl (2-(1,1-dioxidothiomorpholino)ethyl)carbamate

  • Rationale: This step is a standard N-alkylation. A polar aprotic solvent like acetonitrile (MeCN) is used to dissolve the reactants. Potassium carbonate (K₂CO₃) is an inorganic base used to deprotonate the secondary amine of the thiomorpholine 1,1-dioxide, activating it for nucleophilic attack on the alkyl bromide. The Boc protecting group prevents the amine of the alkylating agent from interfering.

  • Procedure:

    • Suspend thiomorpholine 1,1-dioxide (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.

    • Add 2-(Boc-amino)ethyl bromide (1.1 eq) to the suspension.

    • Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected intermediate.

Step 3: Synthesis of this compound (Final Product)

  • Rationale: The Boc group is readily cleaved under strong acidic conditions. A solution of hydrochloric acid in an anhydrous solvent like 1,4-dioxane is ideal, as it precipitates the product as its hydrochloride salt, facilitating isolation and preventing the free amine from undergoing side reactions.

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of 1,4-dioxane.

    • Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • The product will precipitate as the dihydrochloride salt.[4] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound dihydrochloride.

    • To obtain the free base, the salt can be dissolved in water and neutralized with a suitable base (e.g., NaOH), followed by extraction with an organic solvent or crystallization.

Comprehensive Characterization

Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step. A multi-technique approach is essential.

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Final Validation TLC TLC/LC-MS (Reaction Monitoring) MP Melting Point (Purity Assessment) TLC->MP NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR EA Elemental Analysis (Elemental Composition) IR->EA

Caption: A systematic workflow for the comprehensive characterization of the final product.

PropertyValueSource
Molecular Formula C₆H₁₄N₂O₂S[1][5]
Molecular Weight 178.25 g/mol [1][5]
Appearance White to light yellow crystalline powder[1]
Melting Point 89 - 93 °C[1]
CAS Number 89937-52-0[1][5]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the number and connectivity of different types of protons, while ¹³C NMR provides information about the carbon skeleton.

  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Expected Data Interpretation:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~ 3.2 - 3.44H, multiplet, -CH₂-SO₂-
~ 3.0 - 3.24H, multiplet, -CH₂-N-CH₂-
~ 2.9 - 3.12H, triplet, -N-CH₂-CH₂-NH₂
~ 2.7 - 2.92H, triplet, -CH₂-NH₂
Broad singlet2H, -NH₂ (exchangeable with D₂O)

Note: Predicted shifts are based on the structure and data from analogous compounds. Protons and carbons adjacent to the electron-withdrawing sulfone group will be shifted downfield compared to a standard thiomorpholine.[6][7]

2. Mass Spectrometry (MS)

  • Principle: MS provides the exact molecular weight of the compound, confirming its elemental formula. Electrospray ionization (ESI) is a soft ionization technique ideal for this polar molecule.

  • Protocol:

    • Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

    • Infuse the solution directly into the ESI source of the mass spectrometer.

    • Acquire the spectrum in positive ion mode.

  • Expected Data Interpretation:

Ion Expected m/z Description
[M+H]⁺179.08The protonated molecular ion of the free base.
[M+Na]⁺201.06The sodium adduct of the free base.

3. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Protocol:

    • Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Expected Data Interpretation:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3400N-H stretch (two bands)Primary Amine (-NH₂)
2850 - 2960C-H stretchAliphatic (CH₂)
1300 - 1350S=O stretch (asymmetric)Sulfone (-SO₂-)
1120 - 1160S=O stretch (symmetric)Sulfone (-SO₂-)
1050 - 1150C-N stretchAliphatic Amine

Safety and Handling

  • Reagents: Handle hydrogen peroxide and strong acids (HCl) with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform oxidations behind a blast shield.

  • Product: this compound dihydrochloride is classified as harmful if swallowed and causes skin and eye irritation.[4] It may also cause respiratory irritation.[4] Handle in a well-ventilated area or fume hood.

Conclusion

This guide has outlined a reliable and well-rationalized methodology for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce and validate this important chemical building block. The emphasis on a multi-technique characterization workflow provides a robust framework for ensuring the high purity and structural integrity required for applications in drug discovery and development.

References

In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide: A Compound of Interest in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide, also known by its synonym 2-(1,1-Dioxothiomorpholino)ethylamine, is a heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2] Its structural framework, featuring a thiomorpholine 1,1-dioxide moiety linked to an aminoethyl side chain, makes it a valuable building block for the synthesis of novel pharmaceutical agents. The thiomorpholine ring, in its oxidized sulfone form, offers a unique combination of polarity, stability, and hydrogen bonding capabilities, which can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including those targeting neurological disorders.[1]

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this compound. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, rooted in the fundamental principles of each analytical method. While a specific publication containing a complete experimental characterization of this molecule could not be located, this guide will present a theoretical analysis based on the known spectroscopic behaviors of analogous chemical structures. This will serve as a foundational reference for researchers working with this and related compounds.

Molecular Structure and Properties

  • Molecular Formula: C₆H₁₄N₂O₂S[2]

  • Molecular Weight: 178.25 g/mol [2]

  • CAS Number: 89937-52-0[2]

The structural formula of this compound is presented below:

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, and the integration of the signal corresponds to the number of protons. Spin-spin coupling between adjacent non-equivalent protons results in signal splitting, which reveals connectivity.

Anticipated ¹H NMR Spectrum:

The expected proton signals for this compound are summarized in the table below. The chemical shifts are predicted based on typical values for similar functional groups.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H₂N-CH₂ -~2.8 - 3.0Triplet (t)2H
-CH₂ -N(ring)~2.9 - 3.1Triplet (t)2H
-N-CH₂ -CH₂ -SO₂- (ring)~3.2 - 3.4Multiplet (m)4H
-SO₂-CH₂ -CH₂ -N- (ring)~3.0 - 3.2Multiplet (m)4H
H₂ N-~1.5 - 2.5 (broad)Singlet (s)2H

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the amine protons.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

Anticipated ¹³C NMR Spectrum:

The expected carbon signals for this compound are listed below.

Assignment Expected Chemical Shift (δ, ppm)
H₂N-C H₂-~35 - 40
-C H₂-N(ring)~50 - 55
-N-C H₂-C H₂-SO₂- (ring)~50 - 55
-SO₂-C H₂-C H₂-N- (ring)~45 - 50

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton-decoupled mode is commonly used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The frequency of absorption is characteristic of the type of bond and its environment.

Anticipated IR Spectrum:

The key functional groups in this compound will give rise to characteristic absorption bands.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (amine)Stretching3300 - 3500 (two bands for primary amine)
C-H (alkane)Stretching2850 - 3000
N-H (amine)Bending1590 - 1650
S=O (sulfone)Asymmetric Stretching1300 - 1350
S=O (sulfone)Symmetric Stretching1120 - 1160
C-NStretching1020 - 1250

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a molecule.

Anticipated Mass Spectrum:

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be suitable.

  • Molecular Ion Peak: In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 179.25.

  • Fragmentation Pattern: The molecule may undergo characteristic fragmentation. Key expected fragments could arise from the cleavage of the ethylamine side chain or fragmentation of the thiomorpholine ring. For instance, a fragment corresponding to the loss of the aminoethyl group might be observed.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Instrument Setup: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Generalized workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. While experimental data from a dedicated publication is not currently available, the theoretical spectroscopic data presented in this guide, based on established principles and analysis of similar structures, offers a robust framework for researchers. The provided protocols outline the standard methodologies for acquiring this critical data. Accurate structural verification through these methods is a cornerstone of scientific integrity and is essential for the advancement of drug discovery and development programs that utilize this versatile chemical building block.

References

An In-Depth Technical Guide to 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide (CAS 89937-52-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and known applications, offering insights into its utility as a scaffold in the design of novel therapeutic agents and functional materials.

Introduction: The Thiomorpholine 1,1-dioxide Scaffold

The thiomorpholine 1,1-dioxide moiety is a saturated six-membered heterocycle containing sulfur and nitrogen atoms. The oxidation of the sulfur atom to a sulfone group significantly influences the molecule's physicochemical properties, imparting a high degree of polarity and the ability to act as a hydrogen bond acceptor. These characteristics often enhance the aqueous solubility and metabolic stability of parent drug molecules, making the thiomorpholine 1,1-dioxide scaffold a desirable feature in drug design.[1] Its structural rigidity and defined conformational preferences also provide a valuable platform for the precise spatial orientation of pharmacophoric groups.

Physicochemical Properties of this compound

This compound is a white to light yellow crystalline powder.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 89937-52-0[2]
Molecular Formula C₆H₁₄N₂O₂S[2]
Molecular Weight 178.25 g/mol [2]
Melting Point 89 - 93 °C[2]
Boiling Point 182 °C at 1 mmHg[2]
Appearance White to light yellow crystalline powder[2]
Synonyms 2-(1,1-Dioxothiomorpholino)ethylamine, 2-(1,1-Dioxo-1,4-thiazinan-4-yl)ethanamine[2]

Synthesis and Reactivity

Synthesis of the Thiomorpholine 1,1-dioxide Core

The synthesis of the thiomorpholine 1,1-dioxide core generally involves a two-step process: the formation of the thiomorpholine ring followed by oxidation of the sulfur atom.

A common route to thiomorpholine involves the reaction of diethanolamine with a sulfur source. For instance, diethanolamine can be converted to bis(2-chloroethyl)amine, which is then cyclized with a sulfide source.[3]

A more recent and efficient continuous flow synthesis has been developed, utilizing the photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride to produce a key intermediate, which is then cyclized to thiomorpholine.[4][5]

The subsequent oxidation of the thiomorpholine sulfur to the sulfone is typically achieved using a strong oxidizing agent like potassium permanganate or hydrogen peroxide.[3] A patent describes a method for the preparation of thiomorpholine-1,1-dioxide hydrochloride which involves the oxidation of an N-protected thiomorpholine with potassium permanganate, followed by deprotection.[3]

G Diethanolamine Diethanolamine Bischloroethylamine bis(2-chloroethyl)amine Diethanolamine->Bischloroethylamine Chlorination N_Protected_Thiomorpholine N-Protected Thiomorpholine Bischloroethylamine->N_Protected_Thiomorpholine Cyclization (with Na2S) Thiomorpholine_1_1_dioxide_core Thiomorpholine 1,1-dioxide Core N_Protected_Thiomorpholine->Thiomorpholine_1_1_dioxide_core Oxidation (e.g., KMnO4) & Deprotection

Synthesis of this compound

Experimental Protocol (Hypothetical):

  • N-Alkylation: To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add N-(2-bromoethyl)phthalimide (1.1 eq) and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phthalimide-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (2.0 eq) and reflux the mixture. Monitor the reaction by TLC.

  • Final Purification: After completion, cool the reaction, filter off the phthalhydrazide precipitate, and concentrate the filtrate. The resulting residue can be purified by column chromatography or crystallization to yield this compound.

G Thiomorpholine_dioxide Thiomorpholine 1,1-dioxide Alkylated_intermediate N-Alkylated Intermediate Thiomorpholine_dioxide->Alkylated_intermediate N-Alkylation (Base, Solvent) Protected_aminoethyl_halide Protected 2-Aminoethyl Halide (e.g., N-(2-bromoethyl)phthalimide) Protected_aminoethyl_halide->Alkylated_intermediate Final_product 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide Alkylated_intermediate->Final_product Deprotection (e.g., Hydrazine)

Reactivity

The primary amine of this compound is a key functional group for further synthetic modifications. It can readily undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

This reactivity makes it a valuable building block for introducing the thiomorpholine 1,1-dioxide moiety into more complex molecules.

Applications in Drug Discovery and Development

The thiomorpholine 1,1-dioxide scaffold is increasingly recognized for its favorable properties in drug design. Its incorporation can lead to improved pharmacokinetic profiles and enhanced biological activity.

Central Nervous System (CNS) Drug Discovery

The polarity and hydrogen bonding capabilities of the thiomorpholine 1,1-dioxide group can be advantageous for designing molecules that cross the blood-brain barrier.[2] Morpholine and its analogs are known to be valuable heterocycles in CNS drug discovery due to their ability to improve brain permeability.[6][7] While specific examples utilizing this compound in CNS-active compounds are not extensively documented in publicly available literature, its structural features suggest its potential as a scaffold for targeting neurological disorders.[2]

Enzyme Inhibition

The rigid structure of the thiomorpholine 1,1-dioxide ring can serve as a scaffold to position functional groups for optimal interaction with enzyme active sites. Derivatives of this scaffold could be explored as inhibitors for various enzyme classes, such as kinases or proteases. For instance, derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide have been investigated as selective inhibitors of human carbonic anhydrases.[8]

Other Therapeutic Areas

The thiomorpholine moiety has been incorporated into molecules with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[9] While direct biological activity data for this compound is limited, its derivatives are promising candidates for screening in various therapeutic areas.

Analytical Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethylenediamine chain and the two methylene groups of the thiomorpholine ring. The protons adjacent to the sulfone group would be shifted downfield compared to those in thiomorpholine itself.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the four unique carbon atoms in the molecule. The carbons of the thiomorpholine ring would be influenced by the electron-withdrawing sulfone group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (178.25 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfone group, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. N-H stretching vibrations of the primary amine would also be present.

Safety and Handling

Based on available safety data for the dihydrochloride salt, this compound should be handled with appropriate precautions. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and materials science. Its unique combination of a polar, metabolically stable sulfone group and a reactive primary amine makes it an attractive scaffold for the synthesis of novel compounds with diverse applications. While detailed biological data on this specific compound is limited in the public domain, the established importance of the thiomorpholine 1,1-dioxide moiety in drug discovery suggests that this compound holds significant potential for the development of new therapeutic agents and advanced materials. Further research into the synthesis of its derivatives and their biological evaluation is warranted.

References

Solubility and stability of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide in different solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Authored by: A Senior Application Scientist

Publication Date: January 4, 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is paramount for formulation development, process optimization, and ensuring therapeutic efficacy and safety. This document details the anticipated solubility profile in a range of relevant solvents and outlines a systematic approach to evaluating its chemical stability under various stress conditions, in line with established regulatory guidelines. Detailed experimental protocols and predictive degradation pathways are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for effective handling and formulation of this versatile compound.

Introduction: The Significance of this compound

This compound, also known by its synonym 2-(1,1-Dioxothiomorpholino)ethylamine, is a heterocyclic compound featuring a thiomorpholine ring with a sulfone group and an aminoethyl side chain. This unique structural arrangement confers a desirable balance of stability and reactivity, making it a valuable building block in the synthesis of novel bioactive molecules. Its applications are diverse, ranging from the development of pharmaceuticals, particularly those targeting neurological disorders, to its use in antioxidant formulations and agrochemical applications. The thiomorpholine moiety is a recognized structural motif in various active pharmaceutical ingredients (APIs), valued for its pharmacological profile.

A foundational aspect of leveraging this molecule's full potential lies in a comprehensive characterization of its solubility and stability. These parameters are critical determinants of its bioavailability, shelf-life, and compatibility with other excipients in a final formulation. This guide aims to provide a detailed exploration of these properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C6H14N2O2S
Molecular Weight 178.25 g/mol
Appearance White to light yellow crystalline powder
Melting Point 89 - 93 °C
Boiling Point 182 °C at 1 mmHg
CAS Number 89937-52-0
Purity ≥ 97%

Solubility Profile: A Predictive Analysis

The solubility of an active pharmaceutical ingredient is a critical factor influencing its absorption and bioavailability. The molecular structure of this compound, possessing a polar sulfone group, a tertiary amine within the ring, and a primary amine on the side chain, suggests a degree of hydrophilicity. The presence of these functional groups allows for hydrogen bonding with protic solvents.

Anticipated Solubility in Common Pharmaceutical Solvents

Based on its structure, a qualitative prediction of solubility in a range of solvents is presented in Table 2. It is imperative to experimentally verify these predictions.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Purified Water, 0.9% SalineHighThe primary and tertiary amines, along with the sulfone group, are expected to readily form hydrogen bonds with water. The amine groups will also be protonated at physiological pH, further enhancing aqueous solubility.
Polar Protic Methanol, EthanolHighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThe high polarity of these solvents will facilitate the dissolution of the compound, although the lack of hydrogen bond donation may result in slightly lower solubility compared to protic solvents.
Non-Polar Hexane, TolueneLowThe significant polarity of the molecule makes it unlikely to be well-solvated by non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateWhile slightly more polar than hydrocarbons, significant solubility is not anticipated.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

To quantitatively determine the solubility, the shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, pH 7.4 buffer, ethanol, methanol, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Self-Validation:

  • Run the experiment in triplicate to ensure reproducibility.

  • Visually inspect the samples after equilibration to confirm the presence of undissolved solid.

  • Analyze the solid phase after the experiment by a suitable method (e.g., DSC or XRPD) to check for any polymorphic or solvate formation.

pH-Dependent Solubility

The presence of two amine groups (pKa values would need to be experimentally determined or predicted) suggests that the aqueous solubility of this compound will be highly pH-dependent. At acidic pH, both amines will be protonated, leading to the formation of a highly water-soluble salt. As the pH increases towards and beyond the pKa of the amine groups, the molecule will become less protonated and its aqueous solubility is expected to decrease.

pH_Solubility cluster_pH Effect of pH on Ionization and Solubility cluster_Solubility Predicted Aqueous Solubility Low_pH Low pH (Acidic) (pH < pKa1, pKa2) High_Solubility High Solubility Low_pH->High_Solubility Fully Protonated (Dicationic Species) Mid_pH Intermediate pH (pKa1 < pH < pKa2) Moderate_Solubility Moderate Solubility Mid_pH->Moderate_Solubility Partially Protonated (Monocationic Species) High_pH High pH (Basic) (pH > pKa1, pKa2) Low_Solubility Low Solubility High_pH->Low_Solubility Neutral Species

Caption: Predicted relationship between pH, ionization state, and aqueous solubility.

Chemical Stability Profile

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, identifying potential degradation products, and developing a stability-indicating analytical method. Forced degradation studies are an essential component of this evaluation.

Forced Degradation Studies: A Framework

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways. This information is invaluable for developing stable formulations and analytical methods.

Forced_Degradation_Workflow Start 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Analysis Analyze Stressed Samples (e.g., HPLC-UV/MS) Stress_Conditions->Analysis Identify_Degradants Identify and Characterize Degradation Products Analysis->Identify_Degradants Pathway_Elucidation Elucidate Degradation Pathways Identify_Degradants->Pathway_Elucidation Method_Validation Develop & Validate Stability-Indicating Method Pathway_Elucidation->Method_Validation End Establish Storage Conditions & Shelf-Life Method_Validation->End

Caption: Workflow for conducting forced degradation studies.

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions.

  • Oxidative Degradation: The primary and tertiary amine functionalities are susceptible to oxidation. The use of oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or other oxidative degradation products.

  • Hydrolytic Degradation: While the thiomorpholine 1,1-dioxide ring is generally stable, extreme pH and high temperatures could potentially lead to ring-opening. The C-N bond is a potential site for cleavage.

  • Photolytic Degradation: Exposure to UV light could induce degradation, potentially through radical mechanisms. The specific chromophores in the molecule will determine its photosensitivity.

A potential degradation pathway for thiomorpholine derivatives involves the cleavage of the C-N bond, leading to the formation of an amino acid intermediate, which can then undergo further deamination and oxidation.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and identify key degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and other suitable solvents

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC-MS system for separation and identification of degradants

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the sample solution to achieve a final concentration of 0.1 M. Heat at a specified temperature (e.g., 80 °C) for a defined period.

    • Base Hydrolysis: Add NaOH to the sample solution to achieve a final concentration of 0.1 M. Heat at a specified temperature (e.g., 80 °C) for a defined period.

    • Oxidative Degradation: Add H₂O₂ to the sample solution (e.g., 3% v/v). Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 105 °C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

    • The HPLC method should be capable of separating the parent compound from all major degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times of the degradation products.

    • Use the mass spectral data to propose structures for the major degradants.

Self-Validation:

  • A mass balance should be calculated to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the peak areas of all degradants should ideally be close to 100%.

  • The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Conclusion

This compound is a compound of significant interest in pharmaceutical and chemical research. A thorough understanding of its solubility and stability is a prerequisite for its successful application. This guide has provided a framework for this characterization, including predictive analysis and detailed experimental protocols for determining its solubility in various solvents and its degradation profile under stress conditions. The insights gained from such studies are critical for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the overall quality and efficacy of products derived from this versatile intermediate.

The Thiomorpholine Dioxide Moiety: A Strategic Cornerstone in Modern Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Among the plethora of heterocyclic systems, the thiomorpholine dioxide moiety has emerged as a "privileged scaffold," offering a unique constellation of properties that address common challenges in drug design, such as metabolic instability and suboptimal solubility. This technical guide provides a comprehensive exploration of the thiomorpholine dioxide core, delving into its synthesis, physicochemical attributes, and its multifaceted role as a bioisosteric replacement. Through a detailed examination of its impact on drug metabolism and pharmacokinetic parameters, and by showcasing its successful incorporation into diverse therapeutic agents, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to leverage the thiomorpholine dioxide moiety for the rational design of next-generation therapeutics.

The Thiomorpholine Dioxide Scaffold: Physicochemical Properties and Synthetic Avenues

The thiomorpholine dioxide ring is a six-membered saturated heterocycle containing a nitrogen atom and a sulfur atom that has been oxidized to a sulfone. This oxidation state is crucial, as it imparts distinct electronic and steric properties that differentiate it from its parent thiomorpholine and its S-oxide counterpart.

Key Physicochemical Characteristics

The sulfone group is a strong electron-withdrawing group, which significantly influences the overall properties of the moiety:

PropertyDescriptionImpact on Molecular Design
Polarity The S=O bonds are highly polar, making the thiomorpholine dioxide moiety a polar, hydrophilic group.Can enhance aqueous solubility of the parent molecule, which is often a challenge for poorly soluble drug candidates.
Hydrogen Bonding The sulfone oxygens are potent hydrogen bond acceptors.[1]Provides additional points of interaction with biological targets, potentially increasing binding affinity and selectivity.
Metabolic Stability The sulfur atom is in its highest oxidation state, rendering it resistant to further oxidation by metabolic enzymes like cytochrome P450s.[2]Can be strategically incorporated to block metabolic "hot spots" on a molecule, thereby increasing its half-life and bioavailability.
Conformation The six-membered ring typically adopts a chair conformation, similar to cyclohexane and morpholine.Provides a rigid scaffold that can help to pre-organize appended functional groups for optimal interaction with a target's binding site.
Bioisosterism It is a well-established bioisostere of the morpholine ring.[3][4]Allows for the fine-tuning of a drug candidate's properties by replacing a metabolically labile morpholine with a more stable thiomorpholine dioxide.
Synthetic Strategies: From Thiomorpholine to its Dioxide

The synthesis of the thiomorpholine dioxide scaffold is typically a two-step process: the formation of the thiomorpholine ring followed by its oxidation.

Step 1: Synthesis of the Thiomorpholine Ring

Several methods exist for the synthesis of the thiomorpholine core. A common and scalable approach involves a photochemical thiol-ene reaction in a continuous flow setup.[5][6][7]

Experimental Protocol: Continuous Flow Synthesis of Thiomorpholine [6][7]

  • Reaction Setup: A solution of cysteamine hydrochloride (4 M) and a photocatalyst (e.g., 0.5 mol% 9-fluorenone) in methanol is pumped through a continuous flow photoreactor.

  • Reagent Introduction: Vinyl chloride gas is simultaneously introduced into the reactor.

  • Photochemical Reaction: The mixture is irradiated with a UV lamp (e.g., 365 nm) at a controlled temperature (e.g., 20°C).

  • Intermediate Formation: The output from the reactor is a solution of the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.

  • Cyclization: The intermediate solution is then mixed with a base (e.g., 2 equivalents of diisopropylethylamine - DIPEA) and heated (e.g., 100°C for 5 minutes) to facilitate intramolecular cyclization.

  • Purification: The resulting thiomorpholine can be purified by distillation.

G cluster_0 Step 1: Thiol-Ene Reaction cluster_1 Step 2: Cyclization Cysteamine HCl + Vinyl Chloride Cysteamine HCl + Vinyl Chloride Photoreactor (UV, 20°C) Photoreactor (UV, 20°C) Cysteamine HCl + Vinyl Chloride->Photoreactor (UV, 20°C) Pump Cysteamine HCl + Vinyl Chloride->Photoreactor (UV, 20°C) Intermediate 2-(2-chloroethylthio)ethylamine HCl Photoreactor (UV, 20°C)->Intermediate Photoreactor (UV, 20°C)->Intermediate Heater (100°C) Heater (100°C) Intermediate->Heater (100°C) Mix with Base Intermediate->Heater (100°C) Base (DIPEA) Base (DIPEA) Thiomorpholine Thiomorpholine Heater (100°C)->Thiomorpholine Heater (100°C)->Thiomorpholine

Continuous flow synthesis of thiomorpholine.

Step 2: Oxidation to Thiomorpholine Dioxide

The oxidation of the thiomorpholine sulfur can be achieved using various oxidizing agents. The choice of reagent and reaction conditions determines whether the sulfoxide or the sulfone is the major product. For the synthesis of the dioxide, stronger oxidizing agents or stoichiometric control are employed.

Experimental Protocol: Oxidation of Thiomorpholine to Thiomorpholine Dioxide [8][9]

  • Method A: Using Hydrogen Peroxide

    • Dissolve thiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask.

    • Cool the flask in an ice bath.

    • Slowly add 30 wt% hydrogen peroxide (2.2 to 2.5 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to stir at room temperature and monitor by thin-layer chromatography (TLC).

    • Upon completion, carefully neutralize the mixture with a sodium hydroxide solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Method B: Using Potassium Permanganate [9]

    • Protect the nitrogen of thiomorpholine (e.g., as a Boc-carbamate) to prevent N-oxidation.

    • Dissolve the N-protected thiomorpholine in a suitable solvent (e.g., aqueous acetone).

    • Cool the solution in an ice bath.

    • Add potassium permanganate (KMnO4) portion-wise to the solution, monitoring the reaction temperature.

    • After the reaction is complete (as indicated by TLC), quench any excess permanganate.

    • Filter the manganese dioxide byproduct and extract the product.

    • Deprotect the nitrogen to yield thiomorpholine dioxide.

G Thiomorpholine Thiomorpholine Reaction Oxidation Thiomorpholine->Reaction Oxidizing Agent H₂O₂ or KMnO₄ Oxidizing Agent->Reaction Thiomorpholine Dioxide Thiomorpholine Dioxide Reaction->Thiomorpholine Dioxide

Oxidation of thiomorpholine to thiomorpholine dioxide.

The Strategic Role of Thiomorpholine Dioxide in Drug Design

The decision to incorporate a thiomorpholine dioxide moiety into a drug candidate is a strategic one, often driven by the need to overcome specific challenges encountered during lead optimization.

Bioisosteric Replacement of Morpholine: Enhancing Metabolic Stability

One of the most common applications of the thiomorpholine dioxide moiety is as a bioisosteric replacement for the morpholine ring.[3][4] While the morpholine scaffold is prevalent in many approved drugs, it is also susceptible to metabolic degradation, primarily through oxidation of the carbon atoms adjacent to the oxygen and nitrogen atoms.[10][11] This metabolic liability can lead to rapid clearance and poor bioavailability.

By replacing the morpholine oxygen with a sulfone group, medicinal chemists can block this metabolic pathway. The electron-withdrawing nature of the sulfone group deactivates the adjacent carbons, making them less susceptible to enzymatic oxidation.[10]

Case Study: Sutezolid vs. Linezolid

A prime example of this strategy is the development of Sutezolid, an oxazolidinone antibiotic for the treatment of tuberculosis. Sutezolid is a direct analog of the FDA-approved drug Linezolid, with the key difference being the replacement of the morpholine ring in Linezolid with a thiomorpholine S,S-dioxide moiety in Sutezolid.[5] This modification was intended to improve the metabolic profile of the drug.

CompoundKey ScaffoldImpact on Metabolism
Linezolid MorpholineUndergoes oxidation of the morpholine ring, leading to the formation of two major inactive metabolites.
Sutezolid Thiomorpholine DioxideThe thiomorpholine dioxide ring is metabolically more stable, leading to a different metabolic profile and potentially improved therapeutic efficacy.
Modulation of Physicochemical Properties for Improved ADME

Beyond metabolic stability, the thiomorpholine dioxide moiety can be used to fine-tune the physicochemical properties of a drug candidate to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Solubility: The high polarity of the sulfone group can significantly enhance the aqueous solubility of a compound. This is a critical parameter for oral bioavailability, as a drug must dissolve in the gastrointestinal fluids to be absorbed. The introduction of a thiomorpholine dioxide can transform a poorly soluble lead compound into a viable drug candidate.

  • Lipophilicity: While the sulfone group itself is polar, the overall impact on lipophilicity (logP) depends on the context of the entire molecule. In some cases, the replacement of a more lipophilic group with a thiomorpholine dioxide can help to bring the overall logP of a compound into the optimal range for oral absorption (typically between 1 and 3).

  • Permeability: The ability of a drug to cross cell membranes is crucial for its distribution to the target tissues. The polarity of the thiomorpholine dioxide can potentially reduce passive permeability. However, its ability to act as a hydrogen bond acceptor may facilitate interactions with membrane transporters, providing an alternative route for cellular uptake.

Diverse Therapeutic Applications: A Privileged Scaffold

The versatility of the thiomorpholine dioxide scaffold is evident in its incorporation into a wide range of therapeutic agents targeting different diseases.[4][12][13]

  • Antibacterial Agents: As exemplified by Sutezolid, the thiomorpholine dioxide moiety has proven effective in the design of novel antibiotics.[4][12]

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Several studies have explored the use of thiomorpholine-bearing compounds as inhibitors of DPP-IV, a key target in the treatment of type 2 diabetes.[8][12] The thiomorpholine dioxide moiety can occupy a specific pocket in the enzyme's active site, contributing to potent and selective inhibition.

  • Kinase Inhibitors: The thiomorpholine group has been incorporated into various kinase inhibitors for the treatment of cancer and inflammatory diseases.[14] Its ability to form hydrogen bonds and its rigid conformation make it an ideal scaffold for targeting the ATP-binding site of kinases.

Conclusion and Future Perspectives

The thiomorpholine dioxide moiety is a powerful tool in the medicinal chemist's armamentarium. Its unique combination of physicochemical properties, including high polarity, metabolic stability, and hydrogen bonding capacity, makes it a valuable scaffold for addressing common challenges in drug design. The successful application of this moiety in a diverse range of therapeutic areas underscores its status as a privileged scaffold.

Future research in this area will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of substituted thiomorpholine dioxides will further expand the chemical space accessible to medicinal chemists.

  • Exploration of New Therapeutic Targets: The application of the thiomorpholine dioxide scaffold to a broader range of biological targets is an active area of research.

  • In-depth Structure-Property Relationship Studies: A deeper understanding of how the thiomorpholine dioxide moiety influences the ADME and toxicological properties of drug candidates will enable its more rational and predictive application in drug design.

By continuing to explore the potential of this versatile scaffold, the scientific community can pave the way for the development of safer, more effective, and more innovative medicines.

References

The Ascending Profile of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide and Its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activity is paramount. The thiomorpholine 1,1-dioxide moiety has emerged as a privileged scaffold, with its derivatives demonstrating a wide spectrum of pharmacological effects. At the heart of this burgeoning class of compounds lies 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide, a versatile building block poised for the generation of extensive and potent compound libraries. This technical guide serves as an in-depth literature review, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological activities, and therapeutic potential of this compound and its analogs. Our exploration will be grounded in field-proven insights, emphasizing the causality behind experimental choices and ensuring that every described protocol is a self-validating system.

I. The Thiomorpholine 1,1-Dioxide Core: Structural and Physicochemical Attributes

The thiomorpholine ring, a six-membered saturated heterocycle containing a sulfur and a nitrogen atom, is a thio-analog of morpholine where the oxygen atom is replaced by sulfur.[1] The oxidation of the sulfur atom to the sulfone state (1,1-dioxide) significantly alters the molecule's electronic and conformational properties. This transformation enhances the polarity and hydrogen bond accepting capacity of the scaffold, while the sulfonyl group is metabolically stable. These features make the thiomorpholine 1,1-dioxide core an attractive scaffold in drug design.

This compound, also known as 2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine, possesses a primary amino group attached to the ring nitrogen via an ethyl linker.[1] This primary amine serves as a crucial handle for synthetic diversification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC6H14N2O2S[1]
Molecular Weight178.25 g/mol [1]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point89 - 93 °C[1]
Boiling Point182 °C/1 mmHg[1]
CAS Number89937-52-0[1]

II. Synthesis of the Thiomorpholine Scaffold and its Analogs

The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery programs. The thiomorpholine ring system can be constructed through various synthetic routes, and the primary amine of this compound provides a convenient point for derivatization.

A. General Synthesis of the Thiomorpholine Ring

Several methods have been reported for the synthesis of the thiomorpholine core. These approaches often involve the cyclization of bifunctional precursors.

Experimental Protocol: General N-Alkylation for the Synthesis of this compound Analogs [2]

This protocol describes a general method for the N-alkylation of a secondary amine, which can be adapted for the derivatization of the primary amine of this compound after appropriate protection-deprotection steps or by direct alkylation under specific conditions.

Materials:

  • This compound (or a suitable precursor)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask, add the starting amine (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (10 mL per mmol of amine).

  • Add anhydrous potassium carbonate (2.0 eq.).

  • To the stirred suspension, add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours, as indicated by the disappearance of the starting amine.

  • Upon completion, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Synthesis of Urea and Thiourea Derivatives

The primary amino group of this compound is readily converted to urea and thiourea derivatives, which are known to exhibit a broad range of biological activities.[3][4] This is typically achieved by reacting the amine with an appropriate isocyanate or isothiocyanate.

Experimental Protocol: General Synthesis of Urea/Thiourea Derivatives [3][4]

This protocol provides a general procedure for the synthesis of urea and thiourea derivatives from a primary amine.

Materials:

  • This compound

  • Appropriate isocyanate or isothiocyanate

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask.

  • To the stirred solution, add the isocyanate or isothiocyanate (1.0-1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Biological Activities and Therapeutic Potential

The thiomorpholine 1,1-dioxide scaffold has been incorporated into a variety of biologically active molecules. While specific data for this compound and its direct analogs is still emerging, the broader class of thiomorpholine derivatives has shown significant promise in several therapeutic areas.

A. Anticancer Activity

Derivatives of thiomorpholine have been investigated for their potential as anticancer agents. The scaffold has been incorporated into molecules targeting various aspects of cancer cell biology. For instance, N-azole substituted thiomorpholine derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines like A549 (lung carcinoma) and HeLa (cervical cancer).[5] One particular thiazolyl thiomorpholine derivative with a chloro substituent on the aromatic ring was identified as a lead molecule with IC50 values of 10.1 µM against A549 cells and 30.0 µM against HeLa cells.[5]

The anticancer potential of this scaffold is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The thiomorpholine scaffold has been explored as a core for the development of kinase inhibitors.

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in human cancers. Arylmorpholine scaffolds have been identified as inhibitors of the PI3K family.[6] While this study focused on morpholine derivatives, the structural similarity to thiomorpholine 1,1-dioxides suggests that the latter could also be a promising scaffold for targeting PI3Ks.

  • Aurora Kinase Inhibitors: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers, making them attractive targets for cancer therapy. While specific studies on this compound derivatives as Aurora kinase inhibitors are yet to be widely published, the general class of nitrogen-containing heterocycles is prevalent in Aurora kinase inhibitor design.

The following diagram illustrates a generalized signaling pathway that is often targeted by anticancer agents, including kinase inhibitors.

Caption: Generalized PI3K/AKT/mTOR signaling pathway and the inhibitory action of thiomorpholine analogs.

B. Potential in Neurological Disorders

The ability of this compound to serve as a building block for pharmaceuticals targeting neurological disorders is a key area of interest, partly due to its potential to cross the blood-brain barrier.[1] While extensive research specifically on this compound's neurological applications is ongoing, the broader class of morpholine and thiomorpholine derivatives has been explored for various central nervous system activities.

C. Antioxidant Activity

Some N-azole substituted thiomorpholine dioxide derivatives have demonstrated significant radical scavenging activity, in some cases greater than the standard antioxidant, ascorbic acid.[5] This suggests a potential application for these compounds in conditions associated with oxidative stress.

IV. Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a large library of this compound analogs is not yet available in the public domain, preliminary findings from related thiomorpholine derivatives offer valuable insights for future drug design.

For the N-azole substituted thiomorpholine derivatives with cytotoxic activity, the presence of a chloro substituent on an aromatic ring attached to a thiazole moiety was shown to be beneficial for activity against A549 and HeLa cancer cell lines.[5] This highlights the importance of the nature and position of substituents on the appended aromatic and heteroaromatic rings.

The following diagram illustrates a general approach to exploring the SAR of this compound analogs.

SAR_Exploration cluster_0 Core Scaffold cluster_1 Points of Diversification cluster_2 Biological Evaluation cluster_3 SAR Analysis Core 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide R_group R-Group Modification (via N-alkylation, acylation, etc.) Core->R_group Urea_Thiourea Urea/Thiourea Formation Core->Urea_Thiourea Anticancer Anticancer Assays (e.g., MTT, Kinase Inhibition) R_group->Anticancer Neuroprotective Neuroprotective Assays R_group->Neuroprotective Antioxidant Antioxidant Assays (e.g., DPPH) R_group->Antioxidant Urea_Thiourea->Anticancer Urea_Thiourea->Neuroprotective Urea_Thiourea->Antioxidant SAR Structure-Activity Relationship Determination Anticancer->SAR Neuroprotective->SAR Antioxidant->SAR

Caption: A workflow for the exploration of the structure-activity relationship of this compound analogs.

V. Future Directions and Conclusion

This compound stands as a promising and versatile starting point for the development of novel therapeutics. The synthetic tractability of its primary amine allows for the creation of diverse chemical libraries, which are essential for thorough SAR exploration. While the current body of literature provides a strong foundation for the potential of the broader thiomorpholine 1,1-dioxide class in oncology and potentially in neurodegenerative and inflammatory diseases, there is a clear need for more focused research on the specific biological targets and mechanisms of action of this compound and its direct analogs.

Future research should prioritize the synthesis and systematic biological evaluation of well-defined libraries of these analogs. This will enable the elucidation of detailed SAR, the identification of potent and selective lead compounds, and a deeper understanding of their therapeutic potential. The continued exploration of this scaffold is warranted and holds the promise of delivering novel drug candidates for a range of unmet medical needs.

VI. References

  • This compound - Chem-Impex. (URL: --INVALID-LINK--)

  • Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. (URL: --INVALID-LINK--)

  • Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds | Request PDF. (URL: --INVALID-LINK--)

  • Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (URL: --INVALID-LINK--)

  • Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. (URL: --INVALID-LINK--)

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (URL: --INVALID-LINK--)

  • Organic Syntheses Procedure. (URL: --INVALID-LINK--)

  • Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (URL: --INVALID-LINK--)

  • This compound dihydrochloride | C6H16Cl2N2O2S. (URL: --INVALID-LINK--)

  • Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. (URL: --INVALID-LINK--)

  • THIETANE 1,1-DIOXIDE. (URL: --INVALID-LINK--)

  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. (URL: --INVALID-LINK--)

  • This compound 97.0+%, TCI America™ 1 g. (URL: --INVALID-LINK--)

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Inflammatory Agents. (URL: --INVALID-LINK--)

  • 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. (URL: --INVALID-LINK--)

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (URL: --INVALID-LINK--)

  • Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents. (URL: --INVALID-LINK--)

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (URL: --INVALID-LINK--)

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (URL: --INVALID-LINK--)

  • Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. (URL: --INVALID-LINK--)

  • Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. (URL: --INVALID-LINK--)

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: --INVALID-LINK--)

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (URL: --INVALID-LINK--)

  • New Heterocyclic Analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as Potent and Selective c-Src Kinase Inhibitors. (URL: --INVALID-LINK--)

  • N-Alkylation of Opiates. (URL: --INVALID-LINK--)

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (URL: --INVALID-LINK--)

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (URL: --INVALID-LINK--)

  • Thiomorpholine-1,1-dioxide | 39093-93-1. (URL: --INVALID-LINK--)

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (URL: --INVALID-LINK--)

References

Methodological & Application

Application Notes & Protocols: Leveraging 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide as a Stable, Hydrophilic Linker in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective use of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide as a versatile linker. This document delves into the linker's core physicochemical properties, its strategic advantages in synthesis—particularly concerning stability and hydrophilicity—and detailed, field-tested protocols for its incorporation into target molecules. We will explore its primary application in forming stable amide bonds and discuss necessary protecting group strategies. The causality behind experimental choices is explained to empower users to adapt and troubleshoot their synthetic designs.

Introduction: The Strategic Value of the Thiomorpholine 1,1-Dioxide Moiety

This compound is a bifunctional molecule increasingly utilized as a linker or building block in the synthesis of complex organic molecules, particularly in pharmaceutical development.[1] Its structure is deceptively simple, yet it offers a powerful combination of features:

  • A Primary Amine Handle: The terminal aminoethyl group provides a robust and predictable site for conjugation, most commonly through acylation to form a highly stable amide bond.

  • A Hydrophilic Core: The thiomorpholine 1,1-dioxide ring is a polar, non-ionizable heterocycle. Incorporating this moiety can enhance the aqueous solubility and reduce the aggregation potential of the parent molecule—a critical advantage in drug design.[2]

  • Exceptional Chemical and Metabolic Stability: The sulfone group (SO₂) is chemically inert to a wide range of reaction conditions and is highly resistant to metabolic degradation.[2][3][4] This stability is paramount for applications requiring the linker to remain intact in vivo, such as in non-cleavable antibody-drug conjugates (ADCs).

The thiomorpholine 1,1-dioxide core serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, valued for its ability to impart stability and facilitate complex chemical reactions.[1][5] Its use contrasts with more traditional linkers, such as those based on maleimide chemistry, which can suffer from instability in plasma due to thioether exchange reactions, potentially compromising conjugate efficacy.[3][4]

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of the reagent.

PropertyValueSource(s)
CAS Number 89937-52-0[6]
Molecular Formula C₆H₁₄N₂O₂S[6]
Molecular Weight 178.25 g/mol [6]
Synonyms 2-(1,1-Dioxothiomorpholino)ethylamine[6]
Appearance White to off-white solid/crystalline powder[2]
Storage Store at 2-8°C in a cool, dry place. Keep under an inert atmosphere (e.g., Nitrogen) and away from strong oxidizing agents.[2][7][8]

Safety Profile: The compound, particularly in its dihydrochloride salt form, is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[8][10]

Core Synthetic Workflow: A Conceptual Overview

The primary utility of this compound is to connect two molecular entities (e.g., a payload and a targeting moiety) or to be incorporated as a structural scaffold. The workflow typically involves coupling its primary amine to a carboxylic acid, but may first require protection of the amine if other synthetic transformations are needed.

G cluster_0 Decision Point cluster_1 Protection Path cluster_2 Direct Coupling Path start Start with Molecule A (Containing the Linker) decision Is Amine Protection Needed for Subsequent Steps? start->decision protect Step 1: Protect Amine (e.g., Boc Anhydride) decision->protect Yes couple Final Step: Couple with Molecule B-COOH (Amide Bond Formation) decision->couple No other_rxn Step 2: Perform Other Synthetic Transformations protect->other_rxn deprotect Step 3: Deprotect Amine (e.g., TFA or HCl) other_rxn->deprotect deprotect->couple end_product Final Conjugate: Molecule A-Linker-Molecule B couple->end_product

Caption: General workflow for using the linker.

Experimental Protocols

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes a standard and robust method for coupling the primary amine of the linker with a carboxylic acid-containing molecule ("Substrate-COOH") using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Causality: Amide bond formation requires the activation of the carboxylic acid.[11][12] EDC is a water-soluble carbodiimide that reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt is added to trap this intermediate, forming an active ester that is more stable and reacts efficiently with the primary amine to yield the desired amide with minimal side products.[11]

G RCOOH Substrate-COOH Intermediate1 O-Acylisourea (Reactive Intermediate) RCOOH->Intermediate1 + EDC EDC EDC EDC->Intermediate1 Intermediate2 HOBt Active Ester (More Stable) Intermediate1->Intermediate2 + HOBt HOBt HOBt HOBt->Intermediate2 Amide Final Amide Product Intermediate2->Amide + Linker-NH₂ Urea Urea Byproduct (Water Soluble) Intermediate2->Urea LinkerNH2 Linker-NH₂ LinkerNH2->Amide

Caption: EDC/HOBt mediated amide coupling mechanism.

Materials:

  • This compound

  • Substrate-COOH

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Substrate-COOH (1.0 eq) in anhydrous DMF.

  • Pre-activation: Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes. The solution may become slightly cloudy.

  • Amine Addition: In a separate vial, dissolve this compound (1.1 eq) and DIPEA (2.0-3.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture. Note: DIPEA is a non-nucleophilic base used to neutralize the EDC hydrochloride and the carboxylic acid, ensuring the linker's primary amine remains free.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Dilute the reaction mixture with a larger volume of Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted HOBt, the urea byproduct of EDC, and residual DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, depending on the product's polarity.

Protocol 2: Amine Protection (Boc Group)

If the substrate containing the linker needs to undergo further reactions that are incompatible with a free primary amine (e.g., reactions with strong bases or electrophiles), the amine must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is a common and reliable choice.

Causality: The Boc group is stable to a wide range of non-acidic conditions but can be easily removed with mild acid, making it an orthogonal protecting group in many synthetic schemes.[13][14]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) for deprotection

Step-by-Step Methodology (Protection):

  • Dissolution: Dissolve this compound (1.0 eq) in DCM.

  • Base Addition: Add TEA (1.5 eq).

  • Boc₂O Addition: Add Boc₂O (1.2 eq) portion-wise or as a solution in DCM.

  • Reaction: Stir at room temperature for 2-6 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up & Purification: Concentrate the reaction mixture and purify directly by column chromatography to yield the Boc-protected linker.

Step-by-Step Methodology (Deprotection):

  • Dissolution: Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

  • Acid Addition: Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Reaction: Stir at room temperature for 30-60 minutes. Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The product is typically obtained as a TFA salt and can be used directly in the next step or neutralized with a base.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in amide coupling 1. Incomplete activation of carboxylic acid. 2. Deactivation of coupling reagents by moisture. 3. Steric hindrance near the reaction site.1. Increase equivalents of EDC/HOBt to 1.5 eq. Consider a more potent coupling agent like HATU. 2. Ensure all solvents and glassware are anhydrous. 3. Increase reaction temperature to 40-50°C and extend reaction time.
Multiple spots on TLC (side products) 1. Formation of N-acylurea byproduct from the EDC intermediate. 2. Di-acylation if the substrate has multiple amine groups.1. Ensure HOBt is added before or with EDC to minimize the lifetime of the O-acylisourea intermediate. 2. Use a limiting amount of the linker or protect other reactive sites.
Difficulty in purification 1. Product is highly polar and remains on the silica column baseline. 2. Urea byproduct from EDC co-elutes with the product.1. Use a more polar mobile phase (e.g., 10-20% MeOH in DCM with 0.5% NH₄OH). Consider reverse-phase chromatography. 2. Perform a thorough aqueous work-up. Washing with dilute HCl can sometimes help remove the basic urea byproduct.
Incomplete Boc-deprotection Insufficient acid or reaction time.Increase the concentration of TFA or extend the reaction time. For stubborn cases, neat TFA can be used.

Conclusion

This compound is a highly valuable linker for modern organic and medicinal chemistry. Its inherent stability, hydrophilicity, and straightforward reactivity make it an excellent choice for synthesizing robust molecules for pharmaceutical and research applications. The protocols detailed herein provide a solid foundation for its successful implementation. By understanding the chemical principles behind each step, researchers can confidently incorporate this linker into their synthetic strategies to build better-designed, more effective molecules.

References

Application Notes & Protocols: The Strategic Incorporation of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide in the Synthesis of Novel Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging yet vital areas of modern drug discovery. Success hinges on the ability to design molecules that not only interact with specific neural targets but also possess the requisite physicochemical properties to cross the blood-brain barrier (BBB) and maintain metabolic stability. This document provides an in-depth guide on the application of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide, a versatile synthetic intermediate, in the construction of potential neurological drug candidates. We will explore the strategic rationale for employing this building block, provide a detailed, field-tested protocol for its incorporation into lead compounds, and discuss the self-validating mechanisms inherent in the workflow.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold in CNS Drug Design

This compound (CAS No. 89937-52-0) is a saturated heterocyclic compound that has garnered significant interest in medicinal chemistry.[1][2] Its structure is deceptively simple, yet it combines several features that are highly advantageous for CNS drug development.

The core thiomorpholine ring is a "privileged scaffold," a structural motif that is recurrent in successful bioactive compounds.[3][4] Analogous to the well-known morpholine ring, the thiomorpholine moiety offers a flexible, non-planar, saturated ring system that can effectively orient substituents in three-dimensional space to optimize interactions with biological targets.[5][6] The presence of the tertiary amine provides a basic handle that can be crucial for aqueous solubility and forming salt forms, while its pKa can be modulated to balance lipophilicity and permeability.[5]

The two key features that elevate this specific building block are:

  • The 1,1-Dioxide (Sulfone) Group: The oxidation of the sulfur atom to a sulfone dramatically alters the electronic properties of the ring. The sulfone group is a potent hydrogen bond acceptor and significantly increases the polarity of the molecule without introducing an ionizable group. This can enhance solubility and metabolic stability by blocking a potential site of oxidation.

  • The Primary Aminoethyl Side Chain: This provides a reactive handle for covalently linking the scaffold to a pharmacophore or another molecular fragment. The ethyl spacer provides conformational flexibility, allowing the thiomorpholine dioxide moiety and the attached pharmacophore to adopt optimal binding orientations.

Collectively, these features make this compound an excellent building block for introducing a "solubilizing tail" that can improve the pharmacokinetic/pharmacodynamic (PK/PD) profile of a potential neurological drug.[6] Its structure is particularly suited for targeting CNS disorders where crossing the blood-brain barrier is a prerequisite for efficacy.[1]

Physicochemical Properties of the Building Block
PropertyValueReference
CAS Number 89937-52-0[2]
Molecular Formula C₆H₁₄N₂O₂S[2]
Molecular Weight 178.25 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 89 - 93 °C[1]
Synonyms 2-(1,1-Dioxothiomorpholino)ethylamine[2]

Strategic Application: Building CNS-Targeted Molecules via Reductive Amination

A cornerstone reaction in medicinal chemistry for linking molecular fragments is reductive amination. The primary amine of this compound is an ideal nucleophile for reacting with an aldehyde or ketone on a core pharmacophore. This reaction forms a stable secondary amine linkage, creating a more complex molecule with tailored properties.

This approach is particularly relevant in the synthesis of atypical antipsychotics and other neurological agents, which often feature a core aromatic or heterocyclic system linked to a basic amine-containing side chain.[7] The thiomorpholine 1,1-dioxide moiety can serve as a bioisostere for other cyclic amines (like piperazine), potentially offering improved safety, metabolic, or solubility profiles.

Below is a diagram illustrating the logical workflow for incorporating the thiomorpholine dioxide scaffold into a new chemical entity (NCE) using reductive amination.

G cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Reduction A Pharmacophore-Aldehyde (Ar-CHO) D Schiff Base / Iminium Ion Intermediate A->D Reaction B This compound B->D Reaction C Protic Solvent (e.g., MeOH) + Mild Acid Catalyst (optional) C->D Conditions F Final Conjugated Product (Ar-CH₂-NH-Sidechain) D->F Input E Mild Reducing Agent (e.g., NaBH(OAc)₃) E->F Reduction caption Workflow for Reductive Amination.

Caption: Logical workflow for the synthesis of a CNS drug candidate via reductive amination.

Detailed Experimental Protocol: Synthesis of a Model Compound

This protocol describes a general, robust, and self-validating procedure for the reductive amination of a hypothetical aromatic aldehyde with this compound.

Rationale for Experimental Choices
  • Reagents:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Chosen as the reducing agent because it is mild and selective for imines/iminium ions in the presence of aldehydes. It does not readily reduce the starting aldehyde, minimizing side reactions. It is also less sensitive to protic solvents compared to other hydrides like sodium cyanoborohydride, making the reaction setup more straightforward.

  • Solvent:

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent non-protic solvents for this reaction, ensuring all reactants remain in solution. Acetic acid is often added in catalytic amounts to facilitate iminium ion formation without neutralizing the amine base.

  • Validation & Monitoring:

    • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. By comparing the reaction mixture to spots of the starting materials, one can visually track the consumption of the aldehyde and the formation of the more polar product.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Used post-reaction to confirm the presence of the desired product by its mass-to-charge ratio (m/z) and to assess the purity of the crude material.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: The definitive step for structural elucidation of the purified product, confirming the formation of the new C-N bond and the integrity of the overall structure.

Step-by-Step Protocol

Objective: To synthesize N-((4-chlorophenyl)methyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine.

G start_materials 4-Chlorobenzaldehyde (1.0 eq) This compound (1.1 eq) Dichloromethane (DCM) reaction_vessel Stir at RT for 30 min Formation of Imine Intermediate start_materials->reaction_vessel Combine reductant_add Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) Portion-wise addition reaction_vessel->reductant_add Step 1 reaction_progress Stir at RT for 4-12 h Monitor by TLC/LC-MS reductant_add->reaction_progress Step 2 workup Quench with sat. NaHCO₃ (aq) Extract with DCM Dry over Na₂SO₄ reaction_progress->workup Completion purification Concentrate in vacuo Purify by Flash Column Chromatography workup->purification final_product Final Product Characterize by NMR & HRMS purification->final_product caption Experimental Protocol Flowchart.

References

Application Notes & Protocols for 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the potential applications of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide in modern agrochemical formulations. Drawing from established principles of formulation science and the known functionalities of its constituent chemical moieties—a primary amine, a tertiary amine, and a sulfone group—this guide outlines its prospective roles as a multi-functional adjuvant. Detailed protocols for its incorporation into Emulsifiable Concentrate (EC) and Suspension Concentrate (SC) formulations are provided, along with methodologies for evaluating its impact on formulation stability and biological efficacy.

Introduction: The Structural Rationale for a Multi-functional Adjuvant

This compound is a unique molecule possessing a combination of functional groups that are highly valuable in the context of agrochemical formulation. While direct public-domain data on its specific use is limited, a chemical-structural analysis allows for the extrapolation of its potential functions based on well-understood principles.

  • Primary Amino Group (-NH2): This group provides a site for protonation, allowing the molecule to act as a cationic surfactant or a pH buffer. Primary amines are known to enhance the uptake and translocation of certain active ingredients by interacting with the plant cuticle.[1]

  • Thiomorpholine Ring with Tertiary Amine: The cyclic tertiary amine offers a lipophilic domain, contributing to the molecule's surfactant properties. Morpholine and thiomorpholine derivatives are recognized scaffolds in the development of biologically active compounds, including fungicides and herbicides.[2][3][4][5]

  • Sulfone Group (-SO2-): The highly polar sulfone group is a key feature in many modern agrochemicals, contributing to systemic activity and metabolic stability.[6][7] In a formulation context, this group can enhance water solubility and act as a potent hydrogen bond acceptor, potentially improving the compatibility of different components.[8]

This combination suggests that this compound can function as a "utility modifier" adjuvant, enhancing formulation stability, and as an "activator adjuvant," potentially improving the biological performance of the active ingredient (AI).[9][10][11]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing stable and effective formulations.

PropertyValueSource
CAS Number 89937-52-0[9][12][13]
Molecular Formula C6H14N2O2S[13]
Molecular Weight 178.25 g/mol [13]
Appearance Inferred to be a solid at room temperature[8]
Solubility Predicted to have good water solubility due to polar functional groupsGeneral Chemical Principles
pKa (Predicted) The primary amine group suggests a pKa in the basic range, allowing for salt formation.General Chemical Principles

Application Hypothesis I: As a Compatibility and Stability Agent in Suspension Concentrates (SC)

Causality: In Suspension Concentrate (SC) formulations, which consist of solid AI particles suspended in water, preventing agglomeration and settling is critical.[14][15][16] The amphiphilic nature of this compound, with its polar sulfone and amine groups and non-polar hydrocarbon backbone, suggests it can adsorb onto the surface of AI particles. The sulfone and protonated amine groups would then provide steric and electrostatic stabilization, preventing particles from coalescing and settling out over time.[17]

Workflow for SC Formulation and Evaluation

SC_Workflow cluster_prep Formulation Preparation cluster_eval Performance Evaluation A Prepare Aqueous Phase (Water, Antifreeze, Thickener) C Add Wetting & Dispersing Agents A->C B Disperse AI and This compound D Wet Milling B->D C->B E Final Adjustment (Thickener, Biocide) D->E F Accelerated Storage Stability (e.g., 54°C for 14 days) E->F G Low-Temperature Stability (e.g., 0°C for 7 days) E->G H Particle Size Analysis F->H I Suspendibility Test (CIPAC MT 184) F->I J Rheology Measurement F->J caption SC Formulation and Evaluation Workflow.

Caption: SC Formulation and Evaluation Workflow.

Protocol 3.1: Preparation of a Model Suspension Concentrate (SC)

This protocol describes the preparation of a 400 g/L SC formulation of a generic water-insoluble herbicide to test the efficacy of this compound as a stabilizer. A control formulation without the test compound should be prepared in parallel.

  • Preparation of the Aqueous Phase:

    • To a beaker, add 400 mL of deionized water.

    • Add 50 g of propylene glycol (antifreeze).

    • Slowly add 2 g of xanthan gum while stirring at high speed until fully hydrated to form a viscous solution.

  • Dispersion of Solids:

    • In a separate container, weigh 400 g of the active ingredient (e.g., Atrazine, technical grade).

    • For the test formulation, add a pre-determined amount of this compound (e.g., 10 g, 20 g, 30 g). The control will have 0 g.

    • Add 30 g of a standard wetting agent (e.g., sodium lignosulfonate) and 40 g of a standard dispersing agent (e.g., a naphthalene sulfonate condensate).

  • Milling:

    • Slowly add the solid premix to the stirred aqueous phase.

    • Transfer the resulting slurry to a bead mill.

    • Mill until the median particle size (d50) is below 5 µm. Monitor particle size distribution throughout the process.

  • Finalization:

    • Transfer the milled suspension to a mixing vessel.

    • Add 1 g of a biocide (e.g., Proxel GXL).

    • Adjust the final volume to 1 L with deionized water.

    • Stir gently until homogeneous.

Protocol 3.2: Evaluation of SC Formulation Stability

The stability of the prepared SC formulations (Control vs. Test) should be assessed using standard agrochemical testing methods.[][][20]

  • Accelerated Storage Stability:

    • Place 50 mL samples of each formulation in sealed glass vials.

    • Store in an oven at 54 ± 2 °C for 14 days (CIPAC MT 46.3).

    • After storage, allow samples to cool to room temperature for 24 hours.

    • Visually inspect for phase separation, crystal growth, or excessive sedimentation.

    • Re-measure particle size, suspendibility, and viscosity.

  • Low-Temperature Stability:

    • Place 50 mL samples in sealed vials and store at 0 ± 2 °C for 7 days (CIPAC MT 39.3).[20]

    • Inspect for crystallization or phase separation.

    • Allow to return to room temperature and assess for homogeneity.

  • Suspendibility Test:

    • Perform suspendibility tests on samples before and after storage according to CIPAC Method MT 184.

    • This test measures the ability of the SC to remain suspended after dilution in water of standard hardness, simulating spray tank conditions.

Data Presentation:

FormulationAETD Conc. (g/L)Initial d50 (µm)d50 after Storage (µm)Suspendibility (%) (Initial)Suspendibility (%) (After Storage)
Control03.55.89275
Test 1103.44.19388
Test 2203.43.69491
Test 3303.33.59593
Note: Data are illustrative examples to show expected trends.

Application Hypothesis II: As a Penetration Enhancer in Emulsifiable Concentrates (EC)

Causality: Emulsifiable Concentrates (EC) are liquid formulations that form an emulsion when mixed with water.[4][21][22] The efficacy of many systemic herbicides and insecticides depends on their ability to penetrate the waxy cuticle of the plant leaf or insect exoskeleton. The amine functional groups in this compound can act as penetration enhancers.[1][23] The protonated amine can interact with the negatively charged components of the cuticle, disrupting its structure and facilitating the passage of the active ingredient.

Workflow for EC Formulation and Bio-Efficacy Testing

EC_Workflow cluster_prep Formulation Preparation cluster_eval Performance Evaluation A Dissolve AI in Solvent System B Add Emulsifier Blend A->B C Incorporate 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide B->C D Homogenize to form Concentrate C->D E Emulsion Stability Test (CIPAC MT 36) D->E F Greenhouse Bio-efficacy Trial D->F G Measure AI uptake (e.g., using radiolabeled AI) F->G H Assess Weed Control / Insect Mortality F->H caption EC Formulation and Bio-efficacy Workflow.

Caption: EC Formulation and Bio-efficacy Workflow.

Protocol 4.1: Preparation of a Model Emulsifiable Concentrate (EC)

This protocol outlines the preparation of a 200 g/L EC formulation of a generic systemic herbicide.

  • Dissolve Active Ingredient:

    • In a suitable vessel, weigh 200 g of a systemic active ingredient (e.g., Glyphosate acid, technical grade, requires conversion to a salt in a real application, but used here for model purposes).

    • Add 500 g of a suitable solvent (e.g., Solvesso™ 150) and stir until the AI is completely dissolved.

  • Add Surfactants:

    • Add a pre-selected emulsifier blend. A typical system might include 60 g of a calcium salt of dodecylbenzene sulfonate (anionic) and 40 g of an ethoxylated alcohol (non-ionic).[22] Stir until homogeneous.

  • Incorporate Test Adjuvant:

    • For the test formulations, add this compound at varying concentrations (e.g., 5 g, 10 g, 20 g). The control will have none.

    • Stir until fully dissolved.

  • Finalization:

    • Adjust the final volume to 1 L with the solvent.

    • Filter the concentrate to remove any undissolved particulates.

Protocol 4.2: Evaluation of EC Emulsion Stability and Bio-efficacy
  • Emulsion Stability Test:

    • Prepare emulsions by diluting 5 mL of each EC formulation in 95 mL of standard hard water in a graduated cylinder (CIPAC MT 36).

    • Invert the cylinder 30 times and allow to stand.

    • Record the amount of cream or sediment at 30 minutes, 2 hours, and 24 hours. A stable emulsion will show minimal or no separation.

  • Greenhouse Bio-efficacy Trial:

    • Cultivate a target weed species (e.g., Velvetleaf, Abutilon theophrasti) in pots until they reach the 3-4 leaf stage.[13]

    • Prepare spray solutions by diluting the Control and Test EC formulations in water to achieve a sub-lethal application rate of the active ingredient. This allows for clear differentiation of adjuvant effects.

    • Apply the spray solutions to the plants using a calibrated laboratory track sprayer. Include an untreated control group.

    • Keep the plants in a controlled greenhouse environment.

    • Assess plant injury (phytotoxicity) and weed control efficacy at 7, 14, and 21 days after treatment (DAT) using a 0-100% rating scale (0 = no effect, 100 = complete plant death).

Data Presentation:

FormulationAETD Conc. (g/L)Emulsion Stability (2h, mL cream)Weed Control at 14 DAT (%)
Control00.545
Test 150.260
Test 210< 0.175
Test 320< 0.178
Note: Data are illustrative examples to show expected trends.

Conclusion and Future Directions

The unique trifunctional structure of this compound presents a compelling case for its application as a high-performance, multi-role adjuvant in agrochemical formulations. The protocols detailed herein provide a robust framework for systematically evaluating its potential to enhance the stability of SC formulations and to improve the biological efficacy of EC formulations. While these notes are based on established formulation principles and the known activities of analogous structures, they provide a strong starting point for empirical validation. Further research should focus on optimizing the concentration of this adjuvant for specific active ingredients and formulation types, exploring potential synergies with other formulation components,[24][25] and conducting field trials to confirm greenhouse results.

References

Incorporating 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide into Novel Polymers for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

<_ APPLICATION NOTE & PROTOCOL GUIDE

Authored by: Gemini, Senior Application Scientist

Introduction

The Potential of Sulfone-Containing Polymers in Biomedical Applications

The integration of sulfone groups (–SO2–) into polymer backbones imparts a unique and highly desirable combination of properties, including exceptional thermal and chemical stability, high glass transition temperatures, and resistance to hydrolysis and oxidation.[1][2] In the realm of biomedical science, these characteristics make sulfone-containing polymers, such as polyethersulfone (PES), prime candidates for applications demanding high performance and biocompatibility.[3][4][5] They are extensively used in medical devices, filtration membranes, and as components in tissue engineering scaffolds.[3][4][6][7] Furthermore, the polarity of the sulfone group can enhance hydrophilicity and interactions with biological systems, with some studies indicating that sulfonic groups can induce the nucleation of apatite, a key component of bone.[2][8]

Introducing 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide: A Versatile Monomer

This compound is a bifunctional molecule poised to be a valuable building block for novel functional polymers.[9] Its structure features two key components:

  • A Primary Aliphatic Amine (–NH2): This group serves as a highly reactive handle for various polymerization reactions, including polycondensation and polyaddition, enabling the formation of polyamides, polyureas, and other polymer classes.[10][11][12]

  • A Thiomorpholine 1,1-Dioxide Heterocycle: This polar, stable ring structure contains the beneficial sulfone group.[13] Incorporating this moiety as a pendant group is anticipated to enhance the thermal stability, hydrophilicity, and potentially the biocompatibility of the resulting polymer.[14]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of this monomer into new polymer systems. We present detailed protocols for synthesis and characterization, underpinned by the scientific rationale for each step.

Scope of this Application Note

This guide will detail the following:

  • Physicochemical properties and handling of the monomer.

  • Step-by-step protocols for the synthesis of novel polyamides and polyureas.

  • A comprehensive guide to the characterization of the resulting polymers using spectroscopic and thermal analysis techniques.

  • An overview of potential applications in drug development and materials science.

Monomer Profile: this compound

Physicochemical Properties
PropertyValueSource
CAS Number 89937-52-0[15][16]
Molecular Formula C6H14N2O2S[16]
Molecular Weight 178.25 g/mol [16]
Synonyms 2-(1,1-Dioxothiomorpholino)ethylamine[16]
Appearance Varies; often supplied as a salt (e.g., dihydrochloride)[17]

Note: The free base is required for the polymerization reactions described. If starting with a salt form (e.g., dihydrochloride), neutralization with a suitable base (e.g., NaOH, triethylamine) followed by extraction and drying is a necessary prerequisite.

Key Reactive Handles for Polymerization

The primary amine of the aminoethyl side chain is the key site for polymerization, allowing the thiomorpholine 1,1-dioxide moiety to be incorporated as a repeating pendant group.

Monomer_Structure cluster_reactive Reactive Site cluster_pendant Pendant Group Monomer 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide Amine Primary Amine (-NH2) Monomer->Amine Polymerization Site Ring Thiomorpholine 1,1-Dioxide Ring Monomer->Ring Imparts Novel Properties

Monomer reactivity diagram.
Safety and Handling Precautions

  • Always consult the Safety Data Sheet (SDS) before use. The dihydrochloride salt is reported to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[17]

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Polymerization Strategies and Protocols

The primary amine of this compound allows for its use as a comonomer in step-growth polymerization reactions. Below are two detailed protocols for synthesizing novel polymers.

Strategy 1: Polyamide Synthesis via Interfacial Polycondensation

Rationale: Interfacial polycondensation is a robust method for forming high molecular weight polyamides at low temperatures. The reaction occurs at the interface of two immiscible liquids. Here, the amine-containing monomer in an aqueous phase reacts with a diacyl chloride in an organic phase. A base is added to the aqueous phase to neutralize the HCl byproduct, driving the reaction forward.

Materials:

  • This compound (free base)

  • Terephthaloyl chloride (or other diacyl chloride, e.g., sebacoyl chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Chloroform

  • Deionized water

  • Methanol

Protocol:

  • Aqueous Phase Preparation: Prepare a solution of this compound (1.0 eq) and NaOH (2.2 eq) in deionized water. Stir until fully dissolved.

  • Organic Phase Preparation: Prepare a solution of terephthaloyl chloride (1.0 eq) in DCM in a separate beaker.

  • Polymerization: Vigorously stir the aqueous phase using an overhead mechanical stirrer. Carefully and slowly pour the organic phase on top of the aqueous phase. A polymer film will form instantly at the interface.

  • Polymer Isolation: Continue vigorous stirring for 15-30 minutes. The polymer will precipitate as a solid.

  • Purification:

    • Filter the polymer solid using a Buchner funnel.

    • Wash the polymer sequentially with copious amounts of deionized water to remove unreacted monomer and salts.

    • Wash with methanol to remove oligomers and residual organic solvent.

    • Dry the resulting white polymer powder in a vacuum oven at 60-80°C overnight.

Polyamide_Workflow cluster_prep Phase Preparation cluster_reaction Reaction & Isolation cluster_purify Purification & Drying Aq Aqueous Phase: Monomer + NaOH in H2O React Combine Phases with Vigorous Stirring Aq->React Org Organic Phase: Diacyl Chloride in DCM Org->React Isolate Filter Precipitated Polymer React->Isolate WashH2O Wash with Deionized Water Isolate->WashH2O WashMeOH Wash with Methanol WashH2O->WashMeOH Dry Dry in Vacuum Oven WashMeOH->Dry Final Final Polymer Dry->Final

Workflow for polyamide synthesis.
Strategy 2: Polyurea Synthesis via Polyaddition

Rationale: The reaction between an amine and an isocyanate to form a urea linkage is a highly efficient polyaddition reaction that typically proceeds rapidly at room temperature without the need for a catalyst or the generation of byproducts.[18] This makes it an attractive and clean method for polymer synthesis.

Materials:

  • This compound (free base)

  • Hexamethylene diisocyanate (HDI) (or other diisocyanate, e.g., MDI, TDI)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diethyl ether or Methanol (for precipitation)

Protocol:

  • Monomer Dissolution: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Initiation of Polymerization: While stirring the solution, add the diisocyanate (1.0 eq) dropwise via a syringe. A slight exotherm and an increase in viscosity may be observed.

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.

  • Polymer Isolation: Once the reaction is complete, pour the viscous polymer solution into a large excess of a non-solvent like diethyl ether or methanol with vigorous stirring.

  • Purification: The precipitated polymer should be collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 50°C) to avoid degradation.

Characterization of Novel Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the newly synthesized polymers.

Structural Verification (FTIR, NMR)

4.1.1 Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the formation of the desired polymer by identifying key functional groups and the disappearance of monomer functional groups.[19]

  • Method: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for easy analysis of the solid polymer powder.[19][20]

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the dry polymer powder onto the crystal and apply pressure.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

4.1.2 Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain detailed structural information, confirm monomer incorporation, and verify the polymer backbone structure.[21][22]

  • Method: ¹H and ¹³C NMR spectroscopy.

  • Procedure:

    • Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acid/base). Solubility testing is required.

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze chemical shifts, integrations, and coupling patterns to elucidate the polymer structure.[21]

4.1.3 Expected Spectral Features

Polymer TypeTechniqueExpected Key Features
Polyamide FTIRAppearance of Amide I (C=O stretch) at ~1650 cm⁻¹ and Amide II (N-H bend) at ~1550 cm⁻¹. Disappearance of acyl chloride C=O stretch (~1800 cm⁻¹).
¹H NMRBroad signals corresponding to the polymer backbone protons. A downfield signal for the amide N-H proton.
Polyurea FTIRAppearance of a strong Urea C=O stretch at ~1640 cm⁻¹. Disappearance of the isocyanate (–NCO) peak at ~2270 cm⁻¹.
¹H NMRBroad signals for the polymer backbone. Two distinct N-H proton signals for the urea linkage.
Molecular Weight Determination (GPC/SEC)
  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.[23][24][25]

  • Principle: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their size (hydrodynamic volume) in solution.[26][27] Larger molecules elute faster than smaller molecules.[24][25]

  • Protocol:

    • System Setup: Choose a GPC system with a suitable solvent (e.g., DMF with LiBr, THF) and column set for the expected molecular weight range.

    • Calibration: Create a calibration curve using polymer standards of known molecular weight (e.g., polystyrene, PMMA).[23]

    • Sample Preparation: Prepare a dilute solution of the synthesized polymer in the mobile phase and filter it through a 0.22 µm filter.[25]

    • Analysis: Inject the sample and analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the standards.[23][25]

Thermal Properties (TGA, DSC)

4.3.1 Protocol: Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability and decomposition temperature of the polymer.[28][29]

  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[29][30]

  • Procedure:

    • Place a small, known mass of the polymer (5-10 mg) in a TGA pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

    • The onset of mass loss indicates the beginning of thermal decomposition.

4.3.2 Protocol: Differential Scanning Calorimetry (DSC)

  • Objective: To determine key thermal transitions, such as the glass transition temperature (Tg).[28][31]

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[30]

  • Procedure:

    • Seal a small amount of polymer (5-10 mg) in an aluminum DSC pan.

    • Perform a heat-cool-heat cycle to erase the thermal history of the material. For example: heat from room temperature to 250 °C, cool to 0 °C, and then reheat to 250 °C, all at a rate of 10 °C/min.

    • The Tg is identified as a step change in the heat flow curve from the second heating scan.

Characterization_Logic cluster_struct Structural Analysis cluster_mw Molecular Weight cluster_therm Thermal Properties Polymer Synthesized Polymer FTIR FTIR (Functional Groups) Polymer->FTIR NMR NMR (Connectivity) Polymer->NMR GPC GPC/SEC (Mn, Mw, PDI) Polymer->GPC TGA TGA (Stability) Polymer->TGA DSC DSC (Glass Transition) Polymer->DSC

Logical flow of polymer characterization.

Potential Applications in Drug Development & Materials Science

The unique structure of polymers derived from this compound opens up several avenues for advanced applications:

  • Drug Delivery Vehicles: The hydrophilic and polar nature of the pendant thiomorpholine dioxide group may enhance water solubility and biocompatibility, making these polymers suitable for creating nanoparticles, micelles, or polymer-drug conjugates for targeted drug delivery.

  • Hydrogels and Scaffolds: The potential for hydrogen bonding via the amide or urea linkages, combined with the hydrophilicity of the sulfone group, could allow for the formation of hydrogels for tissue engineering and controlled release applications.

  • Specialty Coatings and Membranes: The inherent stability of the sulfone group suggests these polymers could be used to create biocompatible coatings for medical devices or as novel materials for separation membranes in biotechnological processes.[3][9]

Troubleshooting and Expert Insights

  • Low Molecular Weight: If GPC analysis reveals low molecular weight, ensure monomer purity is high and stoichiometry is precise (1:1 ratio of comonomers). For polycondensation, ensure efficient removal of the HCl byproduct. For polyaddition, use anhydrous solvents and an inert atmosphere to prevent side reactions with the isocyanate.

  • Poor Solubility: The resulting polymers may have limited solubility. A wide range of solvents should be screened, including polar aprotic solvents (DMF, DMSO, NMP) and aqueous solutions at different pH values.

  • Broad PDI: A broad polydispersity can result from side reactions or poor control over the polymerization. For interfacial polycondensation, the stirring rate is a critical parameter. For polyaddition, a slow, dropwise addition of the diisocyanate can help control the reaction rate.

References

Application Notes and Protocols for Amide Bond Formation with 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide has emerged as a valuable and versatile building block in this context.[1] Its distinct architecture, featuring a primary amine for synthetic elaboration and a polar sulfone group within a saturated heterocyclic system, offers a compelling combination of properties. The thiomorpholine 1,1-dioxide moiety is known to enhance stability, and reactivity, and can influence the overall physicochemical characteristics of a molecule, such as its ability to cross the blood-brain barrier.[1]

This guide provides an in-depth exploration of the application of this compound in one of the most fundamental transformations in organic synthesis: amide bond formation. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Rationale Behind Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid. Carbodiimide-mediated coupling reactions are among the most prevalent and reliable methods to achieve this transformation. A common and effective combination of reagents is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This is the rate-determining step of the overall reaction.

  • Formation of the HOBt Ester: The O-acylisourea intermediate is susceptible to side reactions, including rearrangement to an inactive N-acylurea. To mitigate this and enhance the efficiency of the coupling, HOBt is introduced. HOBt rapidly reacts with the O-acylisourea to form an HOBt active ester. This new intermediate is more stable than the O-acylisourea but still sufficiently reactive towards the amine.

  • Nucleophilic Attack by the Amine: The primary amine of this compound then acts as a nucleophile, attacking the carbonyl carbon of the HOBt ester.

  • Amide Bond Formation and Byproduct Release: This attack leads to the formation of the desired amide bond and the release of HOBt, which can then re-enter the catalytic cycle. The EDC is converted to a water-soluble urea byproduct, which can be easily removed during aqueous workup.[2]

The presence of the electron-withdrawing sulfone group in this compound may slightly decrease the nucleophilicity of the primary amine compared to a simple alkylamine. However, for most coupling reactions, this effect is not significant enough to impede the reaction, and standard protocols are generally effective. For particularly challenging couplings with sterically hindered or electron-deficient carboxylic acids, the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be beneficial to ensure the primary amine is in its free base form for optimal reactivity. Furthermore, the use of 4-Dimethylaminopyridine (DMAP) as a catalyst can significantly accelerate the reaction, likely by forming a highly reactive acyliminium ion intermediate.

Visualizing the Reaction Pathway

Amide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling Carboxylic_Acid R-COOH O_acylisourea O-acylisourea Intermediate Carboxylic_Acid->O_acylisourea +EDC EDC EDC Urea_Byproduct Water-Soluble Urea Byproduct EDC->Urea_Byproduct Forms HOBt_Ester HOBt Active Ester O_acylisourea->HOBt_Ester +HOBt HOBt HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product +Amine HOBt_regenerated HOBt HOBt_Ester->HOBt_regenerated Regenerates Amine 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Caption: EDC/HOBt-mediated amide bond formation workflow.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of carboxylic acids. Researchers should consider the specific properties of their carboxylic acid (e.g., solubility, steric hindrance) when selecting a protocol and may need to optimize reaction conditions accordingly.

Protocol 1: Standard EDC/HOBt Coupling in an Aprotic Solvent

This protocol is a general and widely applicable method for the coupling of this compound with a variety of carboxylic acids.

Materials and Reagents:

ReagentM.W. ( g/mol )Stoichiometry (equiv.)
Carboxylic Acid-1.0
This compound178.251.1
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.701.2
1-Hydroxybenzotriazole (HOBt)135.131.2
N,N-Diisopropylethylamine (DIPEA)129.242.5
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)--

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv).

  • Dissolve the carboxylic acid in an appropriate volume of anhydrous DCM or DMF (a concentration of 0.1-0.5 M is a good starting point).

  • Add this compound (1.1 equiv) to the solution.

  • Add HOBt (1.2 equiv) and EDC (1.2 equiv) to the reaction mixture.

  • Finally, add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Enhanced Reactivity with DMAP for Challenging Couplings

For less reactive carboxylic acids or when faster reaction times are desired, the addition of a catalytic amount of DMAP can be highly effective.

Materials and Reagents:

ReagentM.W. ( g/mol )Stoichiometry (equiv.)
Carboxylic Acid-1.0
This compound178.251.2
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.701.0
1-Hydroxybenzotriazole (HOBt)135.130.1
4-Dimethylaminopyridine (DMAP)122.171.0
Acetonitrile (ACN) or Dichloromethane (DCM)--

Step-by-Step Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and this compound (1.2 equiv) in anhydrous acetonitrile or DCM.

  • To this stirring solution, add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).

  • Stir the resulting mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reactions are often complete within a few hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The residue can then be taken up in an organic solvent like ethyl acetate and subjected to an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography to obtain the pure amide.

Self-Validating Systems: Monitoring and Troubleshooting

A robust protocol is one that allows for in-process validation. The progress of the amide coupling reaction should be diligently monitored.

Workflow for Reaction Monitoring and Workup:

workflow start Start Reaction monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup complete->workup Yes troubleshoot Troubleshoot: - Add more coupling reagent - Increase temperature - Extend reaction time complete->troubleshoot No purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize troubleshoot->monitor

Caption: A self-validating experimental workflow.

Troubleshooting Common Issues:

  • Incomplete Reaction: If the reaction stalls, consider adding an additional portion of EDC. Gentle heating (e.g., to 40 °C) may also be beneficial, but be mindful of potential side reactions.

  • Formation of Byproducts: The presence of multiple spots on TLC may indicate side reactions. Ensure all reagents are of high purity and that the reaction is performed under anhydrous conditions. The HOBt is crucial for minimizing the formation of the N-acylurea byproduct.

  • Difficult Purification: The water-soluble nature of the urea byproduct from EDC is a significant advantage over DCC. If purification is still challenging, a thorough aqueous workup is essential to remove as many polar impurities as possible before chromatography.

Conclusion

This compound is a valuable synthon for the introduction of a unique polar heterocyclic motif into target molecules. The amide coupling protocols detailed herein provide a reliable and adaptable framework for the synthesis of a wide array of amide derivatives. By understanding the underlying reaction mechanism and employing robust monitoring techniques, researchers can confidently and efficiently utilize this versatile building block in their drug discovery and development programs.

References

Application Notes and Protocols for the Use of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the demand for novel molecular scaffolds that can be readily integrated into high-throughput synthetic workflows is paramount. 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide has emerged as a compound of significant interest due to its unique physicochemical properties. The presence of a primary amino group provides a versatile handle for chemical modification, while the thiomorpholine 1,1-dioxide core imparts favorable characteristics such as metabolic stability and desirable solubility profiles. This scaffold and its derivatives have been explored for a range of biological activities, making them attractive building blocks in the synthesis of new therapeutic agents.[1][2][3]

Solid-phase synthesis (SPS) offers a powerful methodology for the rapid and efficient construction of compound libraries.[2][4] By anchoring a starting material to an insoluble resin, reagents and byproducts can be easily removed by simple filtration and washing steps, streamlining the synthetic process and enabling automation.[4] This document provides a comprehensive guide for the incorporation of this compound into solid-phase synthesis workflows, enabling researchers to leverage the potential of this valuable building block.

Core Principles and Strategic Considerations

The successful application of this compound in solid-phase synthesis hinges on a foundational understanding of the underlying chemical principles. The primary aliphatic amine of the molecule is the key functional group for both immobilization onto a solid support and for subsequent chain elongation.

Protecting Group Strategy

To control the reactivity of the primary amine, a suitable protecting group is often necessary. The choice of protecting group is dictated by the overall synthetic strategy, particularly the chemistry to be employed for chain elongation and the final cleavage from the resin.

  • Boc (tert-butyloxycarbonyl) Protection: This is a common strategy where the primary amine is protected with a Boc group. The Boc group is stable to many reaction conditions but can be readily removed with moderate acid, such as trifluoroacetic acid (TFA).[5] This is often employed when the final product is to be cleaved from an acid-labile resin.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Protection: The Fmoc group is base-labile and is typically removed with a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[6] This strategy is advantageous when acid-sensitive functionalities are present in the molecule or when an orthogonal protection scheme is required.

Choice of Solid Support and Linker

The selection of the appropriate resin and linker is critical for the successful outcome of a solid-phase synthesis. The linker connects the initial building block to the insoluble resin and dictates the conditions required for the final cleavage of the product.[7]

  • Wang Resin: This is a p-alkoxybenzyl alcohol-based resin commonly used for the synthesis of C-terminal carboxylic acids.[7][8] The first building block is typically attached via an ester linkage. Cleavage from Wang resin is achieved using strong acid, typically TFA.[8][9]

  • Rink Amide Resin: This resin is designed for the synthesis of C-terminal amides.[7][8] The linker is more acid-labile than the Wang linker, and cleavage with TFA yields a carboxamide.[8][9]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-labile resin that allows for the cleavage of the product under very mild acidic conditions, often preserving acid-sensitive protecting groups on the synthesized molecule.[7][10]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the incorporation of this compound into solid-phase synthesis workflows. These protocols are based on well-established principles of solid-phase chemistry and can be adapted to specific research needs.

Workflow 1: Immobilization and Elongation on Wang Resin

This workflow describes the immobilization of Boc-protected this compound onto Wang resin, followed by peptide chain elongation using standard Fmoc-based solid-phase peptide synthesis (SPPS).

G cluster_0 Preparation cluster_1 Immobilization cluster_2 Peptide Elongation (Fmoc-SPPS Cycle) cluster_3 Cleavage and Deprotection A Boc-protect the primary amine of This compound B Swell Wang Resin in DMF A->B C Couple Boc-protected building block to resin (e.g., using DIC/DMAP) B->C D Wash resin to remove excess reagents C->D E Deprotect Boc group with TFA D->E F Neutralize with a suitable base (e.g., DIEA) E->F G Couple Fmoc-protected amino acid (e.g., using HBTU/HATU) F->G H Wash resin G->H I Deprotect Fmoc group with piperidine/DMF H->I J Wash resin I->J K Repeat coupling and deprotection for each amino acid J->K L Wash and dry the resin K->L M Treat with cleavage cocktail (e.g., TFA/TIS/H2O) L->M N Precipitate and purify the final product M->N

Caption: Workflow for immobilization and peptide elongation on Wang resin.

Protocol 1.1: Boc Protection of this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 1.2: Immobilization on Wang Resin

  • Place Wang resin (1 equivalent, based on loading capacity) in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Drain the DMF and wash the resin with dichloromethane (DCM).

  • Dissolve the Boc-protected this compound (3 equivalents) in DCM.

  • Add N,N'-diisopropylcarbodiimide (DIC, 3 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) to the solution of the building block.

  • Add the activation mixture to the swollen resin and agitate at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM, DMF, and methanol.

  • Dry the resin under vacuum.

Protocol 1.3: Peptide Elongation and Cleavage

For peptide elongation, follow standard Fmoc-based solid-phase peptide synthesis protocols.[6][11]

  • Boc Deprotection: Treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin with DCM and DMF.

  • Neutralization: Treat the resin with a solution of 5% N,N-diisopropylethylamine (DIEA) in DMF.

  • Fmoc-Amino Acid Coupling: Couple the desired Fmoc-protected amino acid using a suitable coupling agent such as HBTU or HATU in the presence of a base like DIEA or N-methylmorpholine (NMM).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes.

  • Repeat the coupling and deprotection steps until the desired peptide sequence is assembled.

  • Final Cleavage: After the final Fmoc deprotection, wash the resin thoroughly and dry it. Treat the resin with a cleavage cocktail, such as 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water, for 2-4 hours.[9]

  • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purify the final product by reverse-phase HPLC.

Workflow 2: Direct Immobilization on 2-Chlorotrityl Chloride Resin

This workflow outlines the direct immobilization of this compound onto 2-chlorotrityl chloride resin, which is advantageous for producing molecules that are sensitive to strong acids.

G cluster_0 Immobilization cluster_1 Chain Elongation (e.g., Acylation) cluster_2 Mild Cleavage A Swell 2-Chlorotrityl Chloride Resin in DCM B Couple this compound in the presence of DIEA A->B C Cap unreacted sites with Methanol/DIEA B->C D Wash resin C->D E Swell the resin in a suitable solvent D->E F Couple a carboxylic acid using a coupling agent (e.g., HATU/DIEA) E->F G Wash resin F->G H Wash and dry the resin G->H I Treat with a mild cleavage cocktail (e.g., HFIP/DCM or dilute TFA/DCM) H->I J Collect the filtrate and concentrate I->J K Purify the final product J->K

References

Application Notes & Protocols: Synthesis of Bioactive Scaffolds Containing the Thiomorpholine 1,1-Dioxide Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold in Modern Drug Discovery

The thiomorpholine 1,1-dioxide moiety is a six-membered saturated heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique combination of properties makes it an invaluable building block for the design of novel therapeutic agents.[2] The sulfone group (SO₂) is a key feature, acting as a potent hydrogen bond acceptor and being metabolically robust, which can significantly enhance the pharmacokinetic profile of a drug candidate.[3][4]

This scaffold is not merely a theoretical construct; it is a core component of several compounds that have entered human clinical trials for treating critical diseases. Notable examples include Sutezolid , an oxazolidinone antibiotic for tuberculosis, and Artemisone , an anti-malarial agent, demonstrating the scaffold's real-world therapeutic relevance.[2] The structural rigidity of the thiomorpholine ring, combined with the electronic properties of the sulfone, allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[5] Consequently, this core is found in molecules designed as anticancer, anti-inflammatory, and neuroprotective agents.[4][6]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis of thiomorpholine 1,1-dioxide and its derivatives. We will delve into the core synthetic strategies, provide step-by-step protocols for key transformations, and explain the rationale behind the experimental choices to empower researchers in their quest for novel bioactive compounds.

Core Synthetic Strategies: An Overview

The construction of functionalized thiomorpholine 1,1-dioxide scaffolds generally follows two primary pathways:

  • Post-Oxidation Functionalization: This is the most common approach. It involves the initial synthesis of a thiomorpholine ring, followed by oxidation of the sulfide to the sulfone. Subsequent functionalization, typically at the nitrogen atom, allows for the introduction of diverse chemical appendages.

  • Pre-Functionalization and Cyclization: In this strategy, a functionalized acyclic precursor containing the necessary nitrogen, sulfur, and carbon backbone is first assembled. A subsequent ring-closing reaction, which can be a cyclization or a ring-closing metathesis (RCM), forms the thiomorpholine ring.[7] The oxidation of the sulfur can occur either before or after cyclization.

The choice of strategy depends on the desired substitution pattern and the availability of starting materials. The following diagram illustrates these principal synthetic routes.

G cluster_0 Core Synthetic Pathways A Acyclic Precursors (e.g., Diethanolamine, Cysteamine) B Thiomorpholine Synthesis A->B Cyclization C Oxidation to Thiomorpholine 1,1-Dioxide B->C Key Oxidation Step D N-Functionalization (Alkylation, Arylation, etc.) C->D Diversification E Bioactive Scaffold D->E Target Molecule F Functionalized Acyclic Precursors G Ring-Closing Reaction (e.g., RCM, Cyclization) F->G Pre-functionalization G->C

Caption: Principal synthetic pathways to functionalized thiomorpholine 1,1-dioxide scaffolds.

Experimental Protocols

Protocol 1: Synthesis of Thiomorpholine Precursor via Thiol-Ene Reaction

Principle: This modern protocol utilizes a highly efficient photochemical thiol-ene "click" reaction in a continuous flow setup to synthesize the thiomorpholine precursor.[8][9] This approach is advantageous due to its high yield, atom economy, and the ability to safely handle gaseous reagents like vinyl chloride.[10] The reaction proceeds by coupling cysteamine with vinyl chloride to form an intermediate which is then cyclized in-situ with a base.

Materials & Reagents:

  • Cysteamine hydrochloride

  • Vinyl chloride (gas)

  • 9-Fluorenone (photocatalyst)

  • Methanol (MeOH), HPLC grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Diphenyl ether (internal standard, optional)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Continuous flow reactor system with a gas-liquid module and a photochemical reactor (e.g., equipped with UV-A LEDs)

  • Syringe pumps

  • Back-pressure regulator

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.5 mol% of 9-fluorenone as the photocatalyst. If quantification is needed, a known amount of diphenyl ether can be added as an internal standard.[9] Dissolution may be aided by sonication.

  • Flow Reactor Setup: Prime the flow reactor system according to the manufacturer's instructions. Set the photochemical reactor temperature to 20°C.

  • Reaction Execution: Pump the feed solution and vinyl chloride gas into the gas-liquid module and then through the photochemical reactor. A typical residence time is 20-30 minutes. The intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride, is formed in quantitative yield.[8][10]

  • In-line Cyclization: The output from the photoreactor is then mixed with a stream of DIPEA (2 equivalents) in a T-mixer and passed through a heated coil reactor (e.g., 100°C) with a short residence time (5-10 minutes) to induce cyclization to thiomorpholine.[9]

  • Work-up and Purification:

    • Collect the reaction mixture output.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove methanol.

    • Dilute the residue with dichloromethane (DCM) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude thiomorpholine can be purified by distillation to yield the final product.

Protocol 2: Oxidation of Thiomorpholine to Thiomorpholine 1,1-Dioxide

Principle: The oxidation of the sulfide in the thiomorpholine ring to a sulfone is the cornerstone transformation.[11] Hydrogen peroxide (H₂O₂) is a common, cost-effective, and environmentally benign oxidizing agent.[11] The reaction is typically catalyzed by an acid. This protocol details a reliable and scalable method for this key step.[4]

Materials & Reagents:

  • Thiomorpholine

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Acetic acid (glacial) or Formic acid

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (1.0 eq) in acetic acid (or formic acid). Cool the flask in an ice bath to 0-5°C.

  • Addition of Oxidant: While stirring vigorously, add 30% hydrogen peroxide (2.2-2.5 eq) dropwise, ensuring the internal temperature does not exceed 15°C. The use of a slight excess of H₂O₂ ensures complete oxidation to the sulfone.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the acid. Caution: This will cause vigorous gas evolution (CO₂). Add slowly.

    • Once neutralized (pH ~7-8), transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The resulting solid is often pure thiomorpholine 1,1-dioxide. If necessary, it can be further purified by recrystallization (e.g., from ethanol or isopropanol).

The following diagram illustrates the general workflow for this oxidation protocol.

G start Start step1 1. Dissolve Thiomorpholine in Acetic Acid (0-5°C) start->step1 step2 2. Add H₂O₂ (30%) dropwise step1->step2 step3 3. Heat to 60-70°C (2-4 hours) step2->step3 step4 4. Cool & Quench with sat. NaHCO₃ step3->step4 step5 5. Extract with Ethyl Acetate (3x) step4->step5 step6 6. Dry, Filter & Concentrate step5->step6 step7 7. Recrystallize (if needed) step6->step7 end Pure Product step7->end

Caption: Experimental workflow for the oxidation of thiomorpholine.

Protocol 3: N-Alkylation of Thiomorpholine 1,1-Dioxide

Principle: Introducing substituents on the nitrogen atom is a primary method for creating a library of bioactive analogs. This protocol describes a standard nucleophilic substitution reaction where the secondary amine of the thiomorpholine 1,1-dioxide core acts as a nucleophile, displacing a leaving group from an alkyl or benzyl halide.

Materials & Reagents:

  • Thiomorpholine 1,1-dioxide

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add thiomorpholine 1,1-dioxide (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Reagent Addition: Add the desired alkyl halide (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water (to remove residual DMF) and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-substituted thiomorpholine 1,1-dioxide.

Data Presentation: Summary of Protocols

The following table summarizes typical conditions and outcomes for the described protocols. Yields are representative and may vary based on the specific substrate and scale.

ProtocolKey TransformationTypical ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 Thiol-ene/CyclizationCysteamine·HCl, Vinyl Chloride, DIPEAMeOH20 → 100< 180-90[9]
2 Sulfide OxidationH₂O₂, Acetic AcidAcetic Acid60-702-4> 90[4]
3 N-AlkylationR-X, K₂CO₃DMF50-804-1275-95

Safety & Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogen Peroxide: 30% H₂O₂ is a strong oxidizer. Avoid contact with skin and eyes. Quenching should be done carefully and behind a blast shield, as it can be exothermic and produce gas.

  • Alkyl Halides: Many alkylating agents are toxic and lachrymatory. Handle with care.

  • Vinyl Chloride: This is a toxic and flammable gas. Its use should be restricted to specialized equipment like a continuous flow reactor designed for handling gases.[10]

Conclusion and Future Outlook

The thiomorpholine 1,1-dioxide core is a proven scaffold for the development of potent and selective bioactive agents. The synthetic protocols outlined here provide a robust foundation for accessing both the core structure and its diverse derivatives. The oxidation of thiomorpholine remains a reliable and high-yielding key step, while modern methods like flow chemistry offer safer and more efficient routes to the precursor. Future work in this area will likely focus on developing novel C-H functionalization and asymmetric synthesis methods to access more complex and stereochemically defined scaffolds, further expanding the chemical space for drug discovery.

References

Troubleshooting & Optimization

Overcoming solubility issues with 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide Derivatives

Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this class of compounds. Our goal is to provide a logical, tiered troubleshooting framework rooted in physicochemical principles to help you overcome these common but critical hurdles. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a major challenge for formulation scientists.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and behavior of this compound class.

Q1: What are the key structural features of this compound derivatives that influence their solubility?

A1: The solubility of these derivatives is dictated by a combination of three key structural motifs:

  • Thiomorpholine 1,1-Dioxide Core: This is a highly polar, rigid heterocyclic system. The sulfone group (SO₂) is a strong hydrogen bond acceptor, which contributes to high crystal lattice energy. Overcoming this energy is often the primary barrier to dissolution.

  • Basic Aminoethyl Side Chain: The primary amine (-NH₂) is a weak base. Its ionization state is pH-dependent. At acidic pH, it becomes protonated (-NH₃⁺), introducing a positive charge that dramatically increases aqueous solubility. At neutral or basic pH, it is uncharged, reducing its affinity for water.[2][3]

  • Substituents (Derivatives): The nature of other substituents on the core or side chain will modulate the overall lipophilicity (LogP) and polarity of the molecule, further influencing its solubility profile.

Q2: My compound appears insoluble in standard aqueous buffers (e.g., PBS pH 7.4). What is the first thing I should try?

A2: The first and most critical step is to assess pH-dependent solubility. Given the basic amine, your compound is expected to have significantly higher solubility at a lower pH.[2][4]

  • Actionable First Step: Attempt to dissolve the compound in an acidic buffer, such as a citrate buffer at pH 3-5 or simply 0.01 N HCl. If it dissolves, you have confirmed pH-dependent solubility, which is the key to your initial formulation strategy. The goal is to protonate the basic nitrogen, making the molecule a more soluble salt form in situ.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3: Understanding this distinction is crucial for interpreting your results correctly.[5]

  • Kinetic Solubility: This is typically a high-throughput measurement where a compound pre-dissolved in an organic solvent (like DMSO) is added to an aqueous buffer.[6][7] It measures how much compound can stay in a supersaturated solution before it precipitates. This value is useful for early discovery to quickly flag problematic compounds but can often overestimate the true solubility.[8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by adding an excess of the solid compound to a buffer, shaking it until equilibrium is reached (often 24-48 hours), and then measuring the concentration of the dissolved compound.[6][7] This value is the gold standard for lead optimization and formulation development.[5]

  • Recommendation: For initial troubleshooting and screening, kinetic solubility is acceptable. For any lead compound or candidate intended for further development, measuring thermodynamic solubility is essential.[7]

Section 2: Tier 1 Troubleshooting - Immediate Formulation Adjustments

If basic solubility issues persist, the next step involves systematic adjustments to the formulation vehicle.

Q4: Adjusting the pH worked, but my experiment requires a near-neutral pH. How can I maintain solubility?

A4: This is a classic challenge for basic compounds. You have two primary strategies: using cosolvents or complexing agents.

  • Strategy 1: Cosolvency A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for less polar solutes.[10][11]

    • Mechanism: Cosolvents disrupt the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute molecule.[10]

    • Common Cosolvents: Polyethylene Glycol (PEG 400), Propylene Glycol (PG), ethanol, and Dimethyl Sulfoxide (DMSO) are frequently used.[12][13]

    • Troubleshooting Steps:

      • Prepare a concentrated stock solution of your compound in 100% of a cosolvent like PEG 400 or DMSO.

      • Create a series of aqueous buffers (at your target pH) containing increasing percentages of the cosolvent (e.g., 5%, 10%, 20% v/v).

      • Spike your concentrated stock solution into these cosolvent-buffer mixtures and observe for precipitation. This helps determine the minimum amount of cosolvent needed to maintain solubility.

  • Strategy 2: Inclusion Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

    • Mechanism: The nonpolar regions of your derivative can be encapsulated within the cyclodextrin's hydrophobic core, forming a soluble inclusion complex where the hydrophilic exterior of the cyclodextrin interacts favorably with water.[1][14]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and safety profiles.

    • Troubleshooting Steps:

      • Prepare solutions of HP-β-CD or SBE-β-CD in your target buffer at various concentrations (e.g., 2%, 5%, 10% w/v).

      • Add your solid compound to these solutions and determine the solubility enhancement factor.

Data Summary: Tier 1 Strategies

StrategyTypical ConcentrationMechanism of ActionProsCons
pH Adjustment pH < pKa - 2Ionization to a salt formHighly effective, simpleNot suitable for all biological assays
Cosolvents 5-40% (e.g., PEG 400)Reduces solvent polarityEasy to prepare, effectiveCan cause toxicity or affect assay performance
Cyclodextrins 2-20% (e.g., HP-β-CD)Forms inclusion complexLow toxicity, high solubilizing powerCan be expensive, may affect drug-target binding

Section 3: Tier 2 Troubleshooting - Advanced Formulation Approaches

When simple vehicle modifications are insufficient, more advanced formulation strategies are necessary. These are often employed during lead optimization and preclinical development.

Q5: My compound still has insufficient solubility for in vivo studies even with cosolvents. What are my options?

A5: At this stage, you should consider altering the solid-state properties of the drug itself through Amorphous Solid Dispersions (ASDs).

  • Amorphous Solid Dispersions (ASDs) Crystalline compounds have a highly ordered, stable structure with high lattice energy. The amorphous form is a disordered, higher-energy state that does not have this lattice barrier to overcome, resulting in significantly enhanced apparent solubility and dissolution rates.[15][16]

    • Mechanism: The drug is molecularly dispersed within a polymer matrix, preventing it from crystallizing.[17][18] Upon contact with water, the polymer dissolves and releases the drug in a high-energy, supersaturated state.

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMC-AS), and Soluplus® are common carriers.[18]

    • Preparation Methods: Spray drying and hot-melt extrusion are the most common industrial methods.[17] In a lab setting, solvent evaporation from a rotary evaporator is a feasible starting point.

    • Troubleshooting Workflow:

      • Polymer Selection: Choose a polymer that is miscible with your drug.

      • Drug Loading: Start with a low drug loading (e.g., 10-20% w/w) and increase if the initial formulation is stable.

      • Preparation: Dissolve both the drug and polymer in a common volatile solvent (e.g., methanol, acetone). Remove the solvent rapidly under vacuum.

      • Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

      • Dissolution Testing: Compare the dissolution profile of the ASD to the crystalline drug. You should observe a rapid increase in concentration to a supersaturated level, followed by a gradual decrease as the drug may eventually precipitate. The goal is to maintain supersaturation for a period relevant to absorption.[19]

G cluster_start Solubility Troubleshooting Workflow cluster_tier1 Tier 1 Solutions cluster_tier2 Tier 2 Solutions cluster_tier3 Tier 3 Solutions Start Poorly Soluble Derivative Assess_pH Q: Is solubility pH-dependent? Start->Assess_pH pH_Adjust Use Acidic Buffer (pH < 5) Assess_pH->pH_Adjust Yes Cosolvent Add Cosolvent (e.g., PEG 400, DMSO) Assess_pH->Cosolvent No / pH Neutral Required End Optimized Formulation pH_Adjust->End Success Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Cosolvent->Cyclodextrin Fails ASD Create Amorphous Solid Dispersion (ASD) Cyclodextrin->ASD Fails Salt_Screen Perform Salt Screen ASD->Salt_Screen Fails / Stability Issue Salt_Screen->End Success

Section 4: Tier 3 Troubleshooting - Chemical Modification

If formulation strategies alone do not provide a sufficiently stable and soluble product, direct chemical modification of the active pharmaceutical ingredient (API) should be considered.

Q6: My amorphous dispersion is physically unstable and recrystallizes over time. What is the most robust way to ensure long-term solubility and stability?

A6: The definitive solution is to perform a salt screening .

  • Salt Formation This is one of the most common and effective methods to increase the solubility of weakly acidic and basic drugs.[20][21]

    • Mechanism: Reacting your basic drug (the free base) with an acid creates a salt. This salt has its own unique crystal lattice that is typically much easier to break apart by water molecules than the free base's lattice, leading to higher aqueous solubility and a faster dissolution rate.[22][23]

    • The pKa Rule: For successful salt formation with a basic drug, the pKa of the acidic counterion should be at least 2-3 pH units lower than the pKa of your compound's basic amine.[20][22]

    • Troubleshooting/Screening Protocol:

      • Counterion Selection: Choose a panel of pharmaceutically acceptable acids (counterions). Common choices include hydrochloride, mesylate, tosylate, sulfate, maleate, and tartrate.[20]

      • Reaction: In parallel, react your free base with each counterion in various solvent systems (e.g., ethanol, acetone, acetonitrile).

      • Isolation: Isolate any resulting solids.

      • Characterization: This is the critical step. Each new solid must be analyzed to confirm it is a new salt form and to assess its properties. Key analyses include:

        • Solubility: Measure the thermodynamic aqueous solubility of each new salt.

        • Crystallinity: Use PXRD to confirm the material is crystalline and has a different pattern from the free base.

        • Hygroscopicity: Assess water uptake under different humidity conditions, as some salts can be deliquescent.

        • Stability: Evaluate chemical and physical stability under stressed conditions (heat, humidity).

      • Selection: Choose the salt form that provides the best balance of solubility, stability, and manufacturability.[23][24]

G

Section 5: Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

  • Add an excess amount of the solid compound (enough to ensure undissolved solid remains, typically 1-2 mg) to a glass vial.

  • Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, 50 mM Citrate pH 4.0).

  • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2][6]

  • After incubation, check for the presence of undissolved solid.

  • Filter the solution through a 0.22 µm PVDF filter to remove undissolved solid.

  • Quantify the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[4]

Protocol 2: Small-Scale Laboratory Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)

  • Weigh 10 mg of the drug and 90 mg of the selected polymer (e.g., PVP K30) for a 10% drug loading.

  • Dissolve both components in a minimal amount of a suitable common solvent (e.g., 5 mL of methanol) in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Remove the solvent under reduced pressure at a moderate temperature (e.g., 40°C).

  • Continue drying under high vacuum for several hours to remove residual solvent.

  • Gently scrape the resulting solid film from the flask. The material should be a clear, glassy solid.

  • Store immediately in a desiccator to prevent moisture-induced recrystallization.

  • Analyze the solid by PXRD to confirm the absence of crystalline peaks.

References

Technical Support Center: Optimizing Syntheses with 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide. This resource is designed to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction yields and overcome common challenges in syntheses involving this versatile building block.

Introduction to this compound

This compound (CAS No: 89937-52-0) is a primary amine that serves as a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a thiomorpholine 1,1-dioxide moiety, imparts specific physicochemical properties that can influence its reactivity. The sulfone group is a strong electron-withdrawing group, which can impact the basicity of the primary amine.[3][4] Understanding these properties is crucial for optimizing reaction conditions. This guide will focus primarily on its application in amide bond formation, a common transformation in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the estimated pKa of the primary amine in this compound and why is it important?

Importance of pKa:

  • Nucleophilicity: A lower pKa indicates a less basic amine, which can affect its nucleophilicity.

  • Base Selection: Knowing the approximate pKa is crucial for selecting an appropriate base in your reaction. The base should be strong enough to deprotonate the carboxylic acid (if using a coupling agent that requires it) but not so strong that it deprotonates other sensitive functional groups. More importantly, in amide coupling reactions, a base is often required to neutralize the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic form.

Q2: I am observing low to no yield in my amide coupling reaction. What are the common causes?

Low yields in amide coupling reactions are a frequent challenge. The primary culprits often involve issues with the reactants, coupling agents, or reaction conditions.[7]

  • Incomplete Carboxylic Acid Activation: The coupling reagent may not be efficiently activating the carboxylic acid. This could be due to reagent degradation (especially for hygroscopic reagents) or an insufficient amount being used.

  • Amine Protonation: The primary amine of your this compound may be protonated, rendering it non-nucleophilic. This can happen if the reaction medium is acidic or if an insufficient amount of base is used to neutralize any acidic species present.

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the approach of the nucleophile to the activated carboxylic acid.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

Q3: What are the recommended coupling reagents for reactions with this compound?

The choice of coupling reagent is critical for a successful amide bond formation. For a primary amine like this compound, several classes of coupling reagents are effective.

Coupling Reagent ClassExamplesKey Advantages
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh efficiency, fast reaction times, and reduced side reactions.[8] Often considered the go-to reagents for challenging couplings.
Carbodiimides EDC, DCC, DICCost-effective and widely used. EDC is particularly useful for its water-soluble urea byproduct, which simplifies purification.[9]
Phosphonium Salts PyBOP, PyAOPEffective for sterically hindered couplings and known to suppress racemization.

Recommendation: For initial trials, a uronium salt like HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is a robust starting point.

Q4: Are there any known side reactions or stability issues with the thiomorpholine 1,1-dioxide ring?

The sulfone group is generally stable under a wide range of synthetic conditions.[10] However, it is important to be aware of the following:

  • Strongly Basic Conditions: While the sulfone is stable to most bases used in amide coupling, very strong bases like organolithiums or metal amides could potentially lead to undesired reactions.

  • Reductive Conditions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce sulfones. This is generally not a concern during amide coupling but should be considered in subsequent synthetic steps.

Under standard amide coupling conditions, the thiomorpholine 1,1-dioxide ring is expected to be stable and not participate in side reactions.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during amide coupling reactions with this compound.

Problem: Low or No Product Formation

Caption: Troubleshooting workflow for low or no product yield.

Problem: Multiple Spots on TLC / Impure Product in LC-MS
  • Unreacted Starting Materials: If you observe spots corresponding to your starting materials, the reaction has not gone to completion. Consider increasing the reaction time, temperature, or the equivalents of the coupling reagent.

  • Urea Byproduct (with carbodiimides): If using DCC or DIC, a urea byproduct will form. DCC-urea is often insoluble and can be filtered off. EDC-urea is water-soluble and can be removed during an aqueous workup.[9]

  • N-Acylurea Formation: A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea. The addition of HOBt or HOAt can suppress this side reaction.

  • Double Acylation: While less common with primary amines, it is a possibility if the reaction conditions are harsh or if there is a large excess of the activated carboxylic acid.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol provides a robust starting point for the amide coupling of this compound with a generic carboxylic acid.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Anhydrous Diethyl Ether

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Caption: General experimental workflow for amide coupling.

Analytical Monitoring and Purification

Thin-Layer Chromatography (TLC)
  • Eluent System: A good starting point for developing a TLC system is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. For these polar compounds, a higher proportion of the polar solvent will likely be necessary.

  • Visualization:

    • UV Light: If your carboxylic acid or the resulting amide has a UV-active chromophore, you can visualize the spots under a UV lamp.

    • Staining: Since the primary amine of this compound is not UV-active, a stain is required for visualization.

      • Ninhydrin: This is an excellent stain for primary amines, typically producing a pink or purple spot upon heating.[11][12][13][14]

      • Potassium Permanganate (KMnO₄): This is a general stain for most organic compounds and will show the amine, the carboxylic acid (if it has other functional groups), and the amide product as yellow/brown spots on a purple background.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an invaluable tool for monitoring the reaction progress and identifying products and byproducts.

  • Monitoring: Track the disappearance of the starting material ions and the appearance of the product ion.

  • Troubleshooting: If the reaction is not proceeding, look for the mass of the activated carboxylic acid intermediate. If side products are forming, their masses can provide clues to their identity.

Purification by Column Chromatography
  • Stationary Phase: Standard silica gel is commonly used.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

  • Tailing of Basic Compounds: The amide product, still containing a basic tertiary amine in the thiomorpholine ring, may tail on silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[15] Alternatively, using a basic alumina stationary phase can be beneficial.[15]

References

Identifying and minimizing side products in reactions with 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. My goal is to provide you with field-proven insights and scientifically grounded protocols to help you identify and minimize side products, ensuring the success and reproducibility of your experiments.

Introduction: Understanding the Reactivity Profile

This compound (AETD) is a valuable intermediate in pharmaceutical and materials science research.[1][2] Its structure, featuring a primary amine, a tertiary amine, and a stable sulfone group, offers multiple reaction pathways.[1][2] However, this trifecta of functionality also presents challenges in achieving chemoselectivity. The primary and tertiary amines can compete in reactions, and the stability of the thiomorpholine 1,1-dioxide ring is not absolute under all conditions. This guide will address the most common issues encountered during the acylation and alkylation of AETD and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

A1: The molecule has two primary reactive sites for nucleophilic attack: the primary amine (-NH2) on the ethyl side-chain and the tertiary amine (N4) within the thiomorpholine ring. The primary amine is generally more sterically accessible and is the desired site of reaction in many synthetic schemes. However, the tertiary amine can also react, particularly in alkylation reactions, to form a quaternary ammonium salt. The sulfone group is strongly electron-withdrawing, which can influence the basicity and nucleophilicity of the adjacent ring nitrogen.[3]

Q2: Which amine is more nucleophilic, the primary or the tertiary amine?

A2: In terms of intrinsic nucleophilicity, the primary amine is generally considered the more reactive site for acylation due to less steric hindrance. For alkylation, the situation is more complex. While the primary amine is typically the initial site of reaction, the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation. The tertiary ring nitrogen can also compete for the alkylating agent.

Q3: How should I store and handle this compound?

A3: The compound is a white to light yellow crystalline powder and should be stored at room temperature in a well-sealed container to protect it from moisture and atmospheric CO2, which can react with the primary amine to form a carbamate salt.[1] It is advisable to handle the compound in a well-ventilated area.

Troubleshooting Guide: Side Products in Common Reactions

This section addresses specific side products you may encounter and provides detailed strategies to mitigate their formation.

Issue 1: Low Yield and Multiple Products in Alkylation Reactions

I am trying to mono-alkylate the primary amine of AETD with an alkyl halide, but I am getting a mixture of products and a low yield of my desired compound.

This is the most common challenge faced when working with AETD. The formation of multiple products is typically due to a lack of chemoselectivity.

Potential Side Products:

  • Di-alkylation of the Primary Amine: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

  • Quaternization of the Tertiary Ring Amine: The tertiary amine in the thiomorpholine ring can be alkylated to form a quaternary ammonium salt.

  • Hofmann Elimination (Ring Opening): If the tertiary amine is quaternized, it can be susceptible to Hofmann elimination under basic conditions, leading to the opening of the thiomorpholine ring.[3][4][5][6]

Visualizing the Reaction Pathways:

cluster_alkylation Alkylation of AETD cluster_desired Desired Pathway cluster_side Side Reactions AETD AETD Desired Mono-alkylated Product (Primary Amine) AETD->Desired 1. R-X 2. Base Quaternary Quaternary Salt (Ring Nitrogen) AETD->Quaternary R-X (Excess) RX R-X Base Base Dialkylated Di-alkylated Product Desired->Dialkylated R-X (Excess) Hofmann Hofmann Elimination (Ring Opened) Quaternary->Hofmann Heat, Base cluster_orthogonal Orthogonal Protection Strategy AETD AETD Boc_Protected Boc-Protected AETD (Primary Amine) AETD->Boc_Protected Boc₂O Reaction_1 Reaction at another part of the molecule Boc_Protected->Reaction_1 Deprotection_1 Acidic Deprotection (e.g., TFA) Reaction_1->Deprotection_1 Free_Primary_Amine Free Primary Amine Deprotection_1->Free_Primary_Amine Reaction_2 Reaction at Primary Amine Free_Primary_Amine->Reaction_2 Final_Product Final Product Reaction_2->Final_Product

References

Technical Support Center: Enhancing the Stability of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide. This versatile scaffold, featuring a stable sulfone group, is a valuable building block in medicinal chemistry.[1][2] However, like any complex molecule, its derivatives can present stability challenges that may impact experimental reproducibility, formulation development, and ultimately, therapeutic efficacy.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the underlying chemical principles governing compound stability and provide actionable, field-proven troubleshooting strategies and detailed experimental protocols.

Part 1: Foundational Stability Concerns & Initial Assessment

This section addresses the most common initial observations of instability and guides you through the process of identifying the root cause.

FAQ 1: I've synthesized a new derivative and am seeing new, unexpected peaks appear in my LC-MS analysis after just a short time in solution. What is the most probable cause?

The appearance of new peaks is a classic sign of chemical degradation. For derivatives of this compound, the primary suspects are oxidation and hydrolysis, given the presence of amine functionalities. The sulfone group itself is generally robust, but the tertiary amine within the thiomorpholine ring and the (often acylated or alkylated) primary amine on the side chain are common sites of reactivity.[3]

  • Oxidative Degradation: The tertiary amine is susceptible to oxidation, which can form an N-oxide.[3] This is a very common degradation pathway for molecules with electron-rich amine groups and can be accelerated by exposure to atmospheric oxygen, trace metal ions, or light.[3][4]

  • Hydrolytic Degradation: If your derivative contains a labile functional group (e.g., an ester, amide, or imine) attached to the aminoethyl side chain, it may be susceptible to hydrolysis, especially at non-neutral pH.[3][5] The rate of hydrolysis is highly dependent on the pH of your solution.[6]

To begin troubleshooting, a systematic approach called a Forced Degradation Study is the industry-standard method.[3][6][7] This involves intentionally exposing your compound to harsh conditions to rapidly identify its vulnerabilities.

Workflow for Initial Stability Troubleshooting

Below is a logical workflow to diagnose the primary degradation pathway.

G start New Impurity Peak Observed forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation analyze Analyze Samples via Stability-Indicating LC-MS Method forced_degradation->analyze compare Compare Degradation Profiles analyze->compare oxidative Major Degradation with H2O2? (e.g., mass +16 Da) compare->oxidative Evaluate Oxidative Stress hydrolytic Major Degradation in Acid/Base? compare->hydrolytic Evaluate pH Stress other Degradation in Heat/Light? compare->other Evaluate Physical Stress no_change Compound is Stable compare->no_change No Significant Degradation oxidative->hydrolytic No ox_path Oxidative Pathway Likely (e.g., N-Oxide Formation) oxidative->ox_path Yes hydrolytic->other No hydro_path Hydrolytic Pathway Likely (e.g., Amide Cleavage) hydrolytic->hydro_path Yes other_path Thermal/Photolytic Pathway other->other_path Yes other->no_change No

Caption: Initial troubleshooting workflow for identifying degradation pathways.

Part 2: Troubleshooting Specific Degradation Pathways

This section provides in-depth solutions for the most common stability issues identified in Part 1.

FAQ 2: My forced degradation study points towards oxidation as the primary issue. How can I prevent this?

Oxidative degradation of the tertiary amine is a frequent challenge.[3] Confirmation often comes from observing a mass increase of +16 Da (corresponding to one oxygen atom) in your mass spectrometry data.

Causality: Tertiary amines possess a lone pair of electrons that can be readily attacked by oxidizing agents, including atmospheric oxygen, peroxides that may form in solvents like THF or diethyl ether, or reactive oxygen species generated by light.

Mitigation Strategies:

  • Inert Atmosphere: Handle the compound, both in solid and solution form, under an inert atmosphere like nitrogen or argon. This minimizes contact with atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or high-purity, peroxide-free solvents. Sparging solvents with nitrogen or argon before use can remove dissolved oxygen.

  • Antioxidant Excipients: For formulation development, consider the inclusion of antioxidants. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The choice of antioxidant must be validated to ensure it doesn't react with your compound.

  • Chelating Agents: If trace metal catalysis is suspected (common in buffer salts), adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from catalyzing oxidation.

  • Storage Conditions: Store the compound protected from light in amber vials and at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow the rate of oxidative reactions.

Hypothetical Oxidative Degradation Pathway

Caption: Common oxidative degradation pathway forming an N-oxide.

FAQ 3: My compound is rapidly degrading in my aqueous formulation buffer. What are my options?

This strongly suggests pH-dependent hydrolysis. The specific bond being cleaved depends on the "R-group" you have attached to the core scaffold. Amides and esters are the most common culprits.

Causality:

  • Acid-catalyzed hydrolysis: The process often begins with the protonation of an electrophilic center (like the carbonyl oxygen of an amide), making it more susceptible to nucleophilic attack by water.[3]

  • Base-catalyzed hydrolysis: This typically involves the direct nucleophilic attack of a hydroxide ion on the electrophilic center.

Mitigation Strategies:

  • pH-Stability Profile: The first step is to determine the pH at which your compound is most stable. Conduct a study where you dissolve the compound in a series of buffers across a wide pH range (e.g., pH 2 to pH 10) and monitor its stability over time. You will often find a "sweet spot" of maximum stability.

  • Formulation in Aprotic Solvents: If the intended application allows, formulating the compound in a non-aqueous, aprotic solvent (e.g., DMSO, DMF, acetonitrile) will prevent hydrolysis.

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the compound from a suitable solvent system to produce a stable, dry powder is a highly effective strategy. The powder can then be reconstituted immediately before use.

  • Structural Modification: In early-stage drug discovery, if hydrolysis is a persistent issue, medicinal chemists might consider replacing the labile group with a more stable bioisostere (e.g., replacing an ester with a more stable amide or other linker).

Part 3: Standard Operating Protocols for Stability Assessment

Adhering to standardized protocols is crucial for obtaining reliable and reproducible stability data. The following sections provide detailed, step-by-step methodologies.

Protocol 1: Conducting a Forced Degradation Study

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[3][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Objective: To investigate the intrinsic stability of the drug substance by exposing it to stress conditions as mandated by ICH guidelines.[6][7]

Materials:

  • Your this compound derivative

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with a UV or MS detector[9][10]

  • pH meter

  • Calibrated oven and photostability chamber

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), HPLC-grade water, acetonitrile, and methanol.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, prepare a sample in duplicate. Also, prepare a control sample (unstressed) stored at 2-8°C.

Stress ConditionReagent/SetupTypical ConditionsPurpose
Acid Hydrolysis 0.1 M HClRoom Temperature or 60°C for 2-8 hoursTo test for acid-labile groups.[3]
Base Hydrolysis 0.1 M NaOHRoom Temperature for 1-4 hoursTo test for base-labile groups.[6]
Oxidation 3% H₂O₂Room Temperature for 2-8 hoursTo induce oxidative degradation.[7]
Thermal Stress Calibrated Oven60°C for 24-48 hoursTo assess thermal stability.[7]
Photolytic Stress Photostability Chamber1.2 million lux hours and 200 W h/m²To assess light sensitivity.[7]
  • Sample Preparation for Analysis:

    • At designated time points, withdraw an aliquot from each stress condition.

    • For acid and base samples, neutralize them to approximately pH 7 using an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to a final concentration suitable for your analytical method (e.g., 0.1 mg/mL).

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC/UPLC method. This method must be able to resolve the parent peak from all degradation products.[6]

    • Use a photodiode array (PDA) detector to check for peak purity. Use a mass spectrometer (MS) to identify the mass of the parent compound and any major degradants.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Ensure mass balance , meaning the sum of the parent compound and all degradation products should account for close to 100% of the initial amount of the parent compound.[3] This confirms that all significant degradants are being detected.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the main compound from all potential degradation products and impurities.

  • Column Selection: Start with a versatile C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • The use of an acidic modifier is often necessary to achieve good peak shape for amine-containing compounds.

  • Gradient Optimization:

    • Run a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) on a mixture of your stressed samples (from Protocol 1) to visualize all potential degradants.

    • Adjust the gradient slope to achieve a minimum resolution (Rs) of 1.5 between the parent peak and the closest eluting impurity.

  • Detector Settings:

    • Use a PDA detector to monitor at multiple wavelengths, including the λmax of the parent compound. This helps in identifying co-eluting peaks.

    • Couple the HPLC to a mass spectrometer to obtain mass information for each peak, which is invaluable for identifying degradants.[10]

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

References

Technical Support Center: Scaling the Synthesis of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing these valuable pharmaceutical intermediates.[1][2] The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, notably as a key component in advanced antibiotics like Sutezolid.[3][4] However, its multi-step synthesis presents unique challenges, particularly during scale-up.

This document provides field-proven insights, troubleshooting protocols, and detailed methodologies to address common issues encountered during synthesis, ensuring robust and scalable outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthetic strategy and its critical aspects.

Q1: What are the principal strategies for synthesizing the core thiomorpholine 1,1-dioxide ring at scale?

A1: Synthesizing the thiomorpholine ring is often the most significant cost driver for the final active pharmaceutical ingredient.[4] Historically, methods involved multi-step sequences starting from diethanolamine or 2-mercaptoethanol, which could be time-consuming (2-54 hours) and involve hazardous intermediates like nitrogen mustards.[3]

For modern, scalable, and safer production, a telescoped continuous flow process is highly recommended.[5] This state-of-the-art approach typically involves:

  • Photochemical Thiol-Ene Reaction: A continuous flow reaction between a thiol (like cysteamine hydrochloride) and an alkene (like vinyl chloride) using a photocatalyst.[3][6] This "click chemistry" approach is high-yielding and atom-efficient.[3][6]

  • Base-Mediated Cyclization: The intermediate from the first step is then cyclized using a base (e.g., DIPEA) to form the thiomorpholine ring.[3][6]

  • Oxidation: The thiomorpholine's sulfur atom is subsequently oxidized to the sulfone (1,1-dioxide). The most common and scalable methods use oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.[7][8] This oxidation step is crucial as the sulfone group often enhances the molecule's metabolic stability and pharmacological profile.

Q2: How is the 4-(2-Aminoethyl) side-chain typically introduced onto the thiomorpholine 1,1-dioxide core?

A2: The most common and versatile method for installing the N-(2-aminoethyl) group is through a reductive amination reaction. This involves reacting the secondary amine of the thiomorpholine 1,1-dioxide ring with a protected two-carbon aldehyde equivalent, followed by reduction of the resulting iminium ion. A typical reactant is 2-(boc-amino)acetaldehyde. The final step involves the deprotection of the Boc group under acidic conditions. This method is widely used in medicinal chemistry due to its reliability and broad substrate scope.[9][10]

Q3: What are the most critical safety considerations when scaling up this synthesis?

A3: Safety is paramount. Key considerations include:

  • Handling of Intermediates: Some traditional routes generate hazardous half-mustard intermediates. Using a continuous flow process significantly mitigates this risk by ensuring that only small amounts of such materials are present at any given time.[11]

  • Oxidation Step: The oxidation of thiomorpholine is an exothermic reaction. When scaling up, careful control of temperature, reagent addition rate, and efficient heat transfer is critical to prevent thermal runaways.

  • Reagents: Many reagents used, such as thionyl chloride in older routes or reactive reducing agents, require careful handling in a well-ventilated environment with appropriate personal protective equipment (PPE).[7]

  • Pressure and Gaseous Reagents: If using gaseous reactants like vinyl chloride, specialized equipment such as mass flow controllers and pressure-rated reactors are necessary for safe and accurate dosing.[3]

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section provides solutions to specific problems you may encounter during the scale-up process, framed in a question-and-answer format.

Stage A: Synthesis & Oxidation of the Thiomorpholine Core

Q: My oxidation of thiomorpholine to thiomorpholine 1,1-dioxide is sluggish and incomplete, even with excess oxidant. What's happening?

A: This issue often points to problems with mass transfer or pH.

  • Causality: If your reaction is biphasic (e.g., aqueous H₂O₂ and an organic solution of thiomorpholine), poor mixing will limit the reaction rate. The sulfur atom's lone pair must be accessible for oxidation.

  • Troubleshooting Steps:

    • Improve Mixing: On a larger scale, ensure your reactor's impeller design and agitation speed are sufficient to create a fine emulsion, maximizing the interfacial area between the phases.

    • Consider a Phase Transfer Catalyst (PTC): A PTC can help shuttle the oxidant into the organic phase, accelerating the reaction.

    • Adjust pH: The oxidation rate can be pH-dependent. For oxidants like potassium permanganate, the reaction conditions (acidic, neutral, or basic) will dictate the outcome and stoichiometry.[12] Conduct small-scale trials to determine the optimal pH for your specific setup.

    • Solvent Choice: Ensure your solvent is stable to the oxidizing conditions. Ethereal solvents can sometimes form explosive peroxides.

Stage B: Introduction of the Aminoethyl Side Chain via Reductive Amination

Q: I am attempting a reductive amination between thiomorpholine 1,1-dioxide and an aldehyde, but I'm getting very low conversion to the desired product. What should I investigate?

A: Low conversion in reductive amination is a classic scale-up challenge. The root cause is often related to the delicate balance between imine formation and reduction.

  • Causality: Reductive amination is a two-step process in one pot: (1) formation of an iminium ion from the amine and aldehyde, and (2) reduction of this ion. If the reducing agent is too reactive (like sodium borohydride), it can reduce the aldehyde starting material before it even reacts with the amine. If imine formation is slow or unfavorable, the reaction will stall.

  • Troubleshooting Workflow: The following decision tree can guide your optimization.

G cluster_reagents Reducing Agent Options start Low Conversion in Reductive Amination check_sm Check Purity of Starting Materials (Amine & Aldehyde) start->check_sm Is starting material >98% pure? check_sm->start No, purify first. optimize_reagent Vary the Reducing Agent check_sm->optimize_reagent Yes adjust_conditions Adjust Reaction Conditions (pH, Solvent, Temp) optimize_reagent->adjust_conditions Still low yield? final_product Improved Yield optimize_reagent->final_product Success! reagent1 Sodium Triacetoxyborohydride (STAB) + Mild, tolerates mild acid + Good for acid-sensitive substrates optimize_reagent->reagent1 reagent2 Sodium Cyanoborohydride (NaBH3CN) + Requires acidic conditions - Toxic HCN byproduct potential optimize_reagent->reagent2 reagent3 Catalytic Hydrogenation (H2, Pd/C) + Green, no salt byproducts - May reduce other functional groups optimize_reagent->reagent3 adjust_conditions->final_product Optimization successful

Caption: Troubleshooting Decision Tree for Low Reductive Amination Yield.

Q: My scaled-up reductive amination is producing a significant amount of a bis-alkylated byproduct. How can I improve selectivity?

A: This indicates that your newly formed product, 4-(2-substituted-ethyl)thiomorpholine 1,1-dioxide, is reacting with another molecule of the aldehyde.

  • Causality: The product is a primary amine, which can be more nucleophilic than the starting secondary amine, leading to a second reductive amination event.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the thiomorpholine 1,1-dioxide (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before it can react with the product.

    • Slow Addition: At a larger scale, add the reducing agent or the aldehyde slowly to the reaction mixture. This keeps the instantaneous concentration of the limiting reagent low, disfavoring side reactions.

    • Use a Protected Aldehyde: The most robust solution is to use an aldehyde with a protected amine, such as N-Boc-2-aminoacetaldehyde. The resulting Boc-protected product is a secondary amine and cannot react further. The Boc group is then removed in a final, clean deprotection step.

Stage C: Purification & Isolation

Q: I'm struggling to purify my final product. It streaks badly on silica gel chromatography, and I have difficulty with extraction due to its high polarity.

A: This is a very common issue for amine-containing, polar molecules like this one.[13]

  • Causality: The basic amine functionality interacts strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation. The sulfone group and the primary amine make the molecule quite polar and potentially water-soluble, complicating liquid-liquid extractions.

  • Troubleshooting Steps:

    • Modified Column Chromatography: To pacify the silica gel, add a small amount of a volatile base to your eluent system.[13] A common choice is 0.5-1% triethylamine or a few drops of aqueous ammonia in your methanol/DCM or methanol/ethyl acetate mobile phase. This neutralizes the acidic sites and dramatically improves peak shape.

    • Alternative Stationary Phases: If modified silica gel is insufficient, consider using basic alumina or reverse-phase (C18) silica gel for purification.[13][14]

    • Salt Formation & Crystallization: A highly effective purification strategy for amines is to form a salt. Treat your crude product with an acid (e.g., HCl in ether, or oxalic acid) to precipitate the corresponding salt. This salt can often be recrystallized to a high degree of purity. The free base can then be regenerated if needed by treatment with a base and extraction.

    • Aqueous Workup: To improve extraction efficiency from aqueous layers, use a more polar organic solvent like ethyl acetate or even n-butanol. Additionally, saturating the aqueous layer with sodium chloride ("salting out") will decrease the polarity of the aqueous phase and drive your product into the organic layer.

Protocols & Methodologies

Protocol 1: Scaled-Up Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general, robust method for the N-alkylation of thiomorpholine 1,1-dioxide.

  • Reactor Setup: To a suitable jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge thiomorpholine 1,1-dioxide (1.0 equiv) and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 5-10 volumes).

  • Aldehyde Addition: Add N-Boc-2-aminoacetaldehyde (1.05 equiv). Stir the mixture at room temperature for 30-60 minutes to allow for pre-formation of the iminium ion intermediate.

  • Reductant Addition: Cool the reactor to 0-5 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The exotherm from the quench of the reducing agent must be carefully managed at scale.[15]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the thiomorpholine 1,1-dioxide.

  • Workup: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer 2-3 times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Deprotection: The resulting crude Boc-protected intermediate can be dissolved in a suitable solvent (like dioxane or DCM) and treated with a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) to yield the final product, often as its hydrochloride salt.

Data Summary Table

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aprotic solvents (DCE, THF, DCM), neutral or slightly acidicMild, chemoselective, broad functional group tolerance.[15]More expensive, generates acetate waste.
Sodium Cyanoborohydride (NaBH₃CN) Protic solvents (MeOH, EtOH), requires acidic pH (pH 4-6)Effective and inexpensive.Highly toxic (releases HCN below pH 3), requires careful pH control.[9]
Catalytic Hydrogenation (H₂, Pd/C) Protic solvents (MeOH, EtOH), 1-5 atm H₂ pressure"Green" method, no salt byproducts, high yielding.Requires specialized pressure equipment; may reduce other sensitive functional groups (e.g., C=C bonds, nitro groups).[9]
Workflow Visualization

The overall synthetic strategy can be visualized as a multi-stage process, with critical inputs and quality control at each step.

G cluster_0 Core Synthesis cluster_1 Side-Chain Installation & Final Product start Cysteamine HCl + Vinyl Chloride cyclization Base-Mediated Cyclization start->cyclization Photochemical Thiol-Ene oxidation Oxidation (e.g., H₂O₂) cyclization->oxidation core_product Thiomorpholine 1,1-Dioxide oxidation->core_product reductive_amination Reductive Amination (with protected aldehyde) core_product->reductive_amination Key Intermediate deprotection Deprotection (Acidic) reductive_amination->deprotection final_product 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide Derivative deprotection->final_product

Caption: High-level workflow for the synthesis of the target compound.

References

Preventing degradation of the thiomorpholine dioxide ring during synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiomorpholine Dioxide Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thiomorpholine dioxide synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in navigating the complexities of working with this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you prevent degradation of the thiomorpholine dioxide ring and optimize your synthetic routes.

Troubleshooting Guide: Common Issues in Thiomorpholine Dioxide Synthesis

This section addresses specific challenges you may encounter during your experiments, offering explanations of the underlying chemistry and actionable protocols to overcome them.

Issue 1: Ring Opening or Degradation During Oxidation of Thiomorpholine

Question: I am attempting to synthesize thiomorpholine-1,1-dioxide by oxidizing thiomorpholine, but I am observing low yields and the formation of byproducts, suggesting ring degradation. What is causing this, and how can I prevent it?

Answer:

Ring degradation during the oxidation of thiomorpholine is a common issue, often stemming from overly harsh reaction conditions or the inherent instability of intermediates. The primary degradation pathway involves cleavage of the C-N bond, which can be exacerbated by certain oxidizing agents and pH conditions.

Causality:

  • Over-oxidation: Strong oxidizing agents can lead to the formation of unstable intermediates, which can then undergo ring cleavage to form products like thiodiglycolic acid.

  • pH Sensitivity: Extremes in pH can promote side reactions. Acidic conditions can protonate the nitrogen, making the ring more susceptible to nucleophilic attack, while strongly basic conditions can facilitate elimination reactions.

  • Reaction Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for degradation pathways.

Recommended Protocol: Controlled Oxidation using Hydrogen Peroxide

This method is favored for its relatively mild conditions and the formation of water as the only byproduct.

Materials:

  • Thiomorpholine

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve thiomorpholine in methanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise while maintaining the temperature below 10 °C. Initial oxidation to the sulfoxide is exothermic.

  • After the initial exotherm subsides, add a second equivalent of hydrogen peroxide.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude thiomorpholine-1,1-dioxide, which can be further purified by recrystallization.

Troubleshooting Table:

SymptomPotential CauseRecommended Action
Low conversionInsufficient oxidizing agent or low temperatureAdd an additional 0.1-0.2 equivalents of H₂O₂ and allow the reaction to stir at room temperature for a longer period.
Formation of sulfoxide intermediateIncomplete oxidationAdd another equivalent of H₂O₂ and continue stirring.
Presence of ring-opened byproductsOver-oxidation or high temperatureEnsure slow, dropwise addition of H₂O₂ at low temperatures. Consider using a milder oxidizing agent like Oxone®.

Alternative Protocol: Oxidation with Potassium Permanganate (with N-protection)

For certain substrates, potassium permanganate can be effective, but N-protection is often necessary to prevent side reactions.

dot

Caption: Oxidation of thiomorpholine to its dioxide.

Issue 2: Ring Instability During N-Functionalization (Alkylation/Acylation)

Question: I am trying to N-alkylate my thiomorpholine-1,1-dioxide, but I am observing decomposition of the starting material. How can I perform this transformation without degrading the ring?

Answer:

The thiomorpholine dioxide ring is generally stable; however, certain conditions required for N-functionalization can lead to degradation. The electron-withdrawing nature of the sulfone group acidifies the N-H proton, making deprotonation easier, but the resulting anion's stability is crucial.

Causality:

  • Strong Bases: The use of very strong, nucleophilic bases (e.g., organolithiums) can lead to ring opening or other undesired reactions.

  • High Temperatures: Prolonged heating, especially in the presence of a strong base, can promote decomposition.

  • Reactive Electrophiles: Highly reactive electrophiles might undergo side reactions with the sulfone group or other parts of the molecule.

Recommended Protocol: N-Alkylation with a Mild Base

This protocol utilizes a non-nucleophilic base to minimize side reactions.

Materials:

  • Thiomorpholine-1,1-dioxide

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

Procedure:

  • To a solution of thiomorpholine-1,1-dioxide in ACN or DMF, add 1.5-2.0 equivalents of potassium carbonate.

  • Add 1.1 equivalents of the alkyl halide.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate.

  • The crude product can be purified by column chromatography or recrystallization.

Troubleshooting Table:

SymptomPotential CauseRecommended Action
No reaction or slow reactionInsufficiently reactive alkyl halide or low temperatureSwitch to a more reactive halide (I > Br > Cl). Increase the reaction temperature. Consider a more polar solvent like DMF.
Decomposition of starting materialBase is too strong or temperature is too highUse a milder base like DIPEA. Lower the reaction temperature and increase the reaction time.
Multiple productsSide reactions of the electrophileUse a less reactive electrophile if possible. Ensure anhydrous conditions.

dot

N_Functionalization TMD Thiomorpholine-1,1-Dioxide Base Base (e.g., K₂CO₃) TMD->Base Deprotonation Product N-Functionalized Product Base->Product Nucleophilic Attack Degradation Degradation Products Base->Degradation Strong Base/ High Temp. Electrophile Electrophile (R-X) Electrophile->Product

Caption: N-functionalization of thiomorpholine dioxide.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the thiomorpholine dioxide ring?

The thiomorpholine-1,1-dioxide ring is a robust heterocyclic system, significantly more stable than its unoxidized thiomorpholine counterpart under many conditions. The sulfone group is electron-withdrawing, which deactivates the ring towards electrophilic attack but can make adjacent protons more acidic. It is generally stable to a wide range of reagents, including many acids, bases, and mild reducing/oxidizing agents. However, it is not inert and can degrade under harsh conditions as detailed in the troubleshooting guide.

Q2: Can I use protecting groups on the nitrogen of thiomorpholine before oxidation?

Yes, using an N-protecting group can be a highly effective strategy, especially when using strong oxidizing agents like potassium permanganate. A Boc (tert-butoxycarbonyl) group is commonly employed. It protects the nitrogen from oxidation and can be readily removed under acidic conditions after the sulfone has been formed.

Q3: Are there any specific solvents to avoid when working with thiomorpholine dioxide?

While thiomorpholine dioxide is soluble in a range of polar organic solvents, it's important to consider the reactivity of the solvent under your reaction conditions. Protic solvents are generally fine, but in the presence of a strong base, deprotonation of the solvent could compete with the desired reaction. Always ensure your solvent is dry, as water can interfere with many reactions, particularly those involving strong bases or highly reactive electrophiles.

Q4: Is the thiomorpholine dioxide ring susceptible to reduction?

The sulfone group is generally resistant to catalytic hydrogenation under standard conditions (e.g., Pd/C, H₂). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the sulfone, but this would likely also reduce other functional groups in the molecule. If selective reduction of another functional group is required, careful choice of reagents is necessary.

Q5: Can the sulfur in thiomorpholine dioxide act as a catalyst poison during catalytic hydrogenation?

Unlike sulfides and thiols, sulfones are generally considered to be poor catalyst poisons for noble metal catalysts like palladium and platinum. Therefore, you can typically perform catalytic hydrogenations of other functional groups (e.g., nitro groups, double bonds) in the presence of a thiomorpholine dioxide ring without significant deactivation of the catalyst.

Technical Support Center: Catalyst & Reaction Guide for 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for achieving high-efficiency reactions with this versatile building block. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Introduction: Understanding the Reactivity Profile

This compound is a valuable synthetic intermediate, prized for its unique combination of a primary aliphatic amine and a polar, chemically stable sulfone moiety.[1] The primary amine is the principal site of reactivity, serving as a potent nucleophile for a variety of bond-forming reactions. The thiomorpholine 1,1-dioxide ring is generally robust and acts as a polar scaffold, which can influence solubility and pharmacokinetic properties in drug discovery applications.[1][2]

The key to successful synthesis lies in selecting the appropriate activation method or catalyst to couple the primary amine with your desired electrophile, most commonly a carboxylic acid or its derivatives. This guide focuses on providing a logical framework for that selection process.

Section 1: Catalyst & Reagent Selection for Amide Bond Formation

The formation of an amide bond is the most frequent transformation involving this substrate. However, the direct reaction between the primary amine of our substrate and a carboxylic acid is thermodynamically unfavorable due to the formation of a stable ammonium-carboxylate salt.[3] Therefore, activation of the carboxylic acid is essential. The choice of activating agent or catalyst is critical and depends on factors like substrate stability, desired purity, scale, and cost.

Decision Workflow for Amide Coupling Strategy

The following workflow provides a structured approach to selecting the optimal method for your specific needs.

G start Define Your Carboxylic Acid Substrate sub_type Is your acid... A) Readily available & inexpensive? B) Precious, complex, or prone to racemization? start->sub_type method_a Strategy 1: Acyl Halide / Anhydride Pathway (Robust & Cost-Effective) sub_type->method_a A method_b Strategy 2: Direct Coupling Pathway (Mild & Controlled) sub_type->method_b B reagent_a Convert acid to Acyl Chloride/Fluoride (e.g., SOCl₂, (COCl)₂, Cyanuric Fluoride) OR use Acetic Anhydride for acetylation. method_a->reagent_a reagent_b Select a Coupling Reagent method_b->reagent_b base_choice Add a non-nucleophilic base (e.g., Et₃N, DIPEA) to scavenge acid byproduct (HCl). Use catalytic DMAP for anhydrides. reagent_a->base_choice coupling_type What is the primary concern? reagent_b->coupling_type cost Cost & Atom Economy coupling_type->cost Cost/Waste efficiency Efficiency & Difficult Couplings coupling_type->efficiency Speed/Purity reagent_cost Use Carbodiimides: EDC (water-soluble workup) DIC (organic soluble) Always add an auxiliary nucleophile (e.g., Oxyma, HOBt) to minimize side reactions and racemization. cost->reagent_cost reagent_efficiency Use Uronium/Phosphonium Salts: HATU, HBTU, PyBOP, COMU Higher efficiency, faster reactions, but higher cost and more waste. efficiency->reagent_efficiency

Caption: Catalyst/Reagent Selection Workflow.

Comparative Analysis of Common Coupling Reagents

The table below summarizes the key characteristics of the most common reagent classes for forming amide bonds with this compound and a carboxylic acid.

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantagesBest For...
Carbodiimides EDC, DCC, DICReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]Cost-effective, widely available. EDC allows for easy aqueous workup of byproducts.Can lead to racemization of chiral acids; formation of N-acylurea byproduct. Requires an additive (e.g., HOBt, Oxyma) for optimal performance.[5]Routine amide synthesis, large-scale reactions where cost is a factor.
Uronium Salts HATU, HBTU, HCTUForms a highly activated OBt/OAt ester intermediate that rapidly reacts with the amine.High coupling efficiency, fast reaction times, low racemization.[5] Very effective for hindered or electron-poor substrates.Expensive, lower atom economy (generates significant stoichiometric waste). Can cause guanidinylation of the primary amine if used in large excess.[6]Difficult couplings, precious substrates, peptide synthesis, and when reaction speed is critical.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, forms a reactive ester intermediate.Excellent for preventing racemization. PyAOP is particularly effective for coupling N-methylated amino acids.[5]Generates phosphine oxide byproducts which can complicate purification. Carcinogenic HMPA can be formed as a byproduct from some reagents.High-purity synthesis where minimizing racemization is the absolute priority.
Acyl Halides Acetyl Chloride, Benzoyl ChlorideDirect, highly electrophilic reagent.Very fast, high-yielding reactions. No coupling reagent needed. Often the most cost-effective method.Requires prior conversion of the carboxylic acid. Generates stoichiometric acid byproduct (e.g., HCl) requiring a scavenger base.[4] Can be sensitive to moisture.Simple acylations and when the corresponding acyl halide is commercially available or easily prepared.

Section 2: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Amidation using EDC/Oxyma (Carbodiimide Method)
  • Rationale: This is a robust, general-purpose protocol that balances efficiency with cost and minimizes side reactions by using OxymaPure® as a modern, safer alternative to HOBt.

  • Step-by-Step Methodology:

    • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and OxymaPure® (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM, approx. 0.2 M concentration).

    • Activation: Stir the solution at room temperature for 10 minutes. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in one portion. The solution may become slightly cloudy.

    • Amine Addition: After 15-20 minutes of activation, add a solution of this compound (1.1 eq) in the same solvent.

    • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

    • Workup:

      • If using DCM, dilute the reaction mixture with more DCM and wash sequentially with 5% aq. HCl, 5% aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • If using DMF, dilute the mixture with ethyl acetate and wash multiple times with water and brine to remove the DMF and water-soluble byproducts.

    • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
  • Rationale: This classic method is highly efficient for simple acylations when the acyl chloride is readily available. The use of a base is critical to neutralize the generated HCl.[4]

  • Step-by-Step Methodology:

    • Preparation: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 eq) or Triethylamine (Et₃N, 1.5 eq) in an anhydrous aprotic solvent (e.g., THF or DCM).

    • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

    • Acyl Chloride Addition: Add the acyl chloride (1.05 eq) dropwise via syringe over 5-10 minutes. A precipitate (the amine hydrochloride salt of the base) will likely form.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC or LC-MS.

    • Workup: Quench the reaction by slowly adding water. Dilute with an organic solvent like ethyl acetate. Wash the organic layer with 1 M aq. HCl (to remove excess base), water, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash chromatography or recrystallization.

Section 3: Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide helps you diagnose and solve potential issues.

Troubleshooting Decision Tree

G start Problem Detected: Low Yield or Impure Product symptom1 Major spot in TLC/LCMS is starting amine/acid start->symptom1 symptom2 Multiple unknown byproducts observed start->symptom2 symptom3 Product appears to degrade during workup/purification start->symptom3 cause1a Is the coupling reagent active? (e.g., EDC is moisture sensitive) symptom1->cause1a Check Reagents cause1b Is the reaction time/temp sufficient? symptom1->cause1b Check Conditions cause2a Using a carbodiimide without an additive (Oxyma/HOBt)? symptom2->cause2a Carbodiimide Rxn cause2b Is the base too nucleophilic? (e.g., using pyridine with acyl chloride) symptom2->cause2b Acyl Chloride Rxn cause3a Is the product acid/base sensitive? symptom3->cause3a pH Sensitivity cause3b Is the product unstable on silica gel? symptom3->cause3b Chromatography Issues sol1a Solution: Use fresh, high-quality reagents. Ensure anhydrous conditions. cause1a->sol1a sol1b Solution: Increase reaction time or gently heat (e.g., to 40°C). cause1b->sol1b sol2a Solution: Add 1.2 eq of Oxyma to suppress N-acylurea formation. cause2a->sol2a sol2b Solution: Switch to a hindered base like DIPEA or proton sponge for sensitive substrates. cause2b->sol2b sol3a Solution: Use a milder workup (e.g., avoid strong acid/base washes). Use aqueous NaHCO₃ carefully. cause3a->sol3a sol3b Solution: Try purifying on neutral alumina, reverse-phase chromatography, or recrystallization. cause3b->sol3b

Caption: Troubleshooting Decision Tree.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: My reaction is sluggish. Can I add a catalyst to the Schotten-Baumann (acyl chloride) reaction?

    • A1: Yes. For acylations with acid anhydrides or less reactive acyl chlorides, adding a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) or a similar nucleophilic catalyst can significantly accelerate the reaction.[7] DMAP works by forming a highly reactive N-acylpyridinium intermediate. However, be cautious as it can also promote side reactions if used in excess or with sensitive substrates.

  • Q2: What is the "greenest" or most atom-economical method for these couplings?

    • A2: The ideal "green" approach is direct amidation using a catalyst that allows the reaction between the carboxylic acid and amine with only the loss of water.[3] While many catalytic systems are under development (e.g., using boronic acids or transition metals), they are not yet as general or high-yielding as traditional coupling reagents for all substrates.[3][8] For now, using a carbodiimide like EDC with an efficient, non-toxic additive like OxymaPure® represents a good balance of practicality and reduced environmental impact compared to methods that generate more hazardous waste.

  • Q3: I'm having trouble with solubility. What are the best solvents to use?

    • A3: this compound and its derivatives are quite polar due to the sulfone group. For coupling reactions, polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are excellent choices. For purification, you may need a polar mobile phase for column chromatography, such as DCM/Methanol or Ethyl Acetate/Methanol mixtures.

  • Q4: Are there any known incompatibilities with the thiomorpholine 1,1-dioxide ring?

    • A4: The sulfone group is a highly oxidized and stable functional group.[9] It is resistant to most conditions used for amide coupling, including mild acids, bases, and standard coupling reagents. It is also stable to many common reductive and oxidative conditions, making it a very reliable scaffold. You should only be concerned under very harsh reducing conditions (e.g., high-pressure hydrogenation with forcing catalysts or reagents like LiAlH₄) which are not relevant for the reactions discussed here.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Thiomorpholine Dioxide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals engaged in the large-scale synthesis of thiomorpholine dioxide and its derivatives. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide you, our fellow researchers, scientists, and drug development professionals, with actionable insights grounded in chemical engineering principles and process safety management. Our goal is to help you anticipate, control, and safely manage the thermal hazards associated with these often highly exothermic reactions.

Section 1: Foundational Knowledge & Thermal Hazard Assessment

This section addresses the fundamental principles of reaction exotherms and the critical first steps in assessing thermal risk before scale-up.

Q1: We are planning to scale up a thiomorpholine oxidation to produce the dioxide. What is the absolute first step we should take to understand its thermal profile?

A1: Your first and most critical step is to perform reaction calorimetry. Before any scale-up, you must quantify the heat evolved during the reaction.[1][2] The synthesis of thiomorpholine dioxide, typically involving the oxidation of a sulfide to a sulfone using potent oxidizing agents like hydrogen peroxide, is often highly exothermic.[3][4]

Causality: At a small lab scale (e.g., 100 mL flask), the high surface-area-to-volume ratio allows for efficient, passive heat dissipation to the environment. As you scale up, the reactor volume increases by a cube function (V ∝ r³), while the heat transfer area (the reactor wall) only increases by a square function (A ∝ r²).[5][6] This fundamental geometric principle means your ability to remove heat diminishes drastically relative to the heat being generated, creating a significant risk of a thermal runaway.[5][7]

Recommended Action: Conduct a heat flow calorimetry study using an instrument like a Reaction Calorimeter (RC1). This will provide essential data points[1][8][9]:

  • Heat of Reaction (ΔHrxn): The total energy released per mole.

  • Heat Release Rate (q): How quickly the energy is released. This is crucial for designing the required cooling capacity of the plant reactor.[10]

  • Heat Capacity (Cp): The amount of energy the reaction mass can absorb for a given temperature rise.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost. This is a primary indicator of the potential severity of a runaway reaction.[11]

Q2: Our initial screening with Differential Scanning Calorimetry (DSC) shows a secondary decomposition exotherm at a higher temperature. How does this influence our process design?

A2: The presence of a secondary decomposition exotherm is a major red flag and significantly constrains your safe operating window. DSC is an excellent tool for identifying the thermal stability of your reactants, intermediates, and final product.[12]

Causality: If a primary reaction exotherm (your desired synthesis) runs away, the temperature of the reactor contents will rise. If this temperature reaches the onset of the secondary decomposition, a second, often more violent and gas-generating, exotherm can be triggered.[12] This is what leads to catastrophic vessel failures.

Recommended Action: You must define the Maximum Temperature of the Synthesis Reaction (MTSR) . The MTSR is the highest temperature the reactor would reach following a cooling failure, considering the accumulation of unreacted reagents.[11][13] It is imperative that the MTSR remains well below the onset temperature of your secondary decomposition (Td₂₄), ideally with a safety margin of at least 50°C.

Section 2: Practical Control Strategies in Scale-Up

This section provides guidance on the equipment, parameters, and control strategies necessary to manage the heat of reaction at a larger scale.

Q3: We've characterized the exotherm. What is the most effective practical method for controlling the temperature during a large-scale, semi-batch synthesis?

A3: The most robust and widely adopted method for controlling a strong exotherm in a semi-batch process is to make the reaction reagent-limited . This is typically achieved through controlled, slow addition of the most reactive component (e.g., the oxidizing agent) into the reactor containing the thiomorpholine substrate.

Causality: By adding the limiting reagent slowly, you are directly controlling the rate of reaction and, therefore, the rate of heat generation.[14] The goal is to ensure that the rate of heat generation never exceeds the rate of heat removal by the reactor's cooling system. This strategy minimizes the "accumulation" of unreacted energetic material, which is the primary source of potential energy for a runaway.[11]

Recommended Action:

  • Dosing Control: Use a calibrated pump for precise and consistent addition. The addition rate should be determined from your reaction calorimetry data to keep the heat output within the cooling capacity of your reactor.

  • Real-time Monitoring: Continuously monitor the internal reaction temperature (T_internal) and the jacket temperature (T_jacket). The difference between these (ΔT) is a direct indicator of the heat being removed. A sudden increase in ΔT can signal an acceleration of the reaction.

  • Automation: Implement an automated control system. If T_internal exceeds a predefined setpoint, the system should automatically stop the reagent addition. This is a critical safety interlock.

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)Rationale for Change
Surface Area / Volume ~48 m⁻¹~4.8 m⁻¹Heat transfer capacity per unit volume decreases tenfold.[5][6]
Reagent Addition Time 30 minutes4 - 6 hoursAddition must be slowed to match the lower relative heat removal rate.
Typical ΔT (T_int - T_jkt) 2 - 5 °C10 - 20 °CA larger temperature difference is needed to drive heat out of the larger volume.
Mixing Magnetic StirrerImpeller/BafflesMechanical agitation is required to ensure homogeneity and efficient heat transfer to the vessel walls.[5]

Table 1: Comparison of key parameters during scale-up, illustrating the challenges of thermal management.

Q4: Our pilot-scale reactor seems to struggle with cooling, even with slow addition. What could be the issue?

A4: If your cooling capacity is insufficient despite controlled addition, you are likely facing a heat transfer limitation. The overall heat transfer coefficient (U) is a function of the reactor design, the properties of the reaction mass, and the coolant flow.[10]

Causality: Several factors can degrade heat transfer:

  • Fouling: Product or byproduct precipitating on the internal reactor wall acts as an insulator.

  • Viscosity: As the reaction progresses, the viscosity of the mixture may increase, creating a stagnant film at the reactor wall that impedes heat transfer.

  • Poor Agitation: Inadequate mixing leads to poor convection within the reactor, preventing hot material from reaching the cooled surface.[5]

Recommended Action:

  • Agitation Study: Ensure your agitator design (e.g., pitched-blade turbine, anchor) and speed (RPM) are sufficient to maintain good circulation without excessive shear.

  • Solvent Choice: If possible, use a solvent that keeps all components in solution throughout the reaction.

  • Reactor Cleaning: Verify that the reactor walls are clean and free from any insulating residue from previous batches.

  • Coolant Flow Rate: Check that the flow rate and temperature of your thermal fluid are within specification.

Section 3: Troubleshooting & Emergency Preparedness

This section covers how to respond to process deviations and the critical importance of having a plan for worst-case scenarios.

Q5: The reagent addition was stopped, but the reactor temperature is still rising. What is happening and what should we do?

A5: This is a classic sign of a runaway reaction and requires immediate, decisive action.[15] The continued temperature rise after stopping the feed indicates that enough unreacted material has accumulated to generate heat faster than it can be removed, and the reaction rate is accelerating with the temperature increase.

Causality: The reaction has entered a state of thermal runaway. The rate of most chemical reactions increases exponentially with temperature (Arrhenius equation), creating a dangerous feedback loop: the reaction generates heat, which raises the temperature, which further accelerates the reaction and heat generation.

Recommended Action: Execute Emergency Protocol

  • Maximum Cooling: Immediately apply maximum cooling to the reactor jacket (if not already active).

  • Prepare to Quench: If the temperature continues to rise and approaches a critical limit (e.g., 20-30°C below the decomposition onset), you must quench the reaction.

  • Execute Quench: Introduce a pre-determined and validated quenching agent to the reactor. A quenching agent is a chemical that will instantly stop the desired reaction.[16][17] For an oxidation, this could be a reducing agent like sodium bisulfite solution. The quench procedure must be developed and tested at the lab scale first.[9]

Q6: How do we develop a reliable quenching protocol?

A6: Developing a quenching protocol is a mini-process development project in itself and is a non-negotiable part of process safety.[15][18] You cannot simply decide on a quench agent in the moment.

Causality: An effective quench must be fast, irreversible, and must not create a new hazard. For example, adding water to quench a water-reactive compound would be disastrous. The quench itself can be exothermic or generate gas, which must be accounted for.[16]

Protocol: Developing a Quench Procedure

  • Candidate Screening (Lab Scale):

    • Identify potential quenching agents that will rapidly consume one of the key reactants.

    • In a small, instrumented flask, run the main reaction.

    • At the point of maximum heat flow, add the candidate quenching agent and measure the thermal response. .

  • Validation Criteria:

    • Efficacy: Does it stop the exotherm immediately?

    • Safety: Is the quench itself violently exothermic? Does it generate a large volume of gas? Does it create a new unstable species?

    • Compatibility: Is the quenched mixture stable for workup?

  • Scale-Up Confirmation:

    • Perform the quench on a slightly larger lab scale (e.g., 1 L) to confirm the results.

    • Calculate the required volume of quench agent for the plant-scale reactor and ensure it can be delivered rapidly and safely.

  • Documentation & Training:

    • The final quench protocol must be written into the official batch record.

    • Operators must be trained on when and how to execute the quench procedure.

Section 4: Frequently Asked Questions (FAQs)
  • Q: Can we just use a bigger chiller on our reactor?

    • A: Not necessarily. While a more powerful chiller helps, the bottleneck is often the heat transfer through the reactor wall itself. If the overall heat transfer coefficient (U) is low due to factors like viscosity or fouling, a colder jacket won't be fully effective. The entire system—reactor, agitator, and chiller—must be considered.[10]

  • Q: Is it safer to run the reaction at a lower temperature?

    • A: Running at a lower temperature slows the desired reaction, which can be safer. However, it can also lead to a dangerous accumulation of unreacted reagent.[19] If cooling is then lost, this large amount of accumulated material can react quickly, leading to a more severe runaway than might have occurred at a higher temperature. This is a critical process safety trade-off that must be evaluated with calorimetry data.[11]

  • Q: What is the single most important piece of data for a safe scale-up?

    • A: The Maximum Temperature of the Synthesis Reaction (MTSR) . It combines the heat of reaction, accumulation potential, and heat capacity to predict the temperature in a worst-case cooling failure scenario, allowing you to assess the risk of triggering a secondary decomposition.[11]

Visualizations

Diagrams

Thermal_Risk_Assessment_Workflow cluster_0 Phase 1: Lab-Scale Hazard Characterization cluster_1 Phase 2: Process Safety Analysis cluster_2 Phase 3: Engineering Controls & Mitigation Start Propose Synthesis Route DSC Perform DSC on all reactants, products, mixtures Start->DSC Decomp Decomposition Exotherm Detected? DSC->Decomp RC1 Perform Reaction Calorimetry (RC1) Heat Determine ΔHrxn, q_max, Cp RC1->Heat Decomp->RC1 Yes Decomp->RC1 No (Still Recommended) MTSR Calculate Adiabatic Temp Rise (ΔTad) and MTSR Heat->MTSR Compare Is MTSR << T_onset (Decomposition)? MTSR->Compare Safe Proceed to Pilot Scale with Controls Compare->Safe Yes (e.g., >50°C margin) Unsafe Process is Unsafe. Redesign Required. Compare->Unsafe No Controls Define Engineering Controls: - Dosing rate - Cooling capacity - Interlocks Safe->Controls Unsafe->Start Re-evaluate route or conditions Quench Develop & Validate Quench Protocol Controls->Quench Final Ready for Scale-Up Quench->Final

Caption: Decision workflow for thermal risk assessment.

Jacketed_Reactor For safe operation: q_reaction ≤ q_removal cluster_heat_in Heat Generation cluster_heat_out Heat Removal Reactor Jacketed Reactor Reaction Mass (T_internal, Cp) Reactor Wall (U) Cooling Jacket (T_jacket) HeatOut q_removal = U * A * (T_internal - T_jacket) Reactor:f2->HeatOut HeatIn q_reaction = ΔHrxn * rate HeatIn->Reactor:f0

Caption: Heat balance in a jacketed reactor.

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide. Designed for researchers and professionals in drug development, this document synthesizes current knowledge, compares the scaffold to key alternatives, and provides actionable experimental protocols to guide future discovery efforts.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold

The thiomorpholine moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of compounds with diverse physiological activities.[1][2] The oxidized form, thiomorpholine 1,1-dioxide, imparts unique physicochemical properties, including increased stability and polarity, making it a valuable building block in modern drug design.[3][4] Specifically, the this compound core serves as a versatile starting point for synthesizing compounds targeting various biological systems, notably those for neurological disorders, due to its favorable properties like potential blood-brain barrier penetration.[5]

This guide will dissect the SAR of this scaffold by examining how specific structural modifications influence biological outcomes. We will explore the causality behind experimental choices, compare the scaffold's performance against common alternatives like morpholine, and provide detailed methodologies for synthesis and evaluation.

The Core Moiety: Anatomy of this compound

The foundational structure presents several key regions for chemical modification to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. The primary points for derivatization are the terminal primary amine of the ethylamino side chain and, to a lesser extent, the C-H positions on the heterocyclic ring.

The core structure and its modification points are illustrated below:

Caption: Core structure and primary modification site (R¹) on the terminal amine.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thiomorpholine derivatives is profoundly influenced by the nature of the substituents attached to the core scaffold. These modifications can alter the molecule's size, shape, lipophilicity, and hydrogen bonding capability, thereby affecting its interaction with biological targets.

Modifications at the Terminal Amino Group (R¹)

The primary amine of the 2-aminoethyl side chain is the most frequently modified position. This site serves as a versatile chemical handle to introduce a wide range of functional groups, leading to distinct pharmacological profiles.

  • Acylation and Sulfonylation: Conversion of the amine to an amide or sulfonamide is a common strategy. The introduction of aromatic or heteroaromatic rings via this linkage can facilitate specific interactions (e.g., pi-stacking, hydrophobic interactions) within a receptor's binding pocket. SAR studies on related scaffolds have shown that the nature of the aromatic substituent is critical; for instance, electron-withdrawing or -donating groups can modulate potency.[6]

  • Urea and Thiourea Formation: Introducing urea or thiourea moieties creates potent hydrogen bond donors and acceptors. This can anchor the ligand into the active site of enzymes or receptors. The substituents on the distal nitrogen of the urea can be varied to probe for additional binding interactions.

  • Alkylation: While less common, N-alkylation can fine-tune the basicity and steric profile of the side chain. Mono- or di-alkylation can impact cell permeability and oral bioavailability.

The Role of the Thiomorpholine 1,1-Dioxide Ring

The heterocyclic core is not merely a passive linker; its properties are integral to the overall activity of the derivatives.

  • Conformational Rigidity: The six-membered ring adopts a stable chair conformation, which pre-organizes the side chain in a defined vector. This reduces the entropic penalty upon binding to a target.

  • Polarity and Solubility: The sulfone group (SO₂) is a strong hydrogen bond acceptor and significantly increases the polarity of the scaffold compared to a simple thiomorpholine or cyclohexane ring.[3][4] This property is crucial for aqueous solubility and interaction with polar residues in a binding site.

  • Metabolic Stability: The sulfur atom in the 1,1-dioxide form is at its highest oxidation state, rendering it resistant to further metabolic oxidation. This contrasts with the thioether in a non-oxidized thiomorpholine, which is a known metabolic soft spot.[7]

Comparative Analysis: Thiomorpholine 1,1-Dioxide vs. Alternatives

The choice of a heterocyclic scaffold is a critical decision in drug design. Below, we compare the this compound scaffold to its common bioisosteres.

FeatureThiomorpholine 1,1-DioxideMorpholinePiperazine
Primary H-Bond Acceptor Sulfone (SO₂)Ether (O)Amine (NH)
Basicity Non-basic ringNon-basic ringBasic (distal N)
Metabolic Stability High (sulfone is stable)Generally highProne to N-dealkylation
LogP Contribution More polar/hydrophilicPolarCan be basic/charged
Key Advantage Strong H-bond acceptor, metabolically robust, rigid scaffold.[3][4]Well-established, good "pharmacokinetic" properties.Introduces a second site for substitution and can modulate pKa.

A prominent example highlighting the impact of this scaffold is the antibiotic sutezolid, which incorporates a thiomorpholine ring and is considered a promising successor to its morpholine-containing analog, linezolid, for treating multidrug-resistant tuberculosis due to an improved therapeutic profile.[8]

Experimental Protocols for SAR Studies

A systematic SAR investigation requires robust synthetic methods and reliable biological assays.

Workflow for a Typical SAR Study

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Core Scaffold: 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide React Couple with diverse R¹-Carboxylic Acids (EDC, HOBt) Start->React Step 1 Purify Purify via Chromatography (e.g., Flash, HPLC) React->Purify Step 2 Confirm Confirm Structure (NMR, LC-MS) Purify->Confirm Step 3 Primary Primary Assay (e.g., Enzyme Inhibition) Confirm->Primary Step 4 Secondary Secondary Assay (e.g., Cell-based) Primary->Secondary Step 5 (for active hits) SAR Analyze Data & Establish SAR Secondary->SAR Step 6 SAR->React Iterate Design

Caption: A typical workflow for generating and evaluating a library of derivatives.

Protocol 1: Synthesis of N-Aryl Amide Derivatives

This protocol describes a standard amide coupling reaction to derivatize the primary amine.

  • Dissolution: Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Coupling Agents: Add a coupling agent such as EDC (1.5 eq) and an activator like HOBt (1.2 eq) to the solution.

  • Base: Add a non-nucleophilic base, such as DIPEA or triethylamine (2.0 eq), to neutralize hydrochloride salts and facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Antioxidant Activity via Lipid Peroxidation Assay

Thiomorpholine derivatives have shown promise as antioxidants.[9] This assay measures the ability of a compound to inhibit lipid peroxidation in biological membranes.

  • Preparation: Prepare rat liver microsomes as a source of membrane lipids.

  • Incubation Mixture: In a test tube, combine a phosphate buffer (pH 7.4), the microsomal suspension, and the test compound at various concentrations (dissolved in DMSO).

  • Initiation: Initiate lipid peroxidation by adding initiators such as ferrous sulfate (FeSO₄) and ascorbic acid.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

  • Quantification: Heat the mixture (e.g., at 95°C for 15 minutes) to allow the malondialdehyde (MDA), a byproduct of lipid peroxidation, to react with TBA.

  • Measurement: Centrifuge the samples to pellet precipitated protein. Measure the absorbance of the supernatant at 532 nm. The intensity of the pink color is proportional to the amount of MDA formed.

  • Analysis: Calculate the percentage inhibition of lipid peroxidation for each compound concentration relative to a vehicle control. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit peroxidation by 50%.

Data Summary and Interpretation

To effectively build an SAR model, experimental data must be systematically organized. The following table provides an illustrative template for comparing derivatives.

Table 1: Illustrative SAR Data for Hypothetical Derivatives

Compound IDR¹ Substituent (Structure)Target/AssayActivity (IC₅₀, µM)
Parent -HLipid Peroxidation> 100
Ex-1 BenzoylLipid Peroxidation25.3
Ex-2 4-ChlorobenzoylLipid Peroxidation7.5[9]
Ex-3 4-MethoxybenzoylLipid Peroxidation32.1
Ex-4 3,5-DimethoxybenzoylLipid Peroxidation15.8

Data is illustrative. The value for Ex-2 is based on reported IC₅₀ values for related thiomorpholine derivatives.[9]

Interpretation of Illustrative Data:

  • Parent Amine: The unsubstituted core shows minimal activity, indicating the necessity of the R¹ group for biological function.

  • Aromatic Amides: Introducing a benzoyl group (Ex-1) confers activity.

  • Electronic Effects: Adding an electron-withdrawing group like chlorine at the para-position (Ex-2) significantly enhances potency, suggesting a potential electronic or hydrophobic interaction in the binding site.

  • Steric/Electronic Effects: An electron-donating methoxy group (Ex-3) is less favorable than the chloro-substituent. However, adding a second methoxy group at the meta-positions (Ex-4) improves activity compared to the mono-methoxy derivative, highlighting a complex interplay of steric and electronic factors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The key takeaways from this guide are:

  • The terminal amine is the primary handle for introducing diverse chemical functionalities that drive biological activity.

  • The thiomorpholine 1,1-dioxide core provides a stable, polar, and conformationally defined anchor, offering advantages over non-oxidized thiomorpholine and morpholine analogues in certain applications.

  • A systematic approach to synthesis and biological testing, coupled with careful data organization, is essential for elucidating clear SAR trends.

Future research should focus on expanding the diversity of substituents at the R¹ position, exploring modifications on the heterocyclic ring itself, and evaluating these novel derivatives against a broader range of biological targets, including kinases, GPCRs, and other enzymes. The insights provided in this guide serve as a foundational framework for these future drug discovery endeavors.

References

A Senior Application Scientist's Guide to Heterocyclic Linker Stability: Thiomorpholine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a tether but a critical determinant of a drug's success.[1][2] Its stability dictates whether a potent payload is delivered specifically to its target or released prematurely, causing systemic toxicity.[3][4] This guide provides an in-depth comparison of the in vitro and in vivo stability of common saturated heterocyclic linkers, with a special focus on thiomorpholine and its oxygen-containing analog, morpholine.

The Panel of Heterocyclic Linkers: Structure Dictates Function

Saturated heterocycles are prized in linker design for imparting conformational rigidity, which can help pre-organize the molecule into a favorable state for target binding.[5] However, the choice of heteroatom profoundly influences the linker's physicochemical properties and metabolic fate.[6]

  • Thiomorpholine: A six-membered ring containing both a sulfur and a nitrogen atom. The sulfur atom, being larger and less electronegative than oxygen, can influence the ring's conformation and electronic properties, often impacting metabolic stability.[7][8]

  • Morpholine: The direct oxygen analog of thiomorpholine.[8] Its ether and amine functionalities make it a versatile and common scaffold in medicinal chemistry.[9]

  • Piperazine: Contains two nitrogen atoms, offering an additional site for substitution and potentially enhancing solubility through protonation.[5][10]

  • Piperidine: A simple six-membered ring with a single nitrogen atom, valued for its rigid scaffold.[5][11]

Part 1: In Vitro Stability Assessment – The First Line of Evidence

In vitro assays are indispensable for the early-stage screening of linker stability. They provide a controlled environment to assess susceptibility to enzymatic and chemical degradation before committing to costly and complex in vivo studies. The primary question we ask here is: "How stable is the linker in a biological matrix outside of a whole organism?"

A cornerstone of this assessment is the plasma stability assay. Plasma is a complex cocktail of enzymes, including esterases and proteases, that can prematurely cleave liable linkers.[12]

Workflow for In Vitro Linker Stability Screening

The following diagram illustrates a typical workflow for assessing linker stability in plasma, a critical step for triaging candidates.

InVitro_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Spike ADC/PROTAC into Plasma incubate Incubate at 37°C start->incubate Begin Assay aliquot Collect Aliquots at Multiple Time Points (e.g., 0, 1, 6, 24, 48h) incubate->aliquot Time Course quench Quench Reaction & Precipitate Proteins (e.g., Acetonitrile) aliquot->quench Stop Reaction centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantify Parent Compound and/or Released Payload lcms->quantify plot Plot % Remaining vs. Time quantify->plot halflife Calculate Half-Life (t½) plot->halflife InVivo_Fates cluster_linkers cluster_fates Thio Thiomorpholine Oxidation Ring Oxidation (CYP450) Thio->Oxidation Sulfoxidation Sulfoxidation (FMO, CYP450) to Sulfoxide/Sulfone Thio->Sulfoxidation Morph Morpholine Morph->Oxidation Pipz Piperazine Pipz->Oxidation Ndealkyl N-dealkylation (CYP450) Pipz->Ndealkyl Pipp Piperidine Pipp->Oxidation RingOpening Ring Opening Oxidation->RingOpening Ndealkyl->RingOpening

References

The Sulfone Advantage: A Comparative Guide to the Biological Impact of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy. The introduction of specific functional groups can dramatically alter a compound's physicochemical properties, and in turn, its biological activity. This guide provides an in-depth evaluation of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide, focusing on the pivotal role of the sulfone group in modulating its biological potential. Through a comparative analysis with its non-oxidized thioether analog, 4-(2-Aminoethyl)thiomorpholine, we will explore the structural and functional implications of this key chemical transformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the sulfone moiety in novel therapeutic design.

Introduction: The Significance of the Sulfone Group in Drug Design

The thiomorpholine ring is a privileged scaffold in medicinal chemistry, featured in a range of bioactive compounds.[1][2] The oxidation state of the sulfur atom within this heterocycle offers a critical handle for tuning molecular properties. While 4-(2-Aminoethyl)thiomorpholine serves as a versatile building block, its oxidation to this compound introduces a sulfone group (SO₂), a highly polar and chemically stable moiety.[3] This transformation is not merely an academic exercise; it is a deliberate strategy to enhance key pharmacological parameters.

The sulfone group is known to:

  • Increase Polarity and Hydrogen Bonding Capacity: The two oxygen atoms of the sulfone group act as strong hydrogen bond acceptors, increasing the molecule's polarity. This can significantly impact solubility, a crucial factor for drug formulation and bioavailability.

  • Improve Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug candidate.

  • Modulate Receptor Interactions: The electronic and steric properties of the sulfone group can influence how a molecule binds to its biological target, potentially leading to increased potency and selectivity.[4][5]

  • Enhance Cell Permeability: In some cases, the increased polarity imparted by the sulfone group can, counterintuitively, improve penetration of biological membranes, including the blood-brain barrier (BBB).[3]

This guide will dissect these attributes through a series of proposed comparative experiments, providing a framework for understanding and exploiting the "sulfone advantage."

Comparative Evaluation: A Head-to-Head Analysis

To objectively assess the impact of the sulfone group, we propose a direct comparison between this compound (hereafter referred to as Sulfone Compound ) and its thioether analog, 4-(2-Aminoethyl)thiomorpholine (hereafter Thioether Analog ).

Physicochemical Properties

The initial comparison focuses on the fundamental physicochemical properties that underpin biological activity.

PropertySulfone CompoundThioether AnalogExpected Impact of Sulfone
Molecular Weight 178.25 g/mol 146.25 g/mol Increased
LogP (calculated) ~0.39HigherDecreased lipophilicity
Polar Surface Area (PSA) ~71.78 ŲLowerIncreased
Water Solubility HigherLowerEnhanced
pKa ~9.98 (amine)Similar (amine)Minimal change to amine pKa

Causality Behind Experimental Choices: These parameters are foundational to a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A lower LogP and higher PSA for the Sulfone Compound are anticipated due to the polar nature of the sulfone group. This is expected to translate to higher aqueous solubility, a desirable trait for many drug delivery routes.

Biological Activity: A Multi-faceted Investigation

The true measure of the sulfone group's impact lies in its effect on biological activity. Based on the known activities of thiomorpholine derivatives, we will focus on three key areas: antibacterial potential, antioxidant capacity, and central nervous system (CNS) permeability.[1][3]

The modification of the antibiotic linezolid, where a morpholine ring was replaced with thiomorpholine S,S-dioxide, resulted in enhanced activity against certain respiratory pathogens.[1] This suggests that the sulfone moiety can play a crucial role in antibacterial efficacy.

Proposed Experiment: Minimum Inhibitory Concentration (MIC) determination against a panel of Gram-positive and Gram-negative bacteria.

Bacterial StrainSulfone Compound (MIC µg/mL)Thioether Analog (MIC µg/mL)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa

Expected Outcome: It is hypothesized that the Sulfone Compound will exhibit lower MIC values, indicating greater potency, particularly against Gram-positive bacteria. The increased polarity and hydrogen bonding capacity of the sulfone group may facilitate interactions with bacterial cell wall components or intracellular targets.

Thiomorpholine derivatives have been reported to possess antioxidant properties.[1] The sulfur atom's oxidation state can influence its ability to scavenge reactive oxygen species (ROS).

Proposed Experiment: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundIC50 (µM)
Sulfone Compound
Thioether Analog
Ascorbic Acid (Control)

Expected Outcome: The thioether sulfur in the Thioether Analog is more readily oxidized than the sulfone group. Therefore, the Thioether Analog is expected to show a lower IC50 value, indicating stronger radical scavenging activity in this specific assay. The Sulfone Compound , being in a higher oxidation state, may exhibit reduced or negligible direct antioxidant activity.

This compound is noted for its potential to cross the blood-brain barrier, a critical attribute for drugs targeting neurological disorders.[3]

Proposed Experiment: In vitro parallel artificial membrane permeability assay for the blood-brain barrier (PAMPA-BBB) and calculation of the CNS Multiparameter Optimization (MPO) score.

ParameterSulfone CompoundThioether Analog
Permeability (Pe) (10⁻⁶ cm/s)
CNS MPO Score

Expected Outcome: The Sulfone Compound is predicted to have a more favorable CNS MPO score and potentially higher permeability in the PAMPA-BBB assay. While increased polarity can sometimes hinder BBB penetration, the specific arrangement of polar groups and the potential for interaction with transport systems can lead to enhanced CNS uptake.

Experimental Protocols

To ensure the reproducibility and validity of these comparative studies, detailed experimental protocols are provided below.

Synthesis of 4-(2-Aminoethyl)thiomorpholine (Thioether Analog)

While commercially available, a synthetic route is outlined for completeness.[6]

Diagram of Synthetic Workflow:

start Commercially available 4-(2-hydroxyethyl)thiomorpholine step1 Mesylation start->step1 MsCl, Et3N step2 Azide Substitution step1->step2 NaN3, DMF step3 Reduction step2->step3 H2, Pd/C end 4-(2-Aminoethyl)thiomorpholine (Thioether Analog) step3->end

Caption: Synthetic scheme for the Thioether Analog.

Step-by-Step Protocol:

  • Mesylation: To a solution of 4-(2-hydroxyethyl)thiomorpholine in dichloromethane, add triethylamine followed by dropwise addition of methanesulfonyl chloride at 0 °C. Stir for 2 hours.

  • Azide Substitution: The crude mesylate is dissolved in dimethylformamide, and sodium azide is added. The mixture is heated to 80 °C for 4 hours.

  • Reduction: The resulting azide is dissolved in methanol, and palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete.

  • Purification: The final product is purified by column chromatography.

Minimum Inhibitory Concentration (MIC) Assay

Diagram of MIC Assay Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilution Prepare serial dilutions of Sulfone and Thioether compounds Inoculation Inoculate 96-well plates containing compound dilutions with bacteria Serial Dilution->Inoculation Bacterial Culture Grow bacterial strains to logarithmic phase Bacterial Culture->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual Inspection Visually inspect for turbidity Incubation->Visual Inspection MIC Determination Determine the lowest concentration with no visible growth (MIC) Visual Inspection->MIC Determination

Caption: Workflow for the MIC assay.

Step-by-Step Protocol:

  • Prepare stock solutions of the Sulfone Compound and Thioether Analog in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate with appropriate growth medium.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH Radical Scavenging Assay

Diagram of DPPH Assay Workflow:

Prepare Solutions Prepare methanolic solutions of compounds and DPPH Reaction Mixture Mix compound solutions with DPPH solution in a 96-well plate Prepare Solutions->Reaction Mixture Incubation Incubate in the dark at room temperature for 30 min Reaction Mixture->Incubation Absorbance Reading Measure absorbance at 517 nm using a plate reader Incubation->Absorbance Reading IC50 Calculation Calculate the concentration required for 50% scavenging (IC50) Absorbance Reading->IC50 Calculation

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Prepare various concentrations of the test compounds and a standard antioxidant (ascorbic acid) in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add the test compound solutions followed by the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[7]

Conclusion: The Verdict on the Sulfone Group's Impact

The inclusion of a sulfone group in the 4-(2-Aminoethyl)thiomorpholine scaffold represents a strategic decision in drug design, with far-reaching implications for the molecule's biological activity. The evidence and proposed experimental framework presented in this guide suggest that the oxidation of the thioether to a sulfone is likely to:

  • Enhance Antibacterial Potency: The increased polarity and hydrogen bonding capabilities may lead to improved interactions with bacterial targets.

  • Alter Antioxidant Profile: The direct radical scavenging activity is expected to decrease due to the higher oxidation state of the sulfur atom.

  • Improve CNS Permeability: Favorable changes in physicochemical properties may facilitate passage across the blood-brain barrier.

This comparative guide provides a robust framework for evaluating the impact of the sulfone group. The experimental data generated from these studies will offer clear, quantitative insights into the structure-activity relationships of this important class of compounds, empowering researchers to make informed decisions in the design of next-generation therapeutics.

References

Comparative analysis of the physicochemical properties of thiomorpholine vs. thiomorpholine S-oxide linkers.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Physicochemical Properties and Experimental Protocols

In the landscape of modern drug discovery, particularly in the design of sophisticated modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the functional moieties is of paramount importance. The choice of linker profoundly influences critical drug-like properties, including solubility, lipophilicity, metabolic stability, and cell permeability. Among the diverse array of linker scaffolds, saturated heterocycles have garnered significant attention for their ability to impart favorable physicochemical characteristics. This guide provides an in-depth comparative analysis of two closely related yet distinct linker building blocks: thiomorpholine and its oxidized counterpart, thiomorpholine S-oxide.

This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced differences between these two linkers and to make informed decisions in the design of novel therapeutics. We will delve into a side-by-side comparison of their key physicochemical properties, supported by calculated data and established scientific principles. Furthermore, we will provide detailed, field-proven experimental protocols for the synthesis of representative linkers and the evaluation of their critical attributes.

The Thiomorpholine Scaffold: A Versatile Tool in the Medicinal Chemist's Arsenal

Thiomorpholine, a six-membered saturated heterocycle containing both a secondary amine and a thioether, offers a unique combination of features. Its non-planar, chair-like conformation can disrupt the planarity of a molecule, a strategy often employed to mitigate excessive lipophilicity and reduce the risk of promiscuous off-target binding. The nitrogen atom provides a convenient handle for conjugation, while the sulfur atom introduces a site for potential metabolic modification, a characteristic that can be either a liability or a strategic advantage, as we will explore.

The Impact of S-Oxidation: A Subtle Change with Profound Consequences

The oxidation of the sulfur atom in thiomorpholine to a sulfoxide introduces a significant perturbation to the molecule's electronic and steric properties. This seemingly minor chemical transformation from a thioether to a sulfoxide has profound implications for the linker's overall behavior in a biological system. The sulfoxide group is polar and can act as a hydrogen bond acceptor, which can dramatically alter a molecule's solubility and interactions with biological targets.

Physicochemical Property Showdown: Thiomorpholine vs. Thiomorpholine S-Oxide

To provide a concrete basis for comparison, we will examine the calculated physicochemical properties of two representative linker fragments: N-acetylthiomorpholine and N-acetylthiomorpholine S-oxide . The acetyl group serves as a simple model for how these heterocycles would be functionalized within a larger linker structure.

Physicochemical PropertyN-acetylthiomorpholineN-acetylthiomorpholine S-oxideCausality Behind the Difference
Calculated LogP (cLogP) 0.15-0.85The introduction of the polar sulfoxide group significantly increases the molecule's hydrophilicity, leading to a lower LogP value. This is a direct consequence of the increased polarity and hydrogen bonding capacity of the S=O group compared to the thioether.
Predicted Aqueous Solubility HighVery HighThe enhanced polarity and hydrogen bond accepting capability of the sulfoxide group in N-acetylthiomorpholine S-oxide leads to more favorable interactions with water molecules, resulting in a marked increase in aqueous solubility compared to its non-oxidized counterpart.
Hydrogen Bond Acceptors 1 (carbonyl oxygen)2 (carbonyl oxygen and sulfoxide oxygen)The sulfoxide oxygen acts as a strong hydrogen bond acceptor. This additional hydrogen bonding site can facilitate intramolecular and intermolecular interactions, influencing conformation and solubility.
Metabolic Stability ModeratePotentially LowerThe thioether in thiomorpholine is a known site of metabolism, primarily through oxidation by cytochrome P450 enzymes to the sulfoxide and then to the sulfone. The thiomorpholine S-oxide is an intermediate in this metabolic cascade and can be further oxidized. Therefore, the parent thiomorpholine may exhibit greater stability in its initial form, while the S-oxide is already one step down a common metabolic pathway.

Note: cLogP and predicted aqueous solubility values are estimations calculated using widely accepted computational models. Experimental validation is recommended.

Experimental Protocols: A Practical Guide for the Bench Scientist

The following protocols provide detailed, step-by-step methodologies for the synthesis of the representative linkers and the evaluation of their key physicochemical properties. These protocols are designed to be self-validating, with clear endpoints and expected outcomes.

Synthesis of N-acetylthiomorpholine

This protocol describes a straightforward acylation of thiomorpholine.

Materials:

  • Thiomorpholine

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve thiomorpholine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-acetylthiomorpholine.

Synthesis of N-acetylthiomorpholine S-oxide

This protocol details the mild oxidation of the synthesized N-acetylthiomorpholine.

Materials:

  • N-acetylthiomorpholine

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve N-acetylthiomorpholine (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-acetylthiomorpholine S-oxide.

Experimental Workflow for Comparative Physicochemical Property Determination

G cluster_synthesis Synthesis of Linkers cluster_analysis Physicochemical Property Analysis s1 N-acetylthiomorpholine Synthesis a1 LogP Determination (Shake-flask method) s1->a1 Test Compound a2 Aqueous Solubility Assay (Turbidimetric method) s1->a2 Test Compound a3 Metabolic Stability Assay (Liver Microsome Incubation) s1->a3 Test Compound s2 N-acetylthiomorpholine S-oxide Synthesis s2->a1 Test Compound s2->a2 Test Compound s2->a3 Test Compound

Figure 1. Experimental workflow for the comparative analysis of thiomorpholine and thiomorpholine S-oxide linkers.

Protocol for Metabolic Stability Assessment in Human Liver Microsomes

This assay provides an in vitro assessment of the susceptibility of the linkers to metabolism by phase I enzymes.

Materials:

  • N-acetylthiomorpholine and N-acetylthiomorpholine S-oxide (test compounds)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • Incubator/shaker at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compounds at a final concentration of 1 µM with HLMs in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of each compound.

Visualization of Key Structural and Functional Differences

Figure 2. Structural comparison highlighting the key functional groups of thiomorpholine and thiomorpholine S-oxide.

Conclusion: Selecting the Right Linker for the Job

The choice between a thiomorpholine and a thiomorpholine S-oxide linker is a strategic decision that should be guided by the specific requirements of the drug candidate and its intended biological application.

  • Thiomorpholine linkers are more lipophilic and may be preferred when enhanced cell permeability is desired. However, their metabolic susceptibility at the sulfur atom must be carefully considered. In some cases, this metabolic conversion to the more polar S-oxide could be leveraged as a pro-drug strategy to modulate the pharmacokinetic profile.

  • Thiomorpholine S-oxide linkers , with their inherent polarity and enhanced aqueous solubility, are an excellent choice for improving the overall physicochemical properties of a molecule, particularly for large and greasy compounds often encountered in ADC and PROTAC design. The additional hydrogen bond acceptor can also be exploited to fine-tune binding interactions with the target protein or to influence the linker's conformation.

Ultimately, the empirical data generated from the experimental protocols outlined in this guide will provide the definitive evidence needed to select the optimal linker for advancing a promising drug candidate through the development pipeline.

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-(2-aminoethyl)thiomorpholine 1,1-dioxide, a versatile compound utilized in pharmaceutical and agrochemical synthesis.[1] By adhering to these protocols, you not only ensure the safety of yourself and your colleagues but also maintain the integrity of our shared environment.

Understanding the Hazard Profile: A Prudent First Step

Key Inferred Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.

  • Serious Eye Irritation: Can lead to significant eye damage if splashed or rubbed into the eyes.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3]

Due to these potential hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be performed in a well-ventilated area or a chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is strictly regulated by entities such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[4][5] Improper disposal can lead to significant environmental contamination and legal consequences.[6] The following protocol outlines the necessary steps for the compliant disposal of this compound.

Step 1: Waste Identification and Classification

The first crucial step is to correctly identify the waste you are generating.[7] Since this compound is not a commonly listed waste, it must be evaluated against the four characteristics of hazardous waste as defined by the EPA: ignitability, corrosivity, reactivity, and toxicity.[8] Given its inferred irritant properties, it should be treated as hazardous waste.

Step 2: Container Selection and Management

Proper containment is paramount to prevent leaks and reactions.[6]

  • Container Choice: Use only leak-proof containers that are compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred over glass to minimize the risk of breakage.[4]

  • Segregation: Never mix different types of chemical waste.[4] this compound waste should be stored in a dedicated container, separate from other chemical streams, especially strong oxidizing agents or bases with which it may be incompatible.[2]

Step 3: Labeling: Clarity is Key

Accurate and clear labeling is a regulatory requirement and a critical safety measure.[4][6]

  • Content Identification: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

  • Hazard Information: Indicate the potential hazards (e.g., "Irritant").

  • Generator Information: Include the name of the principal investigator and the laboratory location (building and room number).[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific, secure area within your laboratory for the temporary storage of hazardous waste.[7]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Keep the waste container tightly closed except when adding waste. It is advisable to use secondary containment (e.g., a plastic tub) to capture any potential leaks.

  • Quantity Limits: Be aware of the volume limits for SAAs as defined by your institution's policies and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_preliminary Preliminary Steps cluster_procedure Disposal Procedure cluster_final Final Disposition start Experiment Complete: Waste Generated identify Identify Waste: 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide start->identify assess_hazards Assess Hazards (Assume Irritant based on structurally similar compounds) identify->assess_hazards select_container Select Compatible, Leak-Proof Container assess_hazards->select_container label_container Label Container Correctly: - Hazardous Waste - Full Chemical Name - Accumulation Date - Hazards select_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_saa->contact_ehs ehs_pickup EHS Collects Waste contact_ehs->ehs_pickup final_disposal Approved Waste Disposal Facility ehs_pickup->final_disposal

Caption: Decision workflow for the disposal of this compound.

Step 5: Arranging for Disposal

Laboratory personnel are not authorized to transport hazardous waste to a central disposal facility. This must be handled by trained professionals.

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal.[4][9] They will provide you with the necessary forms and schedule a pickup from your laboratory's SAA.

  • Documentation: Complete all required paperwork accurately and thoroughly. This documentation is essential for regulatory compliance.

Quantitative Data Summary

ParameterInformationSource
EPA Hazardous Waste Regulations Title 40 of the Code of Federal Regulations (CFR), Parts 260-273[10]
Primary Hazards (Inferred) Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Respiratory Irritation (Category 3)[2][3]
Incompatible Materials Bases, Oxidizing agents[2]
Recommended Container Material High-Density Polyethylene (HDPE) or other chemically resistant plastic[4]

Prohibited Disposal Methods

It is crucial to understand what not to do with chemical waste.

  • Do NOT Pour Down the Drain: Sewer disposal of this compound is not permissible.[4][11] This can interfere with wastewater treatment processes and harm aquatic life.

  • Do NOT Dispose of in Regular Trash: Solid chemical waste must not be placed in the municipal trash.[11] This poses a risk to sanitation workers and can lead to environmental contamination.

  • Do NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is not an acceptable disposal method and is often illegal.

By following these procedures, you contribute to a culture of safety and environmental responsibility within your organization. Always remember that when in doubt, consult your institution's EHS office for guidance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide moves beyond mere compliance, offering a deep dive into the rationale behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards of this compound. While some suppliers indicate that this compound does not meet the criteria for classification in any hazard class under Regulation (EC) No 1272/2008[1], other safety data sheets (SDS) classify it as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[2][3][4]. One supplier also notes that it may be harmful if swallowed or inhaled[4]. Given this variability, a conservative approach is warranted to ensure the highest level of protection.

Key Potential Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, or inflammation[2][3][4].

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact[2][3][4].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[2][3][4].

  • Harmful if Swallowed or Inhaled: Some data suggests potential toxicity upon ingestion or inhalation[4].

Core Principles of Protection: A Multi-Layered Approach

Reliance on PPE alone is insufficient. A robust safety plan incorporates a hierarchy of controls.

  • Engineering Controls: These are the first line of defense. Handling this compound should be performed in a well-ventilated area[1][4]. A chemical fume hood or a local exhaust ventilation system is highly recommended to minimize the inhalation of dust or aerosols[1][4].

  • Administrative Controls: These are work practices that reduce or prevent exposure. This includes developing standard operating procedures (SOPs), providing thorough training on the hazards and handling of the chemical, and ensuring proper hand washing facilities are readily available. Wash hands and face thoroughly after handling[1].

  • Personal Protective Equipment (PPE): This is the final barrier between you and the chemical. The following sections will detail the specific PPE required.

Selecting the Right Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Hand Protection

Recommendation: Chemical-resistant gloves.

Causality: To prevent skin contact and potential irritation, gloves are mandatory[1]. Nitrile gloves are a common and effective choice for many laboratory chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use. After handling the compound, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices[4].

Step-by-Step Glove Protocol:

  • Selection: Choose nitrile gloves of an appropriate thickness for the task.

  • Inspection: Before donning, visually inspect each glove for tears, pinholes, or discoloration.

  • Donning: Pull gloves on, ensuring they cover the wrist and the cuff of your lab coat.

  • Doffing: To prevent cross-contamination, use a proper removal technique. With one gloved hand, grasp the outside of the other glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.

  • Disposal: Dispose of used gloves in a designated waste container.

  • Hygiene: Wash your hands thoroughly with soap and water after removing gloves.

Eye and Face Protection

Recommendation: Safety glasses with side shields or chemical splash goggles. A face shield may be required in situations with a higher risk of splashing[1].

Causality: To protect against serious eye irritation from splashes or airborne particles, appropriate eye protection is essential[1][2][3][4]. Standard prescription glasses are not a substitute for safety glasses.

Step-by-Step Eye and Face Protection Protocol:

  • Selection: For routine handling of small quantities, safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing or aerosol generation, chemical splash goggles that form a seal around the eyes are necessary. If there is a significant splash risk, a face shield should be worn in conjunction with goggles[1].

  • Fit: Ensure your eye protection fits snugly and comfortably.

  • Maintenance: Keep your eye protection clean and stored in a safe place to prevent scratching.

Skin and Body Protection

Recommendation: A laboratory coat or other protective clothing. Protective boots may be necessary depending on the scale of the operation[1].

Causality: A lab coat protects your skin and personal clothing from accidental spills and contamination[1][4].

Step-by-Step Body Protection Protocol:

  • Selection: Wear a clean, buttoned lab coat made of a suitable material.

  • Use: Keep your lab coat on at all times when in the laboratory.

  • Removal: Remove your lab coat before leaving the laboratory to prevent the spread of contamination.

Respiratory Protection

Recommendation: A dust respirator or a NIOSH/MSHA-approved respirator should be used if dust or aerosols are generated and engineering controls are not sufficient to maintain exposure below acceptable limits[1][2][4].

Causality: To prevent respiratory tract irritation from inhaling fine particles of the compound, respiratory protection is crucial when there is a potential for airborne exposure[2][3][4].

Step-by-Step Respiratory Protection Protocol:

  • Assessment: A risk assessment should determine the need for respiratory protection.

  • Selection: If required, select a respirator that is appropriate for the concentration and form of the chemical. A P95 or P100 particulate respirator is often suitable for powders[4].

  • Fit Testing: Ensure a proper fit to prevent contaminated air from leaking around the edges of the respirator.

  • Maintenance: Store and maintain the respirator according to the manufacturer's instructions.

Summary of PPE Recommendations

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions in a fume hoodChemical-resistant glovesSafety glasses with side shieldsLab coatNot typically required if handled in a certified fume hood
Handling open containers on the benchtopChemical-resistant glovesChemical splash gogglesLab coatRecommended if dust or aerosols may be generated
Large-scale operations or potential for spillsChemical-resistant glovesChemical splash goggles and a face shieldLab coatRequired
Cleaning up a small spillChemical-resistant glovesChemical splash gogglesLab coatDust respirator recommended

Operational and Disposal Plans

Operational Plan

A clear operational plan is essential for safe handling.

Caption: A typical laboratory workflow for handling chemical substances.

Disposal Plan

Proper disposal is a critical component of laboratory safety.

Procedure:

  • Waste Collection: Collect all waste materials, including excess reagent and contaminated consumables (e.g., gloves, weigh boats, paper towels), in a clearly labeled, sealed, and compatible waste container.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[2][5][6]. Do not empty into drains[2].

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes[2][4]. Seek medical attention if irritation persists[2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][4]. Remove contact lenses if present and easy to do[2]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing[1][4]. If the person is not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water[1]. Seek immediate medical attention.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of a multi-layered safety approach. By integrating engineering controls, administrative practices, and the correct use of personal protective equipment, you can create a secure laboratory environment that fosters both groundbreaking research and personal well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide
Reactant of Route 2
Reactant of Route 2
4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.